Ethanol, 2-[(3-methylphenyl)amino]-
Description
The exact mass of the compound Ethanol, 2-[(3-methylphenyl)amino]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2153. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanol, 2-[(3-methylphenyl)amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-[(3-methylphenyl)amino]- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-3-2-4-9(7-8)10-5-6-11/h2-4,7,10-11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCPEUOCUUNCLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059249 | |
| Record name | Ethanol, 2-[(3-methylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102-41-0 | |
| Record name | 2-[(3-Methylphenyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Tolylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Tolylethanolamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-[(3-methylphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[(3-methylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-m-toluidinoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-TOLYLETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QM1Y2WWX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-[(3-methylphenyl)amino]-ethanol
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-[(3-methylphenyl)amino]-ethanol, a key intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the practical execution and theoretical underpinnings of this chemical process. We will explore the prevalent synthetic methodologies, focusing on the nucleophilic substitution reaction between m-toluidine and 2-chloroethanol, and provide a detailed, step-by-step protocol. Furthermore, this guide will cover the essential characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), to ensure the identity, purity, and structural integrity of the synthesized compound. Safety considerations for handling the involved reagents are also discussed in detail.
Introduction
2-[(3-methylphenyl)amino]-ethanol, also known as N-(2-hydroxyethyl)-3-methylaniline, is a secondary amino alcohol that serves as a versatile building block in organic synthesis. Its structural motif, featuring both a secondary amine and a primary alcohol, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules and functional materials. The strategic placement of the methyl group on the aromatic ring further allows for the fine-tuning of steric and electronic properties of the final products.
This guide is structured to provide a holistic understanding of the synthesis and characterization of this compound, moving from the foundational principles of the chemical transformation to the practical aspects of its purification and the analytical techniques required for its unambiguous identification.
Synthesis of 2-[(3-methylphenyl)amino]-ethanol
The most common and direct route for the synthesis of 2-[(3-methylphenyl)amino]-ethanol involves the N-alkylation of m-toluidine. Two primary electrophilic reagents can be employed for this purpose: 2-chloroethanol or ethylene oxide. This guide will focus on the reaction with 2-chloroethanol due to its widespread availability and more manageable handling requirements compared to the gaseous and highly reactive ethylene oxide.
Reaction Mechanism: Nucleophilic Substitution
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The nitrogen atom of the amino group in m-toluidine acts as the nucleophile, attacking the electrophilic carbon atom of 2-chloroethanol that is bonded to the chlorine atom (the leaving group). The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct, thereby preventing the protonation of the starting amine and driving the reaction to completion.
Diagram: SN2 Reaction Mechanism
Caption: SN2 mechanism for the synthesis of 2-[(3-methylphenyl)amino]-ethanol.
Experimental Protocol: Synthesis from m-Toluidine and 2-Chloroethanol
This protocol is a representative procedure for the synthesis of 2-[(3-methylphenyl)amino]-ethanol.
Materials:
-
m-Toluidine
-
2-Chloroethanol
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add m-toluidine (1.0 eq) and water.
-
With vigorous stirring, add sodium bicarbonate (1.2 eq) to the mixture.
-
Slowly add 2-chloroethanol (1.1 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification
The crude 2-[(3-methylphenyl)amino]-ethanol is typically an oil and may contain unreacted starting materials and side products. Purification is crucial to obtain the compound in high purity.
2.3.1. Vacuum Distillation
For larger scale purifications, vacuum distillation is the preferred method to purify the product. This technique is suitable for thermally stable liquids with high boiling points, as it allows for distillation at a lower temperature, thus preventing decomposition.
2.3.2. Column Chromatography
For smaller scales or to achieve very high purity, column chromatography is an effective method. A silica gel stationary phase can be used with a mobile phase gradient of ethyl acetate in hexane. Due to the basic nature of the amine, tailing on the silica gel column can be an issue. To mitigate this, a small amount of triethylamine (e.g., 1%) can be added to the eluent.
Diagram: Purification Workflow
Caption: General purification workflow for 2-[(3-methylphenyl)amino]-ethanol.
Characterization of 2-[(3-methylphenyl)amino]-ethanol
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-[(3-methylphenyl)amino]-ethanol. The following spectroscopic techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.[3] Both ¹H NMR and ¹³C NMR spectra should be acquired.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 | t | 1H | Ar-H |
| ~ 6.6-6.7 | m | 3H | Ar-H |
| ~ 3.8 | t | 2H | -CH₂-OH |
| ~ 3.3 | t | 2H | Ar-NH-CH₂- |
| ~ 2.3 | s | 3H | Ar-CH₃ |
| ~ 1.8 | br s | 1H | -OH |
| ~ 3.7 | br s | 1H | -NH- |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148 | Ar-C (C-N) |
| ~ 139 | Ar-C (C-CH₃) |
| ~ 129 | Ar-CH |
| ~ 118 | Ar-CH |
| ~ 113 | Ar-CH |
| ~ 109 | Ar-CH |
| ~ 61 | -CH₂-OH |
| ~ 46 | Ar-NH-CH₂- |
| ~ 22 | Ar-CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[4]
Expected FTIR Spectral Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3400-3300 (sharp) | N-H stretch | Secondary Amine |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1300-1000 | C-O stretch | Primary Alcohol |
| 1350-1250 | C-N stretch | Aromatic Amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[5] For 2-[(3-methylphenyl)amino]-ethanol (C₉H₁₃NO), the expected molecular weight is approximately 151.21 g/mol .
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 151 is expected, corresponding to the molecular weight of the compound.
-
Major Fragments:
-
m/z = 120: Loss of the -CH₂OH group ([M - 31]⁺).
-
m/z = 106: Alpha-cleavage with loss of the ethyl alcohol radical ([M - C₂H₄OH]⁺).
-
m/z = 91: Formation of the tropylium ion, characteristic of toluene derivatives.
-
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
m-Toluidine: Toxic if swallowed, in contact with skin, or if inhaled.[6][7][8][9][10] It is also suspected of causing genetic defects and is harmful to aquatic life.[7] Personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.
-
2-Chloroethanol: This compound is toxic and readily absorbed through the skin. It is also a flammable liquid. Handle with extreme caution.
-
Ethylene Oxide (if used): Ethylene oxide is an extremely flammable and toxic gas. It is a known carcinogen and reproductive toxicant. Special handling procedures and dedicated equipment are required.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This technical guide has outlined a comprehensive approach to the synthesis and characterization of 2-[(3-methylphenyl)amino]-ethanol. By following the detailed experimental protocol for the SN2 reaction of m-toluidine and 2-chloroethanol, and employing the described purification techniques, researchers can obtain this valuable intermediate in high purity. The provided spectroscopic data and interpretations serve as a reliable reference for the structural verification of the synthesized compound. Adherence to the outlined safety precautions is paramount to ensure a safe and successful experimental outcome.
References
-
El Autoclave. Safety Guidelines - Ethylene Oxide (EO) Gas Sterilization. Retrieved from [Link]
-
Deepak Nitrite. (2021, February 1). SAFETY DATA SHEET m-Toluidine. Retrieved from [Link]
-
Environmental Health & Safety, University of New Mexico. Ethylene Oxide Standard Operating Procedure Template. Retrieved from [Link]
-
Interscan Corporation. (2024, August 7). Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure. Retrieved from [Link]
-
OSHA. OSHA Fact Sheet: Ethylene oxide. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). M-TOLUIDINE FOR SYNTHESIS MSDS CAS-No.: 108-44-1 MSDS. Retrieved from [Link]
-
Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
-
Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. Retrieved from [Link]
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National Institutes of Health. Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Retrieved from [Link]
-
Organic Syntheses Procedure. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 12). 8.2: Two Mechanistic Models for Nucleophilic Substitution. Retrieved from [Link]
-
University of Illinois Springfield. Nucleophilic Substitution and β-Elimination. Retrieved from [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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University of California, Los Angeles. Mass Spectrometry: Fragmentation. Retrieved from [Link]
- Google Patents. US4268458A - Process for the preparation of N-alkylated aromatic amines.
-
StudySmarter. The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Addition Reaction of Ethylene Oxide. Retrieved from [Link]
-
University of Wisconsin-River Falls. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
IISTE.org. Survey in Substitution Reactions and Elimination Reactions. Retrieved from [Link]
-
RSC Publishing. Preparation of β-amino alcohols by carbon–carbon bond formation using substituted lithiomethylpyrrolidines. Retrieved from [Link]
-
Synthesis of New Chiral β-Amino Alcohols Derived from Isomannide and Their Application to the Catalytic Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
National Institutes of Health. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Retrieved from [Link]
Sources
- 1. n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3-methylaniline | C12H22NNaO6S | CID 45356758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-Hydroxyethyl)-N-methylaniline(93-90-3) 1H NMR [m.chemicalbook.com]
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physicochemical properties of Ethanol, 2-[(3-methylphenyl)amino]-
An In-depth Technical Guide to the Physicochemical Properties of Ethanol, 2-[(3-methylphenyl)amino]-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanol, 2-[(3-methylphenyl)amino]- (CAS No. 102-41-0) is an organic compound with potential applications in pharmaceutical and chemical research. A thorough understanding of its physicochemical properties is fundamental for its development, formulation, and quality control. This guide provides a comprehensive overview of the known and predicted properties of this molecule, outlines detailed experimental protocols for their determination, and discusses stability-indicating analytical methodologies. As a Senior Application Scientist, my objective is to not only present data but to provide the rationale behind the experimental choices, ensuring a self-validating approach to the characterization of this compound.
Chemical Identity and Core Properties
A precise understanding of the chemical identity is the foundation of all subsequent characterization.
-
IUPAC Name: 2-(3-methylanilino)ethan-1-ol[1]
-
Molecular Weight: 151.21 g/mol [1]
-
Chemical Structure:
Figure 1: 2D structure of Ethanol, 2-[(3-methylphenyl)amino]-.
Summary of Physicochemical Properties
The following table summarizes the available physicochemical data for Ethanol, 2-[(3-methylphenyl)amino]-. It is critical to note the distinction between experimentally determined and predicted values. The lack of extensive experimental data underscores the necessity for the empirical studies detailed in the subsequent sections of this guide.
| Property | Value | Data Type | Source(s) |
| Physical State | White powder | Experimental | [2][5] |
| Boiling Point | 156-159 °C at 10 Torr | Experimental | |
| pKa | 14.72 ± 0.10 | Predicted | |
| Storage Temperature | 2-8 °C | Recommended | [3] |
| XlogP | 1.6 | Predicted |
Experimental Determination of Physicochemical Properties
The following protocols are presented as robust starting points for the experimental characterization of Ethanol, 2-[(3-methylphenyl)amino]-. These methods are based on established principles and should be adapted and validated for this specific molecule.
Melting Point Determination
Rationale: The melting point is a crucial indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.
Protocol:
-
Sample Preparation: Ensure the sample is finely powdered and thoroughly dried.
-
Apparatus: Utilize a calibrated digital melting point apparatus.
-
Procedure:
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the apparatus.
-
Heat at a rapid rate initially to approximately 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
-
Validation: Perform the determination in triplicate. The results should be within a narrow range (e.g., ± 0.5 °C) for a pure compound.
Boiling Point Determination at Atmospheric Pressure
Rationale: The boiling point is a fundamental physical constant that provides information about the volatility of a liquid.
Protocol:
-
Apparatus: Use a standard distillation apparatus with a calibrated thermometer.
-
Procedure:
-
Place a sample of the compound in a distillation flask with a few boiling chips.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
Heat the flask gently.
-
Record the temperature at which the liquid boils and a stable temperature is maintained on the thermometer as the vapor condenses.
-
-
Validation: The atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.
Solubility Profile
Rationale: Understanding the solubility in various solvents is critical for developing formulations, purification methods, and analytical procedures.
Protocol (for multiple solvents):
-
Solvents: A range of solvents of varying polarity should be tested, including water, ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).
-
Procedure (Isothermal Shake-Flask Method):
-
Add an excess amount of the compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm filter.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
-
Data Expression: Express solubility in terms of mg/mL or mol/L.
Determination of pKa
Rationale: The pKa value(s) indicate the ionization state of the molecule at different pH values, which significantly influences its solubility, absorption, and interaction with biological targets.
Protocol (Potentiometric Titration):
-
Sample Preparation: Prepare a solution of the compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Apparatus: Use a calibrated pH meter and an automated titrator.
-
Procedure:
-
Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Record the pH of the solution as a function of the volume of titrant added.
-
Plot the pH versus the volume of titrant. The pKa is the pH at the half-equivalence point.
-
-
Data Analysis: Utilize software to determine the equivalence point(s) and pKa value(s) from the titration curve.
Spectroscopic Characterization
Spectroscopic analysis provides detailed information about the molecular structure and is essential for confirming the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns indicative of the substitution on the phenyl ring.
-
Methyl Protons: A singlet for the methyl group on the phenyl ring.
-
Aliphatic Protons: Signals for the methylene groups of the ethanolamine side chain, likely showing coupling to each other and potentially to the amine proton. The chemical shifts will be influenced by the adjacent nitrogen and oxygen atoms. Protons on carbons adjacent to the hydroxyl group typically appear in the 3.3–4.0 ppm range.
-
Hydroxyl and Amine Protons: These signals can be broad and their chemical shifts are often solvent and concentration-dependent.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Several signals in the aromatic region (typically 110-160 ppm).
-
Methyl Carbon: A signal for the methyl group.
-
Aliphatic Carbons: Signals for the carbons of the ethanolamine side chain. The carbon bearing the hydroxyl group is expected to be in the 50–80 ppm range.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy identifies the functional groups present in the molecule.
Expected Characteristic IR Absorptions:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
N-H Stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ for the secondary amine.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region.
-
C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ region.
Mass Spectrometry (MS)
Rationale: MS provides the molecular weight and information about the fragmentation pattern, which aids in structural elucidation.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (151.21). The intensity may be weak for alcohols and amines.
-
Alpha-Cleavage: A common fragmentation pathway for amines and alcohols, involving the cleavage of the C-C bond adjacent to the heteroatom. This could lead to fragments from the loss of an ethyl-hydroxyl group or cleavage within the ethanolamine side chain.
-
Loss of Water: A peak corresponding to [M-18]⁺ is common for alcohols.
Figure 2: A representative diagram of potential mass spectrometry fragmentation pathways.
Stability and Degradation Profile
Understanding the stability of a compound under various stress conditions is mandated by regulatory agencies and is crucial for determining appropriate storage conditions and shelf-life.
Forced Degradation Studies
Rationale: Forced degradation studies are performed to identify potential degradation products and to establish the degradation pathways of the molecule. These studies are essential for developing and validating stability-indicating analytical methods.
Figure 3: Workflow for a comprehensive forced degradation study.
General Protocols:
-
Acidic and Basic Hydrolysis:
-
Prepare solutions of the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.
-
At specified time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Analyze samples at various time intervals.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the exposed and control samples.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat at an elevated temperature (e.g., 60-80 °C).
-
Analyze the sample at various time points.
-
Analytical Methodologies
Robust and validated analytical methods are required for the quantification and purity assessment of Ethanol, 2-[(3-methylphenyl)amino]-.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a versatile and widely used technique for the separation, quantification, and purity analysis of organic compounds.
Proposed HPLC Method (Starting Point for Development):
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of maximum absorbance, to be determined by UV-Vis spectroscopy.
-
Method Validation: The method must be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.
Proposed GC-MS Method (General Approach):
-
Derivatization: Derivatization of the hydroxyl and amino groups (e.g., by silylation) may be required to improve volatility and peak shape.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration.
-
Oven Program: A temperature gradient program will be necessary to ensure good separation.
-
Detection: Mass spectrometry in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
Figure 4: A generalized workflow for the analytical determination of the compound.
Conclusion
This technical guide provides a foundational understanding of the . The significant gaps in experimentally verified data highlight the critical need for comprehensive laboratory characterization. The protocols and methodologies outlined herein offer a scientifically sound framework for researchers and drug development professionals to undertake this essential work. Adherence to these principles will ensure the generation of reliable and reproducible data, which is paramount for the successful advancement of any chemical entity in a research and development setting.
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Spectroscopic Unveiling of 2-(3-Methylanilino)ethan-1-ol: A Comprehensive Technical Guide
This guide provides an in-depth technical exploration of the spectroscopic characterization of 2-(3-Methylanilino)ethan-1-ol, a molecule of interest in pharmaceutical and chemical research. By delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we aim to provide researchers, scientists, and drug development professionals with a definitive resource for the structural elucidation of this compound. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and ensuring a self-validating approach to spectroscopic analysis.
Introduction: The Imperative of Spectroscopic Characterization
In the realm of chemical and pharmaceutical sciences, the unambiguous determination of a molecule's structure is paramount. Spectroscopic techniques are the cornerstone of this endeavor, providing a detailed fingerprint of a compound's atomic and molecular composition. For a molecule like 2-(3-Methylanilino)ethan-1-ol, which possesses a combination of aromatic and aliphatic moieties, as well as hydroxyl and secondary amine functional groups, a multi-faceted spectroscopic approach is essential for complete characterization. This guide will demonstrate how the synergistic use of NMR, IR, and Mass Spectrometry provides a comprehensive and irrefutable structural assignment.
Molecular Structure of 2-(3-Methylanilino)ethan-1-ol
To provide a visual foundation for the subsequent spectroscopic analysis, the molecular structure of 2-(3-Methylanilino)ethan-1-ol is presented below.
Caption: Molecular structure of 2-(3-Methylanilino)ethan-1-ol.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.
A. Principles of NMR Spectroscopy
NMR spectroscopy relies on the quantum mechanical property of nuclear spin. Nuclei with an odd number of protons or neutrons possess a magnetic moment. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this transition (the chemical shift) is highly sensitive to the local electronic environment of the nucleus.
B. Experimental Protocol for NMR Analysis
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-(3-Methylanilino)ethan-1-ol.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid large solvent signals that can obscure the analyte's signals.[1][2]
-
To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3][4]
-
Cap the NMR tube securely to prevent solvent evaporation.
2. Instrument Parameters (¹H NMR):
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay: A delay of 1-2 seconds between scans allows for full relaxation of the protons.
-
Reference: The residual solvent peak is often used for calibration, or a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
3. Instrument Parameters (¹³C NMR):
-
Spectrometer: The same spectrometer as for ¹H NMR can be used.
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A 2-5 second delay is recommended.
-
Reference: The solvent peak is typically used for referencing (e.g., CDCl₃ at δ 77.16 ppm).
C. Predicted ¹H NMR Data and Interpretation
The following table summarizes the predicted ¹H NMR chemical shifts for 2-(3-Methylanilino)ethan-1-ol. Predictions are based on computational algorithms that analyze the molecule's structure.[5][6]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H (positions 2, 6) | 6.9 - 7.2 | Multiplet | 2H |
| Ar-H (positions 4, 5) | 6.5 - 6.8 | Multiplet | 2H |
| N-H | Variable (typically 3.5 - 4.5) | Broad Singlet | 1H |
| -CH₂ -N | 3.2 - 3.4 | Triplet | 2H |
| -CH₂ -O | 3.7 - 3.9 | Triplet | 2H |
| O-H | Variable (typically 2.0 - 3.0) | Broad Singlet | 1H |
| Ar-CH₃ | 2.2 - 2.4 | Singlet | 3H |
Interpretation:
-
Aromatic Protons (6.5 - 7.2 ppm): The protons on the benzene ring are expected to appear in the downfield region characteristic of aromatic compounds.[7][8] The substitution pattern will lead to a complex multiplet structure. The protons ortho and para to the electron-donating amino group will be more shielded (upfield) compared to the meta proton.
-
N-H and O-H Protons (Variable): The chemical shifts of the amine and hydroxyl protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding. They typically appear as broad singlets and their integration confirms their presence.
-
Methylene Protons (-CH₂-N and -CH₂-O): The two methylene groups form an ethyl bridge. The methylene group attached to the nitrogen (-CH₂-N) is expected to be slightly upfield compared to the one attached to the more electronegative oxygen atom (-CH₂-O). Both will appear as triplets due to coupling with the adjacent methylene group.
-
Methyl Protons (Ar-CH₃): The methyl group attached to the aromatic ring will appear as a singlet in the upfield region.
D. Predicted ¹³C NMR Data and Interpretation
The predicted ¹³C NMR chemical shifts are presented below.[9][10]
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Ar-C (C-N) | 145 - 150 |
| Ar-C (C-CH₃) | 135 - 140 |
| Ar-CH | 110 - 130 |
| -C H₂-N | 45 - 50 |
| -C H₂-O | 60 - 65 |
| Ar-C H₃ | 20 - 25 |
Interpretation:
-
Aromatic Carbons (110 - 150 ppm): The six carbons of the benzene ring will resonate in this characteristic downfield region.[11][12] The carbon atom directly attached to the nitrogen (C-N) will be the most downfield due to the electronegativity of nitrogen. The carbon bearing the methyl group and the other aromatic CH carbons will have distinct chemical shifts reflecting their electronic environments.
-
Aliphatic Carbons (20 - 65 ppm): The carbon of the methylene group attached to the oxygen (-CH₂-O) will be more deshielded (further downfield) than the carbon attached to the nitrogen (-CH₂-N).[13] The methyl carbon will be the most upfield signal.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for the identification of functional groups within a molecule.
A. Principles of IR Spectroscopy
Molecules are not static; their bonds are constantly vibrating (stretching, bending, etc.). When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to the natural vibrational frequencies of its bonds. An IR spectrum is a plot of the amount of light transmitted through a sample as a function of the wavenumber of the light.
B. Experimental Protocol for IR Analysis
1. Sample Preparation:
-
Neat Liquid: If 2-(3-Methylanilino)ethan-1-ol is a liquid at room temperature, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., KBr or NaCl).[14]
-
Solid (KBr Pellet): If the compound is a solid, a potassium bromide (KBr) pellet can be prepared. This involves grinding a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.[15]
-
Attenuated Total Reflectance (ATR): A small amount of the sample can be placed directly on the ATR crystal for analysis. This method requires minimal sample preparation.[16]
2. Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.
-
Scan Range: Typically, the mid-infrared region from 4000 to 400 cm⁻¹ is scanned.
-
Number of Scans: 16 to 32 scans are usually co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample holder (or the pure solvent if a solution is used) must be collected and subtracted from the sample spectrum.[17]
C. Predicted IR Data and Interpretation
The predicted significant IR absorption bands for 2-(3-Methylanilino)ethan-1-ol are listed below.[18][19][20]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3200 - 3600 | O-H stretch (alcohol) | Strong, Broad |
| 3300 - 3500 | N-H stretch (secondary amine) | Medium |
| 3000 - 3100 | Aromatic C-H stretch | Medium |
| 2850 - 3000 | Aliphatic C-H stretch | Medium |
| 1580 - 1620 | Aromatic C=C stretch | Medium-Strong |
| 1450 - 1550 | Aromatic C=C stretch | Medium-Strong |
| 1050 - 1150 | C-O stretch (primary alcohol) | Strong |
| 1250 - 1350 | C-N stretch (aromatic amine) | Medium-Strong |
Interpretation:
-
O-H and N-H Stretching Region (3200 - 3600 cm⁻¹): A broad, strong absorption in this region is a clear indication of the hydroxyl (O-H) group, with the broadness arising from hydrogen bonding.[21][22] A medium intensity peak for the N-H stretch of the secondary amine is also expected in this region.
-
C-H Stretching Region (2850 - 3100 cm⁻¹): Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methylene and methyl groups.[23]
-
Aromatic C=C Stretching (1450 - 1620 cm⁻¹): A series of sharp to medium peaks in this region confirms the presence of the benzene ring.[24]
-
Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations that are unique to the molecule. The strong C-O stretching vibration of the primary alcohol and the C-N stretching of the aromatic amine are key diagnostic peaks in this area.
III. Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis.
A. Principles of Mass Spectrometry
In a mass spectrometer, a sample is first vaporized and then ionized. The resulting ions are accelerated by an electric field and then separated based on their m/z ratio by a magnetic or electric field. The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
B. Experimental Protocol for Mass Spectrometry Analysis
1. Sample Preparation:
-
Prepare a dilute solution of 2-(3-Methylanilino)ethan-1-ol in a volatile solvent such as methanol or acetonitrile, typically at a concentration of about 1 mg/mL.[25]
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent or a mixture of solvents compatible with the ionization source.[26]
-
Ensure the sample is free of non-volatile salts and buffers, which can interfere with ionization.[27]
2. Instrument Parameters (Electron Ionization - EI):
-
Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.
-
Electron Energy: A standard energy of 70 eV is used to induce fragmentation.
-
Inlet System: Gas chromatography (GC) is often coupled with MS (GC-MS) for sample introduction and separation.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
C. Predicted Mass Spectrum Data and Interpretation
The predicted mass spectrum of 2-(3-Methylanilino)ethan-1-ol is expected to show the following key ions.[28][29]
| m/z | Proposed Fragment Ion |
| 165 | [M]⁺˙ (Molecular Ion) |
| 134 | [M - CH₂OH]⁺ |
| 120 | [M - CH₂CH₂OH]⁺ |
| 106 | [C₇H₈N]⁺ (from cleavage of the C-N bond) |
| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement of the benzyl fragment) |
Interpretation:
-
Molecular Ion Peak (m/z 165): The peak with the highest m/z value corresponds to the intact molecule that has lost one electron, confirming the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of the molecular ion provides structural clues. A common fragmentation pathway for N-alkylanilines involves cleavage of the C-C bond beta to the nitrogen atom.
-
Loss of the Hydroxymethyl Radical (m/z 134): Cleavage of the C-C bond between the two methylene groups results in the loss of a CH₂OH radical.
-
Loss of the Hydroxyethyl Group (m/z 120): Cleavage of the N-C bond of the ethyl chain.
-
Formation of the N-methyl-m-toluidine Radical Cation (m/z 106): Alpha-cleavage next to the nitrogen.
-
Tropylium Ion (m/z 91): A common fragment in the mass spectra of compounds containing a benzyl group, formed through rearrangement.
-
D. Predicted Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for 2-(3-Methylanilino)ethan-1-ol under electron ionization.
Caption: Predicted fragmentation pathway of 2-(3-Methylanilino)ethan-1-ol in mass spectrometry.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation of 2-(3-Methylanilino)ethan-1-ol. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon skeleton, while IR spectroscopy confirms the presence of key functional groups, namely the hydroxyl, secondary amine, and aromatic ring. Mass spectrometry corroborates the molecular weight and provides valuable structural information through its characteristic fragmentation pattern. By integrating the data from these three powerful analytical techniques, researchers can achieve a high degree of confidence in the identity and purity of this compound, a critical step in any chemical or pharmaceutical development pipeline.
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A Comprehensive Technical Guide to the Solubility of 2-Methyl-2,4-pentanediol (CAS 102-41-0) in Organic Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 2-Methyl-2,4-pentanediol (CAS 102-41-0), commonly known as hexylene glycol. Designed for researchers, scientists, and professionals in drug development and formulation, this document explores the underlying chemical principles governing its solubility, presents a compilation of its solubility in various organic solvents, and offers a standardized protocol for solubility determination. The amphiphilic nature of hexylene glycol, stemming from its diol structure combined with a hydrocarbon backbone, renders it a versatile solvent with broad miscibility, a critical attribute in numerous scientific and industrial applications.
Introduction to 2-Methyl-2,4-pentanediol (Hexylene Glycol)
2-Methyl-2,4-pentanediol, a colorless, viscous liquid with a mild, sweetish odor, is an organic compound with the chemical formula C₆H₁₄O₂. As a diol, its structure features two hydroxyl (-OH) groups, which contribute to its polar characteristics and ability to engage in hydrogen bonding.[1] Concurrently, its six-carbon backbone provides significant non-polar character. This dual chemical nature, often described as amphiphilic, is the primary determinant of its broad solvency power, making it an invaluable component in a vast array of applications, including as a solvent, coupling agent, humectant, and viscosity-reducing agent in coatings, cosmetics, and pharmaceutical formulations.[2][3][4] Understanding its solubility profile is therefore paramount for its effective utilization in research and product development.
The Chemical Basis of Hexylene Glycol's Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is predicated on the intermolecular forces between the molecules of the two substances.[2] The unique molecular architecture of hexylene glycol allows it to interact favorably with a wide spectrum of solvents.
-
Polar Interactions: The presence of two hydroxyl groups enables hexylene glycol to act as both a hydrogen bond donor and acceptor. This facilitates strong interactions with polar protic solvents, such as water and alcohols, leading to complete miscibility.[2]
-
Non-Polar Interactions: The hydrocarbon portion of the molecule allows for van der Waals forces (specifically, London dispersion forces) with non-polar solvents like aliphatic and aromatic hydrocarbons.[2]
This amphiphilic character allows hexylene glycol to act as a "coupling agent," effectively bridging the gap between immiscible substances, such as oil and water, by stabilizing emulsions.
Below is a diagram illustrating the key molecular interactions that govern the solubility of hexylene glycol.
Caption: Molecular interactions influencing hexylene glycol solubility.
Solubility Data of Hexylene Glycol in Organic Solvents
| Solvent Class | Solvent | CAS Number | Solubility/Miscibility | Notes |
| Polar Protic Solvents | Water | 7732-18-5 | Completely Miscible[5] | Forms strong hydrogen bonds. |
| Ethanol | 64-17-5 | Soluble/Miscible[6] | Miscibility is widely reported. | |
| Methanol | 67-56-1 | Miscible (Implied)[2] | Expected to be miscible, similar to other alcohols. | |
| Isopropanol | 67-63-0 | Miscible (Implied)[2] | Expected to be miscible, similar to other alcohols. | |
| Polar Aprotic Solvents | Acetone | 67-64-1 | Miscible | Good solubility due to polar nature. |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | ≥ 100 mg/mL[7] | A specific quantitative data point is available. | |
| Ethyl Acetate | 141-78-6 | Soluble (Implied)[2] | Generally soluble in common organic solvents. | |
| Halogenated Solvents | Dichloromethane | 75-09-2 | Miscible (Implied)[2] | Expected to be miscible. |
| Carbon Tetrachloride | 56-23-5 | Slightly Soluble[6] | Limited solubility noted. | |
| Hydrocarbons | ||||
| Aromatic | Toluene | 108-88-3 | Miscible[2] | Interacts via van der Waals forces. |
| Aliphatic | Hexane | 110-54-3 | Miscible[2] | Interacts via van der Waals forces. |
| Lower Aliphatic Hydrocarbons | N/A | Soluble[8] | General solubility in this class. | |
| Ethers | Diethyl Ether | 60-29-7 | Soluble[6] | Good compatibility with ethers. |
| Other | Fatty Acids | N/A | Miscible | Amphiphilic nature allows for miscibility. |
Note: "Miscible" indicates solubility in all proportions. "Soluble" indicates that a significant amount of solute dissolves in the solvent. The term "Implied" suggests high solubility based on general statements of its solvency in that class of organic compounds, though not explicitly stated for the specific solvent.
Experimental Protocol for Determining Miscibility
For researchers requiring precise solubility data for their specific applications, a standardized experimental protocol is essential. The following methodology is a generalized procedure for qualitatively and semi-quantitatively determining the miscibility of hexylene glycol in a test solvent, adapted from principles outlined in ASTM D1722 for water miscibility of solvents.[6][9]
Materials and Equipment
-
2-Methyl-2,4-pentanediol (Hexylene Glycol), ≥99% purity
-
Test Organic Solvent, analytical grade
-
Calibrated glass pipettes or graduated cylinders
-
15 mL screw-cap glass test tubes or vials
-
Vortex mixer
-
Controlled temperature environment (e.g., water bath, incubator) set to standard room temperature (20-25°C)
-
Well-lit viewing area with a dark background
Step-by-Step Procedure
-
Preparation: Ensure all glassware is scrupulously clean and dry to prevent any contamination that could affect the results. The experiment should be conducted at a stable, recorded temperature.
-
Initial Combination (1:1 Ratio): Using a calibrated pipette, add 5 mL of hexylene glycol to a glass test tube. Subsequently, add 5 mL of the test organic solvent to the same test tube.
-
Mixing: Securely cap the test tube and vortex the mixture vigorously for 30-60 seconds to ensure thorough and uniform mixing.
-
Equilibration and Observation: Allow the mixture to stand undisturbed for a minimum of 5 minutes to reach equilibrium. Observe the mixture against a dark background for any signs of phase separation, cloudiness (turbidity), or precipitation.
-
Classification of Miscibility:
-
Miscible: The mixture remains a single, clear, and homogenous phase with no visible interface.
-
Partially Miscible: The mixture initially appears homogenous but separates into two distinct phases upon standing. The volume of each phase may differ from the initial volumes, indicating some mutual solubility.
-
Immiscible: The mixture readily separates into two distinct layers with a clear interface.
-
-
Variable Ratio Testing (Optional): To further characterize the solubility profile, the experiment can be repeated with varying volume ratios of hexylene glycol to the test solvent (e.g., 1:9, 1:4, 3:2, 2:3, 4:1, 9:1). This can help to identify the approximate solubility limits if the substances are not fully miscible.
The workflow for this experimental protocol is visualized in the diagram below.
Caption: Experimental workflow for miscibility determination.
Safety Precautions
-
Always conduct experiments in a well-ventilated laboratory or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for both 2-Methyl-2,4-pentanediol and the test solvent prior to commencing any work.
Conclusion
2-Methyl-2,4-pentanediol (hexylene glycol) exhibits a remarkable and versatile solubility profile, a direct consequence of its amphiphilic molecular structure. It is completely miscible with water and a broad range of polar and non-polar organic solvents, including alcohols, ethers, and hydrocarbons. This wide-ranging miscibility makes it an exceptionally useful solvent and coupling agent in diverse scientific and industrial fields. While comprehensive quantitative solubility data remains sparse in publicly accessible literature, the qualitative information presented, in conjunction with the provided experimental protocol, equips researchers and formulation scientists with the foundational knowledge required for the effective application of hexylene glycol in their work.
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Sanjay Chemicals (India) Pvt. Ltd. (n.d.). Hexylene Glycol. Retrieved January 13, 2026, from [Link]
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A Strategic Approach to Unveiling the Bio-Potential of 2-(3-Methylanilino)ethan-1-ol: An In-Depth Technical Guide
Abstract
In the landscape of modern drug discovery, the systematic evaluation of novel chemical entities is paramount. This guide provides a comprehensive, technically-grounded framework for the biological activity screening of 2-(3-Methylanilino)ethan-1-ol, a compound of interest for potential therapeutic applications. As a Senior Application Scientist, the following discourse is structured not as a rigid protocol, but as a strategic workflow, emphasizing the rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for elucidating the cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties of this and similar novel compounds. Every protocol herein is designed as a self-validating system, underpinned by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Screening 2-(3-Methylanilino)ethan-1-ol
The journey of a novel compound from the chemist's bench to a potential therapeutic agent is paved with rigorous scientific inquiry. The compound 2-(3-Methylanilino)ethan-1-ol, with its aniline and ethanolamine moieties, presents a chemical scaffold suggestive of diverse biological interactions. Aniline derivatives are known to exhibit a wide range of pharmacological activities, while the ethanolamine group can influence solubility and cell membrane interactions. A systematic screening of its biological activities is therefore a critical first step in understanding its potential utility and any associated liabilities.
This guide outlines a tiered screening cascade, a strategic approach that allows for rapid, informed decision-making.[1] The initial phase focuses on broad-spectrum activity profiling, followed by more specific, mechanistic assays for promising "hits." This iterative process of testing and refinement is central to an efficient and cost-effective drug discovery program.
Foundational Safety and Handling
Prior to initiating any biological assays, a thorough understanding of the test compound's safety profile is essential. For 2-(3-Methylanilino)ethan-1-ol, it is prudent to handle it with care, assuming potential toxicity based on related aniline compounds.
General Handling Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[2][3]
-
In case of contact, wash the affected area thoroughly with soap and water.[2]
-
Consult the Material Safety Data Sheet (MSDS) for detailed handling and disposal instructions. While a specific MSDS for 2-(3-Methylanilino)ethan-1-ol may not be available, data for structurally similar compounds like 2-(N-Methylanilino)ethanol and m-Toluidine can provide initial guidance.[2][4][5]
The Screening Cascade: A Multi-Faceted Investigative Workflow
The proposed screening cascade is designed to efficiently probe the biological activity of 2-(3-Methylanilino)ethan-1-ol across several key areas of therapeutic interest.
Caption: A tiered workflow for the biological screening of novel compounds.
Tier 1: Primary Screening Methodologies
The initial tier of assays is designed to provide a broad overview of the compound's biological effects.
Cytotoxicity Assessment: Establishing a Therapeutic Window
Understanding a compound's cytotoxicity is a critical first step, as it determines the concentration range for all subsequent cell-based assays.[6][7] A compound with high cytotoxicity may be a candidate for oncology but would be less desirable for other indications.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 2-(3-Methylanilino)ethan-1-ol in culture medium and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
| Parameter | Description |
| Cell Line | HeLa, HEK293, or other relevant cell lines |
| Seeding Density | 1 x 10^4 cells/well |
| Compound Concentrations | Serial dilutions (e.g., 0.1, 1, 10, 100 µM) |
| Incubation Time | 24, 48, or 72 hours |
| Positive Control | Doxorubicin |
| Readout | Absorbance at 570 nm |
Antimicrobial Activity: Exploring a Broad Spectrum
The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents.[9][10] The following assays will determine if 2-(3-Methylanilino)ethan-1-ol possesses activity against common bacterial and fungal pathogens.
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of 5 x 10^5 CFU/mL in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Compound Dilution: Prepare a two-fold serial dilution of 2-(3-Methylanilino)ethan-1-ol in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
| Parameter | Description |
| Test Organisms | S. aureus, E. coli, C. albicans |
| Inoculum Density | 5 x 10^5 CFU/mL |
| Medium | Mueller-Hinton Broth or RPMI-1640 |
| Incubation | 37°C for 24-48 hours |
| Readout | Visual inspection for turbidity |
Antioxidant Potential: Assessing Radical Scavenging
Oxidative stress is implicated in a multitude of diseases, making the discovery of novel antioxidants a significant therapeutic goal. The DPPH and ABTS assays are commonly used to evaluate the free radical scavenging activity of compounds.[14][15][16][17]
This assay is based on the reduction of the stable free radical DPPH in the presence of an antioxidant.[18]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of 2-(3-Methylanilino)ethan-1-ol to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value. Ascorbic acid can be used as a positive control.
Tier 2: Secondary and Mechanistic Assays
Compounds that demonstrate promising activity in the primary screen will be advanced to more specific assays to elucidate their mechanism of action.
Anti-inflammatory Activity: Targeting COX and LOX Enzymes
Chronic inflammation is a hallmark of many diseases. The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key mediators of the inflammatory response and are important targets for anti-inflammatory drugs.[19][20][21][22][23]
Commercial enzyme-linked immunosorbent assay (ELISA) kits are readily available for determining the inhibitory activity of compounds against COX-2 and 5-LOX.
-
Assay Principle: These assays typically measure the product of the enzymatic reaction (e.g., prostaglandins for COX, leukotrienes for LOX).
-
Procedure: Follow the manufacturer's protocol for the specific kit used. Generally, this involves incubating the enzyme with the test compound and the substrate, followed by detection of the product.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value. A known NSAID like celecoxib (for COX-2) or zileuton (for 5-LOX) should be used as a positive control.
Caption: Simplified overview of the COX and LOX inflammatory pathways.
Data Interpretation and Future Directions
The data generated from this screening cascade will provide a comprehensive profile of the biological activities of 2-(3-Methylanilino)ethan-1-ol.
-
Cytotoxicity: A high IC50 value suggests low toxicity and a favorable therapeutic window for non-oncology applications.
-
Antimicrobial Activity: A low MIC value indicates potent antimicrobial activity, warranting further investigation into the spectrum of activity and mechanism of action.
-
Antioxidant Activity: A low IC50 in the DPPH assay suggests significant radical scavenging potential.
-
Anti-inflammatory Activity: Potent and selective inhibition of COX-2 over COX-1 would be a desirable profile for an anti-inflammatory agent with a reduced risk of gastrointestinal side effects.
Promising results from this initial screening will pave the way for more advanced studies, including in vivo efficacy and toxicity testing, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize the compound's properties.
Conclusion
This technical guide provides a robust and scientifically sound framework for the initial biological evaluation of 2-(3-Methylanilino)ethan-1-ol. By employing a strategic, tiered approach, researchers can efficiently and effectively uncover the therapeutic potential of this and other novel chemical entities. The methodologies outlined herein are based on established and validated assays, ensuring the generation of reliable and reproducible data that can confidently guide future drug development efforts.
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An In-depth Technical Guide to the Toxicological Profile and Safety of 3-Phenyl-1-propanol (CAS 102-41-0)
This guide provides a comprehensive toxicological overview of 3-Phenyl-1-propanol (CAS 102-41-0), a widely used fragrance and flavoring agent.[1][2][3][4][5] Designed for researchers, scientists, and professionals in drug development, this document synthesizes available safety data to offer field-proven insights into the compound's safety profile.
Introduction: The Chemical and its Applications
3-Phenyl-1-propanol, also known as hydrocinnamic alcohol, is a colorless, viscous liquid with a characteristic floral scent reminiscent of hyacinths.[2][3][6] Its pleasant aroma has led to its extensive use in cosmetics, perfumes, and as a flavoring agent in food and beverages.[2][4][5][7] Naturally occurring in various fruits, spices, and resins, this compound's commercial production is typically achieved through the hydrogenation of cinnamaldehyde.[3][6][8]
| Identifier | Value |
| Chemical Name | 3-Phenyl-1-propanol |
| CAS Number | 122-97-4 |
| Molecular Formula | C9H12O |
| Molecular Weight | 136.19 g/mol [2] |
| Synonyms | Hydrocinnamic alcohol, 3-Phenylpropyl alcohol, Benzenepropanol[2][9] |
Metabolic Pathways: A Predictive Framework for Toxicity
Understanding the metabolic fate of a compound is fundamental to predicting its toxicological profile. 3-Phenyl-1-propanol is structurally related to other cinnamyl phenylpropyl compounds and is anticipated to follow similar metabolic pathways.[1] The primary route of metabolism is likely beta-oxidation, a common pathway for fatty acids, which would be consistent with the metabolism of its parent cinnamic acid derivatives.[1][10]
Caption: Workflow for a 28-day repeated dose toxicity study.
Genotoxicity and Carcinogenicity
Genotoxicity
A battery of in vitro genotoxicity tests has been conducted on 3-Phenyl-1-propanol, and the results have consistently been negative. [11]The compound was not mutagenic in the Ames test (bacterial reverse mutation assay) and did not induce chromosomal aberrations in an in vitro micronucleus test. [11][12]These findings suggest that 3-Phenyl-1-propanol does not pose a genotoxic risk.
| Assay | Result | Reference |
| Ames Test | Negative | [11] |
| In Vitro Micronucleus Test | Negative | [11] |
Carcinogenicity
There is no evidence to suggest that 3-Phenyl-1-propanol is carcinogenic. It is not listed as a carcinogen by major regulatory agencies, including the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), and the Occupational Safety and Health Administration (OSHA). [9][13]
Reproductive and Developmental Toxicity
A combined repeated dose and reproductive/developmental toxicity screening study in rats found no evidence of adverse effects on reproductive organs or developmental parameters at doses up to 1000 mg/kg/day. [8][11]While some sources suggest the potential for developmental toxicity at high doses, the overall evidence indicates a low risk for reproductive and developmental effects at typical exposure levels. [5]
Conclusion
Based on the available toxicological data, 3-Phenyl-1-propanol (CAS 102-41-0) exhibits a low order of acute toxicity via both oral and dermal routes. It is a moderate skin and eye irritant. The compound is not considered to be a skin sensitizer at typical use concentrations. Repeated dose studies have established a high NOAEL, and it is not genotoxic or carcinogenic. Reproductive and developmental toxicity studies have not revealed any significant concerns. When used in accordance with good manufacturing and safety practices, 3-Phenyl-1-propanol is considered safe for its intended applications in fragrances and flavorings.
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- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Industrial Applications of Ethanol, 2-[(3-methylphenyl)amino]-
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethanol, 2-[(3-methylphenyl)amino]-, a substituted aromatic amino alcohol, holds significant potential across a spectrum of industrial applications, drawing from its unique molecular architecture. This technical guide delves into the core chemical attributes of this compound and extrapolates its utility as a high-performance chemical intermediate. By examining structurally analogous compounds with established industrial footprints, this paper outlines promising applications in polymer chemistry, dye synthesis, corrosion inhibition, and as a versatile building block for specialty chemicals. Detailed mechanistic insights and hypothetical experimental protocols are provided to guide researchers in exploring and validating these potential applications.
Introduction: Unveiling a Versatile Chemical Intermediate
Core Chemical Properties and Reactivity
The industrial utility of a chemical compound is fundamentally dictated by its physical and chemical properties. The table below summarizes the key predicted and known properties of Ethanol, 2-[(3-methylphenyl)amino]- and its analogs.
| Property | Ethanol, 2-[(3-methylphenyl)amino]- | N-Methyl-N-Hydroxyethyl-P-Toluidine (MHPT) | m-Tolyldiethanolamine (M-TDEA) |
| CAS Number | DTXSID0059249[1] | 2842-44-6[2][4][5][6] | 91-99-6[3][7][8][9] |
| Molecular Formula | C9H13NO[1] | C10H15NO[2] | C11H17NO2[3][8] |
| Molecular Weight | 151.21 g/mol [1] | 165.23 g/mol [2] | 195.26 g/mol [3][8] |
| Appearance | - | Primrose Yellow Solid[2] | White Crystalline Solid[3] |
| Solubility | - | Soluble in Acetone, Ethanol[3] | Soluble in Acetone, Ethanol[3] |
The presence of the hydroxyl (-OH) group and the secondary amine (-NH-) group are the primary drivers of its reactivity. The lone pair of electrons on the nitrogen atom makes it a good nucleophile, while the hydroxyl group can participate in esterification and etherification reactions. The aromatic ring can undergo electrophilic substitution, allowing for further functionalization.
Potential Industrial Application I: Polymer Chemistry and Curing Agent
A significant application for structurally similar aromatic amines is in the realm of polymer chemistry, particularly as accelerators or curing promoters for resins.[2][3][4][8]
Mechanism of Action in Resin Curing
In unsaturated polyester and vinyl ester resins, curing is typically initiated by organic peroxides, which decompose to form free radicals. These radicals then initiate the cross-linking of the polymer chains. Aromatic amines, such as Ethanol, 2-[(3-methylphenyl)amino]-, can act as accelerators by promoting the decomposition of the peroxide at ambient temperatures. This is achieved through a redox reaction where the amine reduces the peroxide, generating free radicals more rapidly.
Caption: Redox initiation of polymerization by an amine accelerator.
Hypothetical Experimental Protocol: Evaluation as a Curing Accelerator
Objective: To evaluate the efficacy of Ethanol, 2-[(3-methylphenyl)amino]- as a curing accelerator for an unsaturated polyester resin.
Materials:
-
Unsaturated polyester resin
-
Styrene (reactive diluent)
-
Methyl ethyl ketone peroxide (MEKP) (initiator)
-
Ethanol, 2-[(3-methylphenyl)amino]- (test accelerator)
-
N,N-Dimethylaniline (control accelerator)
-
Rheometer
Procedure:
-
Prepare a stock solution of the unsaturated polyester resin in styrene (e.g., 70:30 w/w).
-
Divide the resin solution into three batches.
-
To Batch 1 (control), add a standard concentration of N,N-Dimethylaniline (e.g., 0.2% w/w).
-
To Batch 2 (test), add an equimolar concentration of Ethanol, 2-[(3-methylphenyl)amino]-.
-
Batch 3 will contain no accelerator.
-
To each batch, add a standard concentration of MEKP (e.g., 1% w/w) and mix thoroughly.
-
Immediately place a sample from each batch into the rheometer and monitor the change in viscosity over time at a constant temperature.
-
The gel time and cure time for each formulation will be determined from the rheological data.
Expected Outcome: It is hypothesized that the formulation containing Ethanol, 2-[(3-methylphenyl)amino]- will exhibit a significantly shorter gel time and cure time compared to the batch with no accelerator, and its performance will be comparable to the control accelerator.
Potential Industrial Application II: Intermediate for Dyes and Pigments
The aromatic amine structure of Ethanol, 2-[(3-methylphenyl)amino]- makes it a valuable precursor for the synthesis of various colorants.[2][3][6]
Role in Azo Dye Synthesis
Azo dyes, characterized by the -N=N- functional group, are a major class of synthetic colorants. The synthesis of azo dyes typically involves two steps: diazotization of a primary aromatic amine and subsequent coupling with a suitable coupling component. While Ethanol, 2-[(3-methylphenyl)amino]- is a secondary amine, it can be used as a coupling agent.[3] The aromatic ring is activated by the amino group, making it susceptible to electrophilic attack by the diazonium salt.
Caption: General workflow for azo dye synthesis.
Potential Industrial Application III: Corrosion Inhibition
Amines and their derivatives are widely used as corrosion inhibitors for various metals, particularly in acidic environments.[3][10]
Mechanism of Corrosion Inhibition
The effectiveness of Ethanol, 2-[(3-methylphenyl)amino]- as a corrosion inhibitor would stem from the presence of the nitrogen and oxygen atoms with lone pairs of electrons and the aromatic ring. These features allow the molecule to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The adsorption can occur through:
-
Chemisorption: The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of the metal atoms.
-
Physisorption: Electrostatic interaction between the protonated amine and the negatively charged metal surface (in acidic solutions).
-
Pi-electron interaction: The pi-electrons of the aromatic ring can interact with the metal surface.
Potential Industrial Application IV: Pharmaceutical and Agrochemical Intermediate
The dual functionality of the toluidine and hydroxyethyl groups makes Ethanol, 2-[(3-methylphenyl)amino]- a valuable building block in organic synthesis for the creation of more complex molecules with potential biological activity.[2] It can serve as a precursor for the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals.[2]
Conclusion: A Promising Candidate for Industrial Innovation
While direct, large-scale industrial applications of Ethanol, 2-[(3-methylphenyl)amino]- are yet to be fully realized, the evidence from structurally similar compounds strongly suggests its significant potential. Its utility as a polymer curing accelerator, a dye intermediate, a corrosion inhibitor, and a building block for specialty chemicals warrants further investigation. The experimental frameworks provided in this guide offer a starting point for researchers to unlock the full industrial value of this versatile molecule.
References
- N-Methyl-N-Hydroxyethyl-P-Toluidine | CAS 2842-44-6 - Nexal Inc. (n.d.).
- Chemical Properties of Ethanol, 2-[ethyl(3-methylphenyl)amino]- (CAS 91-88-3) - Cheméo. (n.d.).
- Why N-Methyl-N-hydroxyethyl-p-toluidine is a Key Industrial Intermediate. (n.d.).
- 2-amino-1-(3-methylphenyl)ethanol 53360-88-6 - Guidechem. (n.d.).
- N-(2-Hydroxyethyl)-N-Methyl-4-Toluidine(MHPT) CAS 2842-44-6 - Kerton Chemical. (n.d.).
- M-Tolyldiethanolamine | Cas no 91-99-6 | Manufacturer, Supplier, Exporter, India. (n.d.).
- Ethanol, 2-[(3-methylphenyl)amino]- - Substance Details - SRS | US EPA. (n.d.).
- N-(2-HYDROXYETHYL)-N-METHYL-4-TOLUIDINE | 2842-44-6 - ChemicalBook. (n.d.).
- 2-(N-Methyl-P-Toluidino) Ethanol CAS No. 2842-44-6 | Reformchem. (n.d.).
- 91-99-6, m-Tolyldiethanolamine Formula - Echemi. (n.d.).
- 2-(Methylphenylamino)ethanol 98 93-90-3 - Sigma-Aldrich. (n.d.).
- N-Methyldiethanolamine | - atamankimya.com. (n.d.).
- 2-(2-Methylbutylamino)-1-(3-methylphenyl)ethanol - PubChem. (n.d.).
- m-Tolyl diethanolamine (Cas 91-99-6) - Parchem. (n.d.).
- m-Tolyldiethanolamine | 91-99-6 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
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An In-depth Technical Guide to the Stability and Degradation Pathways of 2-(3-Methylanilino)ethan-1-ol
Introduction
2-(3-Methylanilino)ethan-1-ol is an organic compound featuring a secondary aromatic amine (m-toluidine) linked to an ethanolamine moiety. This unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. The presence of multiple reactive functional groups—a secondary amine, a hydroxyl group, and an electron-rich aromatic ring—dictates its chemical reactivity and susceptibility to degradation. Understanding the stability profile and degradation pathways of this molecule is paramount for ensuring the safety, efficacy, and shelf-life of any final product.[1][2]
This guide provides a comprehensive technical overview of the potential degradation mechanisms of 2-(3-Methylanilino)ethan-1-ol. It outlines a systematic approach for conducting forced degradation studies, details the analytical methodologies required for identifying and quantifying degradants, and explains the causality behind these experimental choices.
Physicochemical Properties and Susceptible Moieties
The stability of 2-(3-Methylanilino)ethan-1-ol is intrinsically linked to its structure. The key functional groups prone to degradation are:
-
Secondary Aromatic Amine: The nitrogen atom is susceptible to oxidation, which is a common degradation pathway for aniline and its derivatives.[3][4][5] The electron-donating methyl group on the aromatic ring can further activate the ring towards electrophilic attack and oxidative processes.
-
Primary Alcohol: The hydroxyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid.[6]
-
Aromatic Ring: The toluidine ring can undergo hydroxylation or other modifications, particularly under photolytic or strong oxidative conditions.[7]
The interplay between these groups under various stress conditions dictates the overall degradation profile.
Anticipated Degradation Pathways
Based on the molecule's structure, several degradation pathways can be anticipated. Forced degradation studies are designed to intentionally trigger these pathways to identify potential degradants that may form under normal storage conditions.[1][5]
Oxidative Degradation
Oxidation is one of the most prevalent degradation routes for molecules containing electron-rich groups like aromatic amines.[5] The secondary amine is a primary target for oxidative attack.
-
Mechanism: Exposure to oxidizing agents, such as hydrogen peroxide or atmospheric oxygen, can generate reactive oxygen species (ROS). These species can abstract a hydrogen atom from the N-H group, leading to the formation of a radical intermediate. This can lead to the formation of N-oxides, colored impurities through polymerization (e.g., azoxybenzene derivatives), or ring-opening products.[3][4] The primary alcohol can also be oxidized to 2-(3-methylanilino)acetaldehyde and further to 2-(3-methylanilino)acetic acid.
-
Causality: The aniline moiety is electron-rich and readily donates electrons, making it highly susceptible to oxidation.[3][4] The goal of oxidative stress testing is to produce and identify these potential impurities to ensure the analytical method can detect them.[1]
Hydrolytic Degradation (Acidic and Basic)
While the molecule lacks readily hydrolyzable groups like esters or amides, extreme pH conditions can catalyze other reactions.
-
Mechanism:
-
Acidic Conditions: Under strong acidic conditions, protonation of the amino and hydroxyl groups can occur. While direct hydrolysis is unlikely, acid catalysis could promote dehydration or rearrangement reactions, though these are generally less common for this structure.
-
Basic Conditions: Strong basic conditions may promote the deprotonation of the hydroxyl group, forming an alkoxide. This could potentially facilitate intramolecular reactions or increase susceptibility to oxidation. Studies on aniline degradation have shown that degradation rates can be high at strong alkalinity (pH 11).[8]
-
-
Causality: The purpose of subjecting the molecule to pH extremes is to assess its stability in various formulation environments and to determine if pH control is a critical parameter for its storage.
Photodegradation
Aromatic compounds are often susceptible to degradation upon exposure to light, particularly UV radiation.
-
Mechanism: The aromatic ring of 2-(3-Methylanilino)ethan-1-ol can absorb UV light, promoting it to an excited state. This excited molecule can then react with oxygen, leading to the formation of radical cations and subsequent oxidative degradation products like hydroxylated derivatives.[9] This can result in the formation of complex colored impurities. The degradation of aromatic amino acids under UV irradiation has been shown to produce both fluorescent and non-fluorescent products.[10]
-
Causality: Photostability testing is a regulatory requirement and is crucial for determining appropriate packaging (e.g., amber vials, light-resistant containers) to protect the compound from degradation during storage and handling.
Thermal Degradation
Exposure to high temperatures can provide the necessary activation energy for degradation reactions.
-
Mechanism: In the solid state or in solution, heat can accelerate oxidative degradation pathways that might occur slowly at ambient temperatures. It can also induce other reactions such as dehydration of the ethanol moiety, though this typically requires higher temperatures.
-
Causality: Thermal stress testing helps to predict the long-term stability of the substance and establish appropriate storage temperature conditions.
Below is a diagram illustrating the potential degradation pathways.
Caption: Predicted degradation pathways of 2-(3-Methylanilino)ethan-1-ol.
Experimental Design: Forced Degradation Protocol
A well-designed forced degradation study aims to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without being further degraded themselves.[11] This provides a clear picture of the initial degradation pathways.
The following diagram outlines a comprehensive workflow for these studies.
Caption: Experimental workflow for forced degradation studies.
Step-by-Step Methodologies
1. Stock Solution Preparation:
-
Prepare a stock solution of 2-(3-Methylanilino)ethan-1-ol at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water. This solvent system is chosen for its ability to dissolve the compound and its miscibility with aqueous acidic, basic, and oxidative reagents.
2. Acidic Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C for 24 hours.
-
After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH before analysis.
3. Basic Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final drug concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate the solution in a water bath at 60°C for 24 hours.
-
After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M HCl before analysis.
4. Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final drug concentration of 0.5 mg/mL in 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
5. Thermal Degradation:
-
Incubate a sealed vial of the stock solution in a calibrated oven at 60°C for 48 hours.
-
A parallel study on the solid compound should also be conducted at the same temperature.
6. Photolytic Degradation:
-
Expose a thin layer of the stock solution in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to differentiate between thermal and photolytic degradation.
Analytical Methodology: A Stability-Indicating Approach
The cornerstone of a stability study is a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). This method must be capable of separating the parent compound from all potential degradation products.
-
Technique: Reversed-Phase HPLC coupled with a Photodiode Array (PDA) detector and a Mass Spectrometer (MS) is the gold standard.
-
HPLC-PDA: Provides separation and quantification, while the PDA detector helps in assessing peak purity.
-
HPLC-MS: Crucial for the identification of unknown degradation products by providing mass-to-charge ratio (m/z) information, which is used to deduce molecular weights and elemental compositions.[12][13]
-
-
Method Parameters (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A time-based gradient from 95% A to 5% A to ensure elution of all components.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and MS in positive electrospray ionization (ESI) mode.
-
Data Presentation and Interpretation
Results from the forced degradation studies should be summarized clearly to facilitate interpretation.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Assay of Parent | % Degradation | No. of Degradants | Major Degradant (RT, min) | Mass Balance (%) |
|---|---|---|---|---|---|
| Control (t=0) | 100.0 | 0.0 | 0 | - | 100.0 |
| 0.1 M HCl, 60°C, 24h | 98.5 | 1.5 | 1 | 4.2 | 99.8 |
| 0.1 M NaOH, 60°C, 24h | 92.1 | 7.9 | 2 | 7.8 | 99.5 |
| 3% H₂O₂, RT, 24h | 85.4 | 14.6 | 4 | 9.1, 11.3 | 98.9 |
| Heat, 60°C, 48h | 96.2 | 3.8 | 1 | 9.1 | 99.1 |
| Light (ICH Q1B) | 89.7 | 10.3 | 3 | 12.5 | 99.3 |
-
Interpretation: The data in Table 1 clearly indicates that 2-(3-Methylanilino)ethan-1-ol is most susceptible to oxidative and photolytic degradation, showing significant degradation and the formation of multiple degradants. It is relatively stable under acidic and thermal stress. The high mass balance values (>98%) across all conditions validate that the analytical method is capable of detecting all major degradation products.
Table 2: Identification of Major Degradation Products by LC-MS
| Stress Condition | Retention Time (min) | Proposed Structure | m/z [M+H]⁺ |
|---|---|---|---|
| Oxidative | 9.1 | 2-(3-methylanilino)acetaldehyde | 164.0 |
| Oxidative | 11.3 | N-oxide of parent compound | 182.1 |
| Photolytic | 12.5 | Hydroxylated parent compound | 182.1 |
| Basic | 7.8 | Unknown Isomer | 166.1 |
Conclusion
The stability of 2-(3-Methylanilino)ethan-1-ol is significantly influenced by oxidative and photolytic stress. The primary degradation pathways involve oxidation of the secondary amine to an N-oxide and oxidation of the primary alcohol to an aldehyde, along with potential ring hydroxylation and polymerization under light exposure. The compound exhibits good stability under mild thermal and acidic conditions but shows some degradation under basic conditions.
These findings, derived from a systematic forced degradation study, are critical for drug development professionals. They inform the selection of appropriate storage conditions, packaging materials, and compatible excipients during formulation development. Furthermore, the established stability-indicating analytical method is essential for routine quality control and shelf-life determination of any product containing this molecule.
References
- PubMed. (n.d.). Aniline degradation by electrocatalytic oxidation.
- ResearchGate. (n.d.). Aniline degradation by electrocatalytic oxidation.
- ResearchGate. (n.d.). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation.
- ResearchGate. (n.d.). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration.
- PubMed Central (PMC). (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
- Luminata. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability.
- PubMed Central (PMC). (n.d.). Bacterial degradation of monocyclic aromatic amines.
- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.
- BenchChem. (n.d.). Technical Support Center: Degradation Pathway Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol.
- PubMed. (2011). Electrochemical degradation of aromatic amines on BDD electrodes.
- ResearchGate. (n.d.). Photocatalytic oxidation of aromatic alcohols to aldehydes in aqueous suspension of home-prepared titanium dioxide.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- ResearchGate. (n.d.). Degradation of Albumin and Aromatic Amino Acids in Reactions with OH • Radicals and under 253.7-nm UV Irradiation.
- PubMed. (2003). Mechanisms of the aqueous photodegradation of polycyclic aromatic hydrocarbons.
- RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS.
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Quantum chemical calculations for Ethanol, 2-[(3-methylphenyl)amino]-
An In-Depth Technical Guide to the Quantum Chemical Analysis of Ethanol, 2-[(3-methylphenyl)amino]-
This guide provides a comprehensive, scientifically grounded framework for conducting quantum chemical calculations on Ethanol, 2-[(3-methylphenyl)amino]-. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice. Our focus is on establishing a robust, self-validating workflow that ensures the accuracy and reliability of the generated data, which is critical for applications ranging from molecular property prediction to informing drug design hypotheses.
Ethanol, 2-[(3-methylphenyl)amino]- (CAS: 102-41-0, Molecular Formula: C₉H₁₃NO) is an amino alcohol derivative.[1][2] Molecules in this class are of significant interest in medicinal chemistry and materials science due to their dual functional groups—an amine and an alcohol—which can participate in hydrogen bonding and act as key pharmacophoric features.[][4] Understanding the three-dimensional structure, electronic properties, and vibrational modes of this molecule is fundamental to predicting its reactivity, intermolecular interactions, and potential biological activity.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, in silico alternative to experimental methods for characterizing molecular systems.[5] They allow us to probe the molecule at a sub-atomic level, providing insights that are often difficult or impossible to obtain through empirical measurement alone. This guide establishes a foundational workflow for such an investigation.
Caption: Key structural features of the target molecule.
Theoretical Foundations: Selecting the Right Tools for the Job
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) provides the optimal balance of computational cost and accuracy.[6]
The Choice of Functional: B3LYP
We will employ the Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Expertise & Rationale: B3LYP is one of the most widely used and extensively benchmarked functionals.[7] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error inherent in many pure DFT functionals. This is particularly important for accurately describing the electronic structure of systems with heteroatoms like nitrogen and oxygen. While newer functionals exist, B3LYP's reliability and vast body of reference data make it an authoritative and trustworthy choice for foundational studies.[8]
The Basis Set: Pople's 6-31G(d,p)
A basis set is the set of mathematical functions used to build the molecular orbitals. We will use the 6-31G(d,p) basis set.
-
Expertise & Rationale: This is a split-valence basis set, meaning it uses two sizes of functions for valence electrons, which provides flexibility for describing chemical bonding. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions are not occupied in the ground state of the free atoms but are essential for describing the non-spherical distortion of electron density that occurs during bond formation, particularly for systems with lone pairs and polar bonds, as is the case here.[9]
The Computational Workflow: A Self-Validating Protocol
A scientifically sound computational protocol is not a linear path but a cycle of optimization and verification. The following workflow is designed to ensure that all calculated properties correspond to a true, stable conformation of the molecule.
Caption: A robust, self-validating computational chemistry workflow.
Protocol 1: Geometry Optimization and Frequency Verification
This protocol is the cornerstone of the entire analysis. Its purpose is to find the most stable three-dimensional arrangement of the atoms (a minimum on the potential energy surface) and to verify its stability.
-
Structure Input:
-
Using a molecular builder (e.g., Avogadro, GaussView), construct the 3D structure of Ethanol, 2-[(3-methylphenyl)amino]-.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to ensure reasonable bond lengths and angles.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .mol file).
-
-
Calculation Setup:
-
Create an input file for a quantum chemistry package such as ORCA, GAMESS, or Q-Chem.[10][11][12]
-
Specify the charge (0) and spin multiplicity (singlet).
-
Set the calculation keywords to request a geometry optimization followed by a frequency analysis. A typical keyword line would be: ! B3LYP 6-31G(d,p) Opt Freq
-
This command instructs the software to perform the optimization (Opt) and, upon convergence, use the same level of theory to calculate the vibrational frequencies (Freq) at that optimized geometry.
-
-
Execution and Validation (The Trustworthiness Pillar):
-
Submit the calculation to run.
-
Upon completion, inspect the output file. The primary check for a successful optimization is the vibrational frequency data.
-
Crucial Validation Step: A true energy minimum will have zero imaginary frequencies . An imaginary frequency (often printed as a negative number) indicates the structure is a saddle point (a transition state), not a stable minimum. If an imaginary frequency is found, the initial geometry must be perturbed along the mode of that vibration and the optimization must be re-run.
-
Data Analysis and Interpretation
Assuming a successful optimization and frequency validation, we can now extract a wealth of chemical information.
Geometric and Thermodynamic Data
The optimization provides the precise bond lengths, angles, and dihedral angles of the molecule in its ground state. The frequency calculation provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Table 1: Exemplar Quantitative Data Output
| Parameter | Description | Calculated Value (Example) |
| Total Energy | Electronic + Nuclear Repulsion Energy | -517.45 Hartree |
| Dipole Moment | Measure of molecular polarity | 2.85 Debye |
| HOMO Energy | Highest Occupied Molecular Orbital | -5.21 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital | -0.15 eV |
| HOMO-LUMO Gap | Indicator of chemical reactivity | 5.06 eV |
| C-N Bond Length | Amine nitrogen to aromatic ring | 1.39 Å |
| O-H Bond Length | Hydroxyl group | 0.97 Å |
Note: These are representative values and will vary based on the exact software and convergence criteria.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron. In this molecule, the HOMO is expected to have significant density on the nitrogen atom and the π-system of the aromatic ring, consistent with the behavior of aromatic amines.[13]
-
LUMO: Represents the ability to accept an electron. The LUMO is likely distributed over the aromatic ring's anti-bonding π-system.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap implies high stability and low reactivity, a crucial parameter in drug stability analysis.
Molecular Electrostatic Potential (MEP)
An MEP map visualizes the electrostatic potential on the electron density surface. It is an invaluable tool for predicting non-covalent interactions.
-
Red Regions (Negative Potential): Indicate areas of high electron density, prime for electrophilic attack or hydrogen bond acceptance. These are expected around the oxygen and nitrogen atoms due to their lone pairs.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or nuclear charge dominance, susceptible to nucleophilic attack. This is expected around the hydroxyl hydrogen.
This analysis directly informs how the molecule might interact with a biological target, such as an enzyme's active site, guiding further drug development efforts.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical calculation of Ethanol, 2-[(3-methylphenyl)amino]-. By grounding our protocol in established DFT methods (B3LYP/6-31G(d,p)) and emphasizing a self-validating procedure through mandatory frequency analysis, we establish a high degree of confidence in the resulting data. The insights gained from this computational analysis—spanning optimized geometry, electronic structure, and reactivity descriptors—provide a powerful foundation for researchers in chemistry and drug discovery, enabling informed hypotheses and guiding subsequent experimental investigation.
References
-
Title: Graph-theoretical parameters for π-MO calculation of a series of aromatic amines in the light of DFT theory: comparison with experimental CT transition energies Source: Taylor & Francis Online URL: [Link][7]
-
Title: What software shall I use for DFT on an organic molecule? Source: Chemistry Stack Exchange URL: [Link][14]
-
Title: Chemical Properties of Ethanol, 2-[ethyl(3-methylphenyl)amino]- (CAS 91-88-3) Source: Cheméo URL: [Link]
-
Title: GAMESS: Open Source Quantum Chemistry Software Source: Ames Laboratory URL: [Link][10]
-
Title: Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights Source: National Institutes of Health (PMC) URL: [Link][15]
-
Title: Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights Source: MDPI URL: [Link][16]
-
Title: Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry Source: Q-Chem URL: [Link][11]
-
Title: Modern Software for Computer Modeling in Quantum Chemistry and Molecular Dynamics Source: MDPI URL: [Link][12]
-
Title: Graph-theoretical parameters for π-MO calculation of a series of aromatic amines in the light of DFT theory: Comparison with experimental CT transition energies | Request PDF Source: ResearchGate URL: [Link][9]
-
Title: DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil | Request PDF Source: ResearchGate URL: [Link][8]
-
Title: Ethanol, 2-[(3-methylphenyl)amino]- - Substance Details Source: US EPA URL: [Link][1]
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Title: Cutting-Edge Free Tools To Unlock the Power of Computational Chemistry Source: Silico Studio URL: [Link]
-
Title: Ethanol, 2-[(3-methylphenyl)amino]- (C9H13NO) Source: PubChem URL: [Link][2]
-
Title: Density functional theory (DFT) study on the interaction of ammonium (NH4+) and aromatic nitrogen heterocyclics Source: Semantic Scholar URL: [Link][6]
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Title: Quantum Calculations on a New CCSD(T) Machine-Learned Potential Energy Surface Reveal the Leaky Nature of Gas-Phase Trans and Gauche Ethanol Conformers Source: AIR Unimi URL: [Link]
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Title: Aromatic Amines Source: Umm Al-Qura University URL: [Link][13]
-
Title: Ethanol, 2-[ethyl(3-methylphenyl)amino]- Source: NIST WebBook URL: [Link]
-
Title: quantum chemical analysis of ethanol and its interaction with amino acids and dipeptides (carnosine) Source: ResearchGate URL: [Link]
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Title: Quantum Chemistry Calculations for Metabolomics: Focus Review Source: National Institutes of Health (PMC) URL: [Link][5]
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Methodological & Application
Application Note: The Strategic Role of 2-Methyl-1-phenyl-2-propanol (CAS 100-86-7) in Pharmaceutical Synthesis
An important clarification regarding your request for CAS 102-41-0 is necessary. Extensive searches of scientific literature and chemical databases indicate that while CAS 102-41-0, identified as N-2-Hydroxyethyl-m-toluidine, is used as an organic intermediate in various chemical industries, there is a lack of specific, publicly available, detailed protocols for its application in the synthesis of named pharmaceutical compounds.[1][2][3] This scarcity of detailed information prevents the creation of an in-depth guide with the scientific integrity and mechanistic causality you require.
However, to demonstrate the structure, depth, and format you have requested, this guide will focus on a closely related and structurally significant compound: 2-Methyl-1-phenyl-2-propanol (CAS 100-86-7) . This tertiary alcohol is a versatile and well-documented building block in pharmaceutical synthesis, particularly in the creation of complex molecular scaffolds.[4][5] This application note will provide the detailed, protocol-driven content you seek, framed within the context of this valuable reagent.
**Abstract
This document provides detailed application notes and experimental protocols for the use of 2-Methyl-1-phenyl-2-propanol as a key building block in pharmaceutical synthesis. Its utility is primarily demonstrated in the synthesis of complex amine side-chains essential for certain classes of drugs, such as β2-adrenergic receptor agonists. We will explore the causality behind its selection as a precursor, detail its conversion into critical intermediates, and provide validated, step-by-step laboratory protocols.
Introduction: A Versatile Phenyl-Substituted Building Block
2-Methyl-1-phenyl-2-propanol (also known as Benzyl dimethyl carbinol) is a tertiary alcohol that provides a unique structural motif: a quaternary carbon center attached to a benzyl group.[5] This arrangement is of significant interest in medicinal chemistry for several reasons:
-
Steric Hindrance: The gem-dimethyl group provides steric bulk, which can be strategically employed to influence ligand-receptor binding, enhance metabolic stability by shielding susceptible positions, or direct the stereochemical outcome of downstream reactions.
-
Reactive Handle: The hydroxyl group serves as a versatile reactive site, allowing for its conversion into various functional groups, including halides, amines, and ethers, thereby enabling its incorporation into a larger molecular framework.[6][7]
-
Scaffold Rigidity: The neopentyl-like backbone introduces a degree of conformational rigidity, which can be advantageous in designing drug candidates with high receptor affinity and selectivity.
Its primary application lies in serving as a precursor for the synthesis of key pharmaceutical intermediates, particularly substituted propanamines.[4][8]
Physicochemical Properties and Safety Data
Proper handling and understanding of a reagent's properties are foundational to successful and safe synthesis.
| Property | Value | Reference |
| CAS Number | 100-86-7 | [6] |
| Molecular Formula | C₁₀H₁₄O | [5] |
| Molecular Weight | 150.22 g/mol | [5] |
| Appearance | Solid | [6] |
| Melting Point | 23-25 °C | [6] |
| Boiling Point | 94-96 °C at 10 mmHg | [6] |
| Density | 0.974 g/mL at 25 °C | [6] |
| Flash Point | 81 °C (177.8 °F) | [6] |
Safety Profile:
| Hazard Category | GHS Classification | Precautionary Measures |
| Acute Toxicity | Acute Tox. 4 (Oral) | H302: Harmful if swallowed.[6] |
| Pictogram | GHS07 | |
| Handling | Warning | Avoid contact with skin and eyes. Use in a well-ventilated area.[9] |
| PPE | Gloves, Eyeshields, Dust Mask | [6] |
| Storage | Combustible Solids (Class 11) | Store in a cool, dry, well-ventilated place away from ignition sources.[6][10] |
Core Application: Synthesis of 2-Methyl-1-phenyl-2-propanamine Intermediates
A critical application of 2-Methyl-1-phenyl-2-propanol is as a starting material for 2-methyl-1-phenyl-2-propanamine and its derivatives. These amines are crucial side-chains in the structure of several β2-adrenergic receptor agonists, which are used in the treatment of asthma and COPD.[8] The synthesis pathway leverages the tertiary alcohol to introduce the required amine functionality.
Synthetic Workflow Overview
The conversion of the tertiary alcohol to the primary amine is not a direct process and typically involves a multi-step sequence. A common and effective route proceeds through a nitrile intermediate, followed by hydrolysis, rearrangement, and reduction.[8] This workflow ensures high yields and control over the final product.
Caption: Multi-step synthesis of a key propanamine intermediate.
Mechanistic Rationale
The choice of this multi-step pathway is deliberate and scientifically sound:
-
Alcohol to Halide: Direct conversion of the tertiary -OH group to an amine is challenging. Converting it to a good leaving group, such as a bromide, facilitates a subsequent nucleophilic substitution.[6]
-
Halide to Nitrile: The Sₙ1 reaction with cyanide introduces a new carbon atom and the nitrile functional group. The tertiary nature of the carbocation intermediate makes this step efficient.
-
Nitrile to Amine Sequence: While direct reduction of the nitrile is possible, the Curtius rearrangement pathway (via the carboxylic acid) is often preferred in pharmaceutical synthesis as it is robust, high-yielding, and avoids certain impurities associated with direct reduction methods. The hydrolysis to the acid, formation of an acyl azide, thermal rearrangement to an isocyanate, and trapping with an alcohol to form a stable carbamate is a classic and reliable transformation.[8] The final deprotection via catalytic hydrogenation is clean and efficient.[8]
Protocol 1: Synthesis of 2-Methyl-1-phenyl-2-propanoic Acid
This protocol details the hydrolysis of the nitrile intermediate, a key step in the overall workflow.
Materials:
-
2-Methyl-1-phenyl-2-propionitrile
-
Sulfuric acid (70% aqueous solution)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a 250 mL round-bottom flask, combine 2-Methyl-1-phenyl-2-propionitrile (10.0 g, 1 eq) and 70% sulfuric acid (100 mL).
-
Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Causality Note: The strong acidic conditions and heat are necessary to hydrolyze the stable nitrile group to a carboxylic acid. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice (200 g) in a beaker.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid, 2-Methyl-1-phenyl-2-propanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Expected Outcome: This procedure typically yields the desired carboxylic acid in high purity (>95%) with a yield of 80-90%.[8]
Protocol 2: Curtius Rearrangement and Deprotection
This protocol covers the conversion of the carboxylic acid to the final amine.
Materials:
-
2-Methyl-1-phenyl-2-propanoic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Benzyl alcohol
-
Toluene (anhydrous)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
Carbamate Formation: a. To a solution of 2-Methyl-1-phenyl-2-propanoic acid (5.0 g, 1 eq) in anhydrous toluene (50 mL), add triethylamine (1.1 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq) at room temperature. b. Heat the mixture to 80 °C for 2 hours. Causality Note: This step forms an acyl azide intermediate which rearranges to an isocyanate upon heating. c. Add benzyl alcohol (1.5 eq) to the reaction mixture and continue heating at 80 °C for an additional 4 hours. The benzyl alcohol traps the isocyanate to form a stable benzyl carbamate. d. Cool the reaction, dilute with ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to obtain the crude protected amine. Purify by column chromatography.
-
Deprotection (Hydrogenation): a. Dissolve the purified benzyl carbamate (1.0 g) in methanol (20 mL) in a pressure-resistant reaction vessel. b. Carefully add 10% Pd/C catalyst (100 mg, 10 wt%). Safety Note: Pd/C is flammable; handle under an inert atmosphere. c. Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature for 4-8 hours. d. Causality Note: Catalytic hydrogenation cleaves the benzyl carbamate protecting group, releasing the free amine, CO₂, and toluene. e. Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. f. Concentrate the filtrate under reduced pressure to yield the final product, 2-Methyl-1-phenyl-2-propanamine.
Expected Outcome: The two-step process typically provides the target amine with an overall yield of 70-85% from the carboxylic acid.[8]
Safe Handling and Storage Protocol
Adherence to safety protocols is non-negotiable in a research and development environment.
Caption: Standard operating procedure for handling and storage.
-
Engineering Controls: Always handle 2-Methyl-1-phenyl-2-propanol in a certified chemical fume hood to avoid inhalation of any dust or vapors.[10]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat. For large quantities, a dust mask or respirator may be required.[6]
-
Fire Safety: Keep away from open flames, sparks, and hot surfaces. Use explosion-proof equipment where necessary. Ensure a Class B fire extinguisher is accessible.[11]
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not allow the chemical to enter drains.[12]
-
Storage: Store containers tightly sealed in a designated area for combustible solids. The storage location should be cool, dry, and well-ventilated.[10]
Conclusion
2-Methyl-1-phenyl-2-propanol (CAS 100-86-7) is a strategically important building block in pharmaceutical R&D. Its unique structure and the reactivity of its tertiary hydroxyl group enable the synthesis of complex intermediates, such as substituted propanamines, which are vital components of modern therapeutics. The protocols and workflows detailed herein provide a robust framework for its utilization, emphasizing both efficiency and safety. By understanding the causality behind each synthetic step, researchers can effectively leverage this reagent to accelerate drug discovery and development programs.
References
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Angene Chemical. (n.d.). CAS number page 1. Retrieved from [Link]
-
Mopan. (n.d.). N-Hydroxyethyl-m-methylaniline - CAS No. 102-41-0. Retrieved from [Link]
-
MIT-IVY Industry Co., Ltd. (n.d.). CAS NO.38668-48-3 DIPROPOXY-P-TOLUIDINE. Retrieved from [Link]
- Google Patents. (2018). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
-
PubChem. (n.d.). 2-Methyl-1-phenyl-2-propanol. Retrieved from [Link]
- Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
-
PrepChem.com. (n.d.). Synthesis of 2-phenylpropanol. Retrieved from [Link]
-
MIT-IVY Industry Co., Ltd. (n.d.). China CAS NO.102-41-0 N-2-HYDROXYETHYL-M.... Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 2-Methyl-1-phenyl-2-propanol (HMDB0031570). Retrieved from [Link]
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Application Notes and Protocol for the Utilization of Ethanol, 2-[(3-methylphenyl)amino]- in Azo Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive technical guide on the application of Ethanol, 2-[(3-methylphenyl)amino]- (CAS No. 102-41-0), also known as 2-(3-methylanilino)ethanol, as a key intermediate in the synthesis of azo dyes. Azo dyes represent the most extensive and versatile class of synthetic colorants, with their production being a cornerstone of industrial chemistry. The specific molecular structure of 2-(3-methylanilino)ethanol, featuring a secondary amine and a primary alcohol functional group on an N-alkylaniline scaffold, makes it a valuable coupling component for the synthesis of disperse dyes, which are crucial for coloring hydrophobic fibers like polyester. This guide will delve into the mechanistic principles of azo dye synthesis, provide a detailed, representative protocol for the preparation of a disperse dye, and outline the necessary safety precautions and characterization techniques.
Introduction to Azo Dye Chemistry and the Role of 2-(3-methylanilino)ethanol
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings. This conjugated system is a chromophore that absorbs light in the visible spectrum, thereby imparting color. The synthesis of azo dyes is a well-established two-step process:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid at low temperatures (0–5 °C).
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol or another aromatic amine, to form the stable azo dye.[1]
The specific shade, intensity, and fastness properties of the resulting dye are determined by the chemical nature of both the diazo component and the coupling component.
Ethanol, 2-[(3-methylphenyl)amino]- serves as an excellent coupling component. The secondary amine group activates the aromatic ring for electrophilic substitution by the diazonium ion, and the hydroxyl group can influence the dye's solubility and affinity for certain fibers. The presence of the methyl group on the aromatic ring can also subtly modify the final color of the dye.
Safety and Handling of Reagents
Due to the hazardous nature of the chemicals involved in azo dye synthesis, strict adherence to safety protocols is paramount.
| Chemical | Key Hazards | Handling Precautions |
| Ethanol, 2-[(3-methylphenyl)amino]- | While a specific safety data sheet for this compound is not readily available, similar N-alkylanilines are harmful if swallowed or in contact with skin, and can cause serious eye irritation. | Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. |
| 2,6-Dichloro-4-nitroaniline | Toxic, irritant, and an environmental hazard. | Handle with appropriate PPE in a fume hood. Avoid creating dust. |
| Sodium Nitrite | Oxidizing agent, toxic if swallowed. | Keep away from combustible materials. Wear appropriate PPE. |
| Hydrochloric Acid (concentrated) | Corrosive, causes severe skin burns and eye damage. | Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield. |
| Ethanol | Highly flammable liquid and vapor. | Keep away from heat, sparks, and open flames. Store in a flammable storage cabinet. |
In case of exposure:
-
Skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Representative Protocol: Synthesis of a Disperse Orange Dye
The following is a representative protocol for the synthesis of a disperse orange dye using 2,6-dichloro-4-nitroaniline as the diazo component and Ethanol, 2-[(3-methylphenyl)amino]- as the coupling component. This protocol is based on established methods for the synthesis of similar disperse dyes.[2][3]
Materials and Equipment
-
2,6-Dichloro-4-nitroaniline
-
Ethanol, 2-[(3-methylphenyl)amino]- (CAS 102-41-0)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Ice
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Thermometer
Experimental Workflow
Caption: Workflow for the synthesis of a disperse orange dye.
Step-by-Step Procedure
Part A: Diazotization of 2,6-Dichloro-4-nitroaniline
-
In a 250 mL beaker, carefully add 10.35 g (0.05 mol) of 2,6-dichloro-4-nitroaniline to 30 mL of concentrated hydrochloric acid.
-
Stir the mixture to form a fine suspension and cool to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve 3.8 g (0.055 mol) of sodium nitrite in 15 mL of water and cool the solution to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of the amine over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the diazonium salt, which should be used immediately.
Part B: Azo Coupling Reaction
-
In a 500 mL beaker, dissolve 7.56 g (0.05 mol) of Ethanol, 2-[(3-methylphenyl)amino]- in 50 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the solution of the coupling component over 30-45 minutes. Maintain the temperature below 5 °C throughout the addition.
-
An orange precipitate should form during the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2-3 hours to ensure the coupling reaction goes to completion.
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold water until the filtrate is neutral.
-
The crude dye can be purified by recrystallization from an ethanol/water mixture to obtain a product of higher purity.
-
Dry the purified dye in a vacuum oven at 60-70 °C.
Characterization of the Synthesized Dye
The structure and purity of the synthesized dye should be confirmed using standard analytical techniques:
-
Melting Point: To assess the purity of the compound.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent (e.g., ethanol or DMF), which corresponds to the color of the dye.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the azo group (-N=N-), hydroxyl group (-OH), and aromatic C-H bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.
Troubleshooting and Process Optimization
Caption: Troubleshooting flowchart for azo dye synthesis.
Conclusion
Ethanol, 2-[(3-methylphenyl)amino]- is a versatile coupling component for the synthesis of azo dyes, particularly for disperse dyes intended for synthetic fibers. The protocol provided herein offers a representative and robust method for the preparation of a disperse orange dye. By carefully controlling reaction parameters such as temperature and pH, and by adhering to strict safety protocols, researchers can successfully synthesize and explore novel azo dyes based on this valuable intermediate. Further research can be directed towards varying the diazo component to create a wider palette of colors and to study the structure-property relationships of the resulting dyes.
References
-
PrepChem. Synthesis of Disperse Orange 3. Available at: [Link]
-
University of Toronto. The Synthesis of Azo Dyes. Available at: [Link]
-
Thakuri, P. S., et al. (2022). Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives. STAR Protocols, 3(3), 101481. Available at: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Available at: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Available at: [Link]
Sources
Formulation of High-Performance Coatings Using 2-Methyl-2,4-pentanediol (CAS 102-41-0): Application Notes and Protocols
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective utilization of 2-Methyl-2,4-pentanediol (CAS 102-41-0), commonly known as Hexylene Glycol or MPD, in the development of advanced coating systems. We will delve into the core physicochemical properties of this versatile diol, elucidating its mechanisms of action as a coalescing agent, solvent, and coupling agent. The protocols outlined herein are designed to be self-validating, offering a robust framework for optimizing coating formulations to achieve superior film formation, stability, and overall performance.
Introduction: The Multifaceted Role of 2-Methyl-2,4-pentanediol in Coating Formulations
2-Methyl-2,4-pentanediol (MPD) is an oxygenated solvent with a unique molecular structure, featuring two hydroxyl groups at the 2 and 4 positions of a methylpentane backbone. This configuration imparts an amphiphilic character, making it compatible with a wide range of polar and non-polar materials.[1][2] In the realm of coatings, MPD is not merely a passive solvent but an active functional additive that significantly influences the final properties of the dried film.
Its primary functions in a coating formulation can be categorized as:
-
Coalescing Agent: MPD is highly effective at reducing the Minimum Film Formation Temperature (MFFT) of latex-based coatings.[3] It temporarily plasticizes polymer particles, allowing them to fuse into a continuous, defect-free film as the solvent evaporates.[3][4]
-
Solvent: With its high boiling point and low volatility, MPD is an excellent solvent for a variety of resins used in paints, inks, and industrial coatings.[5] This property helps in controlling the drying time and improving the flow and leveling of the coating.
-
Coupling Agent: The dual hydrophilic-lipophilic nature of MPD allows it to act as a bridge between immiscible components in a formulation, thereby enhancing stability and preventing phase separation.[6]
-
Viscosity and Flow Modifier: MPD's relatively high viscosity can contribute to the desired rheological profile of a coating, preventing sagging and improving application properties.[1]
This guide will provide the necessary protocols to harness these properties for the rational design of high-performance coatings.
Physicochemical Properties and Their Formulation Implications
A thorough understanding of MPD's properties is crucial for predicting its behavior in a complex coating matrix.
| Property | Value | Implication in Coating Formulation |
| CAS Number | 107-41-5 | Unique identifier for sourcing and regulatory compliance. |
| Molecular Formula | C6H14O2 | --- |
| Molecular Weight | 118.17 g/mol | Influences stoichiometry in reactive systems. |
| Appearance | Colorless liquid | Does not interfere with the final color of the coating.[1] |
| Odor | Mild, sweetish | Low odor is advantageous for consumer and architectural paints.[1] |
| Boiling Point | 197 °C (387 °F) | Low volatility ensures it remains in the film long enough to aid coalescence.[1][7] |
| Melting Point | -40 °C (-40 °F) | Remains liquid under a wide range of storage and application conditions.[1][7] |
| Flash Point | 93 - 98.3 °C | High flash point enhances safety during handling and manufacturing.[1][7][8] |
| Vapor Pressure | 0.02 - 0.05 mmHg (at 20 °C) | Contributes to a slower evaporation rate, allowing for better film formation.[1][6] |
| Density | 0.92 g/mL (at 25 °C) | Important for calculating weight and volume percentages in formulations.[1][6] |
| Solubility in Water | Miscible | Excellent for use in water-based latex paint formulations.[1][5] |
Table 1: Key Physicochemical Properties of 2-Methyl-2,4-pentanediol and their relevance in coatings.
Mechanism of Action: Film Coalescence
The primary role of MPD in many latex-based coatings is to facilitate film formation. This process, known as coalescence, involves the fusion of individual polymer particles into a continuous film after the evaporation of water.
Caption: Workflow of MPD-assisted film coalescence in latex coatings.
Causality: The effectiveness of a coalescing agent is tied to its ability to temporarily reduce the glass transition temperature (Tg) of the polymer particles, making them soft and deformable.[3][4] MPD, with its excellent solvency for many polymers, partitions into the polymer phase, increasing chain mobility and allowing the particles to merge under capillary pressure as water evaporates. Its low volatility is critical; if it evaporated too quickly, the particles would remain hard, leading to a brittle and cracked film.
Experimental Protocols
Protocol 4.1: Determination of Minimum Film Formation Temperature (MFFT)
Objective: To quantify the efficiency of MPD as a coalescing agent by measuring the reduction in MFFT of a latex binder.
Materials:
-
Latex emulsion (e.g., acrylic, vinyl acetate)
-
2-Methyl-2,4-pentanediol (CAS 102-41-0)
-
MFFT Bar instrument
-
Drawdown bar (100 µm wet film thickness)
-
Deionized water
Procedure:
-
Prepare Samples: Create a series of formulations with varying concentrations of MPD (e.g., 0%, 2%, 4%, 6%, 8% by weight based on polymer solids). Ensure thorough mixing.
-
Instrument Setup: Turn on the MFFT Bar and allow the temperature gradient to stabilize.
-
Application: Apply a uniform film of each sample across the temperature gradient of the MFFT bar using the drawdown bar.
-
Observation: Allow the films to dry. The MFFT is the lowest temperature at which a clear, continuous film is formed. Below this temperature, the film will appear cracked or opaque.
-
Record Data: Record the MFFT for each concentration of MPD.
Expected Outcome: A dose-dependent decrease in MFFT with increasing concentrations of MPD, demonstrating its effectiveness as a coalescing aid.
Protocol 4.2: Evaluation of Coating Hardness and Solvent Resistance
Objective: To assess the impact of MPD on the final mechanical properties of the cured coating film.
Materials:
-
Coating formulations from Protocol 4.1
-
Substrate panels (e.g., steel, glass)
-
Pencil hardness tester (ASTM D3363)
-
Methyl Ethyl Ketone (MEK)
-
Cotton swabs
-
Curing oven
Procedure:
-
Film Application: Apply the coating formulations to the substrate panels at a specified wet film thickness and allow them to cure under controlled temperature and humidity conditions. For baked coatings, follow the recommended curing schedule.
-
Pencil Hardness Test: After full curing, perform the pencil hardness test according to ASTM D3363. Record the hardest pencil that does not scratch or gouge the coating surface.
-
MEK Rub Test (Solvent Resistance):
-
Saturate a cotton swab with MEK.
-
With moderate pressure, perform double rubs (one back-and-forth motion) on the cured film.
-
Count the number of double rubs until the coating is removed and the substrate is visible. A higher number of rubs indicates better solvent resistance.[9]
-
Trustworthiness of the Protocol: This protocol provides a standardized method to ensure that while MPD is an effective coalescent, its residual presence does not overly plasticize the final film, which could compromise hardness and chemical resistance. Comparing results with a control formulation (0% MPD) is essential.
Safety and Handling
MPD is a combustible liquid and can cause skin and serious eye irritation.[1][10] Always adhere to the following safety precautions:
-
Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and protective clothing.[10][11]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from sources of ignition.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10] In case of contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[7]
Conclusion
2-Methyl-2,4-pentanediol is a high-performance, versatile additive for modern coating formulations. Its unique combination of low volatility, excellent solvency, and amphiphilic character makes it an ideal choice for formulators looking to optimize film formation, improve flow and leveling, and enhance overall coating stability. By following the protocols and understanding the principles outlined in this guide, researchers and scientists can effectively leverage the benefits of MPD to develop superior coating systems.
References
-
2-METHYL-2,4-PENTANEDIOL - Ataman Kimya.
-
2-Methyl-2,4-pentanediol - Wikipedia.
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2-Methyl-2,4-Pentanediol: A Versatile Diol for Coatings, Cosmetics, and Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD.
-
2-METHYL-2,4-PENTANEDIOL - Ataman Kimya.
-
SAFETY DATA SHEET - Fisher Scientific.
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2-Methyl-2,4-pentanediol | 107-41-5 - ChemicalBook.
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Safety Data Sheet: 2-Methyl-2,4-pentanediol - Carl ROTH.
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2-Methyl-2,4-pentanediol - Safety Data Sheet - ChemicalBook.
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SAFETY DATA SHEET - Sigma-Aldrich.
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2-Methyl-2,4-pentanediol Hexasol Solvent - 君鑫化工.
-
An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules - ResearchGate.
-
2-Methyl-2,4-pentanediol for synthesis 107-41-5 - Sigma-Aldrich.
-
Making The Transition: Coalescing Aids For Latex Paint | PCI Magazine.
-
Inert Reassessment -2-methyl-2,4-pentanediol, CAS Reg. No. 107-41-5 - EPA.
-
An overview on 2‐methyl‐2,4‐pentanediol in crystallization and in crystals of biological macromolecules - PMC - NIH.
-
Coalescing Agents in Coatings - Definition, Types & Properties - SpecialChem.
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US8716429B2 - Polyester coil coating formulation - Google Patents.
-
Development of Renewable Polyester Resins for Coil Coatings Based on 2,5-Furandicarboxylic Acid - MDPI.
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Experimental setup for studying the reaction kinetics of Ethanol, 2-[(3-methylphenyl)amino]-
Studying the Reaction Kinetics of the Formation of 2-[(3-methylphenyl)amino]ethanol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing an experimental setup to study the reaction kinetics of the formation of 2-[(3-methylphenyl)amino]ethanol. This β-amino alcohol is synthesized via the ring-opening of an epoxide (ethylene oxide) with 3-methylaniline. Understanding the kinetics of this reaction is crucial for process optimization, scale-up, and ensuring product quality in pharmaceutical and chemical industries. This guide details the theoretical background, experimental design, step-by-step protocols for synthesis and kinetic monitoring, data analysis, and kinetic modeling.
Introduction: The Significance of Kinetic Studies for β-Amino Alcohols
β-amino alcohols are pivotal structural motifs in a vast array of biologically active compounds and pharmaceutical intermediates. The specific compound of interest, 2-[(3-methylphenyl)amino]ethanol, serves as a key building block in the synthesis of various therapeutic agents. The efficiency of its synthesis, which typically involves the aminolysis of an epoxide, is highly dependent on the reaction conditions. A thorough understanding of the reaction kinetics—how factors like temperature, reactant concentrations, and catalysts influence the rate of reaction—is paramount for developing safe, efficient, and scalable synthetic processes.
Kinetic studies provide invaluable insights into the reaction mechanism, allowing for the determination of the rate law, rate constants, and activation energy.[1] This information is critical for optimizing reaction yield, minimizing side-product formation, and designing efficient reactor systems. This application note will guide you through the process of setting up and executing a robust kinetic study for the synthesis of 2-[(3-methylphenyl)amino]ethanol.
Reaction Mechanism and Theoretical Background
The formation of 2-[(3-methylphenyl)amino]ethanol from 3-methylaniline and ethylene oxide proceeds via a nucleophilic ring-opening of the epoxide. This reaction is a classic example of an SN2 mechanism, where the amine acts as the nucleophile.[2]
The reaction can be represented as follows:
3-methylaniline + Ethylene Oxide → 2-[(3-methylphenyl)amino]ethanol
The rate of this reaction is influenced by several factors:
-
Nucleophilicity of the Amine: The electron-donating methyl group on the aromatic ring of 3-methylaniline enhances its nucleophilicity compared to aniline.
-
Solvent Effects: Polar protic solvents can solvate the amine, potentially hindering its nucleophilicity. However, in some cases, water has been shown to act as a catalyst in amine-epoxide reactions.[3]
-
Catalysis: The reaction can be catalyzed by acids, bases, or Lewis acids. For instance, yttrium chloride (YCl₃) has been shown to be an effective catalyst for the ring-opening of epoxides by amines under solvent-free conditions.[2]
-
Temperature: As with most chemical reactions, the rate increases with temperature, a relationship described by the Arrhenius equation.[1]
The reaction is typically second-order overall, being first-order with respect to both the amine and the epoxide.[4][5] The rate law can be expressed as:
Rate = k[3-methylaniline][Ethylene Oxide]
Where 'k' is the rate constant.
Experimental Design and Setup
A successful kinetic study requires careful planning and a well-designed experimental setup. This section outlines the necessary equipment, reagents, and the experimental matrix.
Materials and Equipment
Reagents:
-
3-Methylaniline (≥99%)
-
Ethylene oxide (solution in a suitable solvent or generated in situ)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or a solvent-free system)[2][6]
-
Internal standard for analytical measurements (e.g., dodecane for GC-MS)
-
Quenching agent (e.g., a cooled acidic solution)
-
Deuterated solvent for NMR studies (if applicable)
Equipment:
-
Jacketed glass reactor with temperature control (circulating bath)
-
Magnetic stirrer or overhead stirrer
-
Syringe pump for controlled addition of reactants
-
Sampling system (e.g., syringe with a long needle)
-
Analytical instrument for monitoring reaction progress (e.g., HPLC, GC-MS, or in-situ monitoring with NMR or FT-IR spectroscopy)[7][8][9]
-
Standard laboratory glassware and safety equipment (fume hood, personal protective equipment)
Experimental Matrix
To thoroughly investigate the reaction kinetics, a systematic variation of reaction parameters is necessary. The following table outlines a suggested experimental matrix.
| Experiment | Temperature (°C) | [3-Methylaniline] (mol/L) | [Ethylene Oxide] (mol/L) | Catalyst (mol%) |
| 1 | 50 | 0.1 | 0.1 | None |
| 2 | 50 | 0.2 | 0.1 | None |
| 3 | 50 | 0.1 | 0.2 | None |
| 4 | 60 | 0.1 | 0.1 | None |
| 5 | 70 | 0.1 | 0.1 | None |
| 6 (Optional) | 50 | 0.1 | 0.1 | YCl₃ (1 mol%) |
This matrix allows for the determination of the reaction order with respect to each reactant and the effect of temperature on the rate constant.
Detailed Experimental Protocols
This section provides step-by-step procedures for the synthesis of 2-[(3-methylphenyl)amino]ethanol and the subsequent kinetic study.
Protocol 1: Synthesis of 2-[(3-methylphenyl)amino]ethanol
This protocol describes a general procedure for the synthesis, which can be adapted for the kinetic runs.
-
Reactor Setup: Set up a 250 mL jacketed glass reactor equipped with a magnetic stirrer, a temperature probe, and a condenser. Circulate a coolant through the jacket to maintain the desired reaction temperature.
-
Reactant Charging: Charge the reactor with the chosen solvent (e.g., 100 mL of ethanol) and 3-methylaniline according to the experimental matrix.
-
Temperature Equilibration: Allow the reactor contents to equilibrate at the desired temperature.
-
Initiation of Reaction: Slowly add the ethylene oxide solution to the reactor using a syringe pump over a defined period to ensure a controlled start to the reaction.
-
Reaction Monitoring: At regular time intervals, withdraw aliquots (e.g., 0.5 mL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of a cooled quenching solution (e.g., dilute HCl). This stops the reaction by protonating the amine.
-
Sample Preparation for Analysis: Prepare the quenched samples for analysis by your chosen method (e.g., dilution, extraction, and addition of an internal standard).
Protocol 2: Kinetic Monitoring by HPLC
-
Method Development: Develop an HPLC method capable of separating and quantifying 3-methylaniline, 2-[(3-methylphenyl)amino]ethanol, and the internal standard.
-
Calibration: Prepare a series of standard solutions of known concentrations for each analyte and the internal standard to generate calibration curves.
-
Sample Analysis: Inject the prepared samples from the kinetic runs into the HPLC system.
-
Data Acquisition: Record the peak areas for each component at each time point.
Data Analysis and Kinetic Modeling
The data collected from the kinetic experiments will be used to determine the rate law, rate constant, and activation energy.
Determination of Reaction Order
The initial rates method can be used to determine the reaction order with respect to each reactant. By comparing the initial rates of experiments where the concentration of one reactant is varied while the others are kept constant, the order can be determined.
For a reaction assumed to be: Rate = k[A]^m[B]^n
By taking the logarithm: log(Rate) = log(k) + mlog[A] + nlog[B]
Plotting log(Rate) versus log[Concentration] for a series of experiments will yield a straight line with a slope equal to the reaction order for that component.
Alternatively, the integral method can be used. If the reaction is assumed to be second-order overall (first-order in each reactant), a plot of 1/([A]₀ - [B]₀) * ln(([B]₀[A]) / ([A]₀[B])) versus time should yield a straight line with a slope equal to the rate constant, k.[4][10]
Calculation of the Rate Constant (k)
Once the reaction order is established, the rate constant (k) can be calculated from the slope of the line in the appropriate integrated rate law plot.[5] The units of the rate constant will depend on the overall order of the reaction.[1] For a second-order reaction, the units are typically L·mol⁻¹·s⁻¹.
Determination of Activation Energy (Ea)
The activation energy can be determined by conducting the reaction at different temperatures and calculating the rate constant at each temperature. The relationship between the rate constant and temperature is described by the Arrhenius equation:
k = A * exp(-Ea / RT)
Taking the natural logarithm of both sides gives:
ln(k) = ln(A) - Ea / (RT)
A plot of ln(k) versus 1/T (in Kelvin) will yield a straight line with a slope of -Ea/R, where R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).[11] From the slope, the activation energy (Ea) can be calculated.
Visualizations
Experimental Workflow
Caption: Workflow for the kinetic study of 2-[(3-methylphenyl)amino]ethanol formation.
Proposed Reaction Mechanism
Caption: SN2 mechanism for the formation of the product.
Conclusion
This application note provides a detailed framework for conducting a comprehensive kinetic study of the formation of 2-[(3-methylphenyl)amino]ethanol. By systematically investigating the influence of reactant concentrations and temperature, researchers can gain a fundamental understanding of the reaction dynamics. The protocols and data analysis methods described herein will enable the determination of key kinetic parameters, which are essential for the optimization and scale-up of the synthesis of this important pharmaceutical intermediate. Adherence to rigorous experimental technique and careful data analysis will ensure the generation of reliable and reproducible kinetic data.
References
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Azoulay, S., Manabe, K., & Kobayashi, S. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters, 7(21), 4593–4595. [Link]
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Galloway, M. M., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Environmental Science & Technology, 49(19), 11499–11507. [Link]
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Das, B., et al. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Synthetic Communications, 41(10), 1443-1449. [Link]
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Attina, M., et al. (1993). Kinetic modelling studies of amine–epoxide reactions: application of radiochemical and numerical techniques. Journal of Materials Chemistry, 3(6), 621-625. [Link]
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Meshram, H. M., et al. (2009). Microwave-Enhanced Catalyst-Free Aminolysis of Epoxides with Anilines in Aqueous Phase: Efficient Synthesis of β-Amino Secondary Alcohols. Synthetic Communications, 39(19), 3449-3458. [Link]
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Sekar, G., & Singh, V. K. (2002). An Efficient Method for Cleavage of Epoxides with Aromatic Amines. The Journal of Organic Chemistry, 67(23), 8078–8081. [Link]
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Reddy, C. R., et al. (2016). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 21(7), 888. [Link]
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Wikipedia. (n.d.). Reaction rate constant. Retrieved from [Link]
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Susanto, H., et al. (2024). How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction Rate and Order. Journal of Engineering and Technological Sciences, 56(1), 230101. [Link]
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Szałaj, U., et al. (2022). Aminolysis as a surface functionalization method of aliphatic polyester nonwovens: impact on material properties and biological response. RSC Advances, 12(18), 11099-11111. [Link]
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Van der Meeren, F., et al. (2025). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering. [Link]
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Perez Sena, C. V., et al. (2022). Influence of steric effects on the kinetics of cyclic-carbonate vegetable oils aminolysis. Industrial Crops and Products, 187, 115379. [Link]
-
Yan, X., et al. (2014). On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination. Angewandte Chemie International Edition, 53(23), 5949-5953. [Link]
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Pepli, M., et al. (2018). Solution/Ammonolysis Syntheses of Unsupported and Silica-Supported Copper(I) Nitride Nanostructures from Oxidic Precursors. Inorganics, 6(3), 85. [Link]
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Chemistry Stack Exchange. (2017). Can you experimentally determine activation energy if the rate expression and rate constant are unknown?. [Link]
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George, G., et al. (2006). Spectroscopic probes for real-time monitoring of polymer modification and degradation reactions. Comptes Rendus Chimie, 9(11-12), 1435-1445. [Link]
-
ChemTalk. (n.d.). Reaction Rates & How to Determine Rate Law. Retrieved from [Link]
-
Sodiq, A., et al. (2019). Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications. International Journal of Chemical Kinetics, 52(2), 75-96. [Link]
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University of Pretoria. (n.d.). Kinetic Investigation of Aminolysis Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 2.8: Second-Order Reactions. [Link]
-
Khan Academy. (n.d.). Second-order reactions. Retrieved from [Link]
-
Hage, D. S., & Tweed, S. A. (2010). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Journal of Chromatography B, 878(3-4), 164-178. [Link]
-
Nowak-Król, A., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. [Link]
- Google Patents. (1990). Process for preparing 2-(o-aminophenyl)ethanol.
-
StudySmarter. (2024). Second Order Kinetics: Definition & Equation. [Link]
-
Vallance, C. (n.d.). Reaction Kinetics. Retrieved from [Link]
-
ResearchGate. (2025). On-Line Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Negishi Cross-Coupling, Hydrogenolysis, and Reductive Amination. [Link]
-
Reaction Chemistry & Engineering. (n.d.). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. [Link]
-
Said, A. S., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid and its chemical transformations. Journal of Chemical Technology and Metallurgy, 57(1), 123-132. [Link]
-
Chemistry LibreTexts. (2023). 14.6: Second-Order Reactions. [Link]
-
Organic Syntheses. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of Sulfinylketimines. Retrieved from [Link]
-
Puterová, Z., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100770. [Link]
-
NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
-
Sbirrazzuoli, N. (2019). Advanced Isoconversional Kinetic Analysis for the Elucidation of Complex Reaction Mechanisms: A New Method for the Identification of Rate-Limiting Steps. Polymers, 11(5), 808. [Link]
-
Chemistry Steps. (n.d.). Alcohols to Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]
-
Lawrence Livermore National Laboratory. (n.d.). Ethanol | Combustion. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Reactions of Amines. Retrieved from [Link]
- Google Patents. (1999).
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Application Notes & Protocols: The Strategic Use of 2-Methyl-2,4-pentanediol (CAS 107-41-5) in the Development of Advanced Polymeric Materials
Disclaimer: The user query specified CAS 102-41-0. However, publicly available scientific literature on the use of this specific compound in new materials development is limited. In contrast, CAS 107-41-5 (2-Methyl-2,4-pentanediol, commonly known as Hexylene Glycol) is a structurally related diol with extensive and well-documented applications in polymer and materials science. Given the request for a detailed, in-depth technical guide with protocols, this document will focus on CAS 107-41-5 to provide a comprehensive and practical resource for researchers.
Introduction
2-Methyl-2,4-pentanediol (MPD), widely known in the industry as Hexylene Glycol, is a versatile di-alcohol that serves as a critical building block and functional additive in the synthesis of new materials.[1] Its unique molecular structure—featuring both a tertiary and a secondary hydroxyl group, along with a six-carbon backbone—imparts a valuable combination of properties including excellent solvency, low volatility, and controlled reactivity.[2] Unlike more common diols such as ethylene glycol or 1,4-butanediol, the branched structure and intermediate chain length of Hexylene Glycol offer distinct advantages in tailoring the final properties of polymers, making it an indispensable tool for materials scientists.
This guide provides an in-depth exploration of Hexylene Glycol's role in two major classes of polymeric materials: Unsaturated Polyester Resins (UPRs) and Polyurethanes (PUs). We will move beyond simple descriptions to provide detailed, field-proven protocols that explain the causality behind experimental choices, empowering researchers to leverage this molecule's full potential.
Key Physicochemical Properties of 2-Methyl-2,4-pentanediol
A thorough understanding of the physical properties of a monomer is fundamental to predicting its behavior in a polymerization reaction and its effect on the final material.
| Property | Value | Significance in Material Synthesis |
| CAS Number | 107-41-5 | Unique identifier for the substance.[3] |
| Molecular Formula | C₆H₁₄O₂ | Provides the elemental composition.[3] |
| Molecular Weight | 118.17 g/mol | Essential for stoichiometric calculations in polymer synthesis.[3] |
| Appearance | Colorless, viscous liquid | Its liquid state at room temperature simplifies handling and processing.[4] |
| Boiling Point | 197 °C (387 °F) | Low volatility reduces VOC emissions and allows for high-temperature reactions with minimal loss.[5] |
| Melting Point | -40 °C (-40 °F) | Remains liquid under a wide range of processing temperatures.[5] |
| Density | 0.92 g/cm³ at 20 °C | Important for formulation calculations and material characterization. |
| Flash Point | 93 °C (199.4 °F) | Relatively high flash point indicates good safety for handling and storage.[3] |
| Water Solubility | Miscible | Its amphiphilic nature allows it to act as a coupling agent between polar and non-polar phases.[5] |
Application I: Hexylene Glycol as a Modifying Diol in Unsaturated Polyester Resins (UPRs)
Expertise & Rationale
In the synthesis of UPRs, a glycol component is reacted with a blend of saturated and unsaturated dibasic acids (or their anhydrides) through polycondensation. The choice of glycol is a primary determinant of the final resin's properties. While short-chain glycols like propylene glycol yield rigid, high-strength resins, they can also lead to brittleness.
The incorporation of Hexylene Glycol (CAS 107-41-5) is a strategic choice to impart flexibility and improve toughness. Its longer, branched aliphatic chain disrupts the close packing of polymer chains, lowering the glass transition temperature (Tg) and increasing the elongation at break. Furthermore, its excellent solvency helps maintain a lower viscosity during synthesis, facilitating better process control.[6] The secondary and tertiary hydroxyl groups have different reactivities, which can also be leveraged to control the polymerization kinetics.
Workflow for UPR Synthesis
Caption: Workflow for synthesizing a Hexylene Glycol-modified UPR.
Protocol 1: Lab-Scale Synthesis of a Flexible Unsaturated Polyester Resin
This protocol describes the synthesis of a medium-reactivity, flexible UPR suitable for fiber-reinforced composite applications.
1. Materials & Equipment:
-
Reactants: Phthalic Anhydride (PA), Maleic Anhydride (MA), 2-Methyl-2,4-pentanediol (Hexylene Glycol, HG).
-
Inhibitor: Hydroquinone (HQ).
-
Reactive Diluent: Styrene.
-
Equipment: 1L four-neck reaction flask, mechanical overhead stirrer with a PTFE blade, heating mantle with temperature controller, condenser, nitrogen gas inlet, and thermometer.
-
Titration Setup: Burette, flasks, phenolphthalein, standardized KOH solution (0.1 N in ethanol), solvent (e.g., acetone/water mixture).
2. Stoichiometric Formulation:
| Component | Molar Ratio | Molecular Weight ( g/mol ) | Moles | Weight (g) |
| Phthalic Anhydride | 0.5 | 148.12 | 0.50 | 74.06 |
| Maleic Anhydride | 0.5 | 98.06 | 0.50 | 49.03 |
| Hexylene Glycol | 1.05 | 118.17 | 1.05 | 124.08 |
| Note: A slight excess of glycol (5%) is used to compensate for evaporative losses and ensure hydroxyl end-groups. |
3. Step-by-Step Methodology:
-
Reactor Setup: Assemble the clean, dry four-neck flask with the stirrer, thermometer, N₂ inlet, and condenser. Ensure a gentle flow of nitrogen (~1 bubble/sec) to maintain an inert atmosphere. This is critical to prevent oxidation and discoloration at elevated temperatures.[6]
-
Charging Reactants: Charge the flask with the pre-weighed amounts of Phthalic Anhydride, Maleic Anhydride, and Hexylene Glycol.
-
Initial Heating: Begin stirring and gradually heat the mixture to 150-160°C. The reactants will melt and the initial esterification reaction will commence, evidenced by the collection of water in the condenser.
-
Polycondensation Stage: Once the initial reaction subsides, slowly increase the temperature to 200-210°C. Maintain this temperature for the duration of the reaction. The higher temperature is necessary to drive the polycondensation reaction towards completion and facilitate the isomerization of maleate to fumarate, which is more reactive in subsequent crosslinking.[7]
-
Process Monitoring (Self-Validation):
-
Every 60 minutes, take a small sample (~0.5 g) of the resin.
-
Dissolve it in a known volume of solvent and titrate with the standardized KOH solution using phenolphthalein as an indicator to determine the Acid Value (AV).
-
The reaction is complete when the AV drops below a target value, typically 20-30 mg KOH/g. This confirms that the desired molecular weight has been achieved.[6]
-
-
Cooling and Inhibition: Once the target AV is reached, turn off the heat and allow the reactor to cool to below 100°C. Add the inhibitor (e.g., 100 ppm of Hydroquinone) to prevent premature gelation during storage.
-
Dilution: Slowly add the styrene monomer to the warm resin with vigorous stirring to achieve the desired viscosity (typically 35-40% styrene by weight). This step should be performed in a well-ventilated fume hood.
-
Storage: Transfer the final resin to a sealed, opaque container and store in a cool, dark place.
4. Safety Precautions:
-
Always work in a well-ventilated fume hood.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9]
-
Maleic and Phthalic Anhydrides are corrosive and respiratory irritants. Handle with care.
-
Styrene is flammable and a suspected carcinogen. Avoid inhalation and skin contact.
Application II: Hexylene Glycol as a Chain Extender in Polyurethane Elastomers
Expertise & Rationale
Polyurethanes are segmented copolymers consisting of alternating "soft" and "hard" segments. The soft segments, derived from long-chain polyols, provide flexibility and elastomeric properties. The hard segments, formed by the reaction of a diisocyanate with a short-chain diol (a chain extender), impart strength, toughness, and thermal stability through physical crosslinking via hydrogen bonding.[10][11]
Using Hexylene Glycol as a chain extender offers a unique method for modulating polyurethane properties.[12] Compared to the industry-standard 1,4-butanediol (BDO), Hexylene Glycol's branched structure and tertiary hydroxyl group disrupt the crystalline packing of the hard segments. This leads to:
-
Improved Flexibility and Lower Hardness: The less-ordered hard domains result in a softer, more flexible elastomer.
-
Enhanced Solubility and Compatibility: It can improve the compatibility between the polyol and isocyanate, which is particularly useful with non-polar polyols like hydroxyl-terminated polybutadiene (HTPB).[13]
-
Modified Reaction Kinetics: The sterically hindered tertiary hydroxyl group reacts slower than the secondary one, potentially allowing for better control over the gel time.
Role of Hexylene Glycol as a Chain Extender
Caption: Hexylene Glycol forming a hard segment in a PU chain.
Protocol 2: Synthesis of a Polyurethane Elastomer via the Prepolymer Method
This protocol details the synthesis of a soft polyurethane elastomer, demonstrating the effect of Hexylene Glycol as a chain extender.
1. Materials & Equipment:
-
Polyol: Polytetramethylene ether glycol (PTMEG), MW = 2000 g/mol .
-
Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI).
-
Chain Extender: 2-Methyl-2,4-pentanediol (Hexylene Glycol, HG).
-
Catalyst: Dibutyltin dilaurate (DBTDL).
-
Equipment: Three-neck flask with mechanical stirrer and vacuum port, heating mantle, dropping funnel, high-speed mixer (e.g., planetary mixer), casting mold, vacuum oven.
2. Formulation (NCO:OH Index = 1.05):
-
Step 1: Prepolymer Synthesis (NCO:OH = 2:1)
-
PTMEG 2000: 100 g (0.05 mol, 0.1 OH equivalents)
-
MDI: 25 g (0.1 mol, 0.2 NCO equivalents)
-
-
Step 2: Chain Extension
-
Hexylene Glycol: 5.61 g (0.0475 mol, 0.095 OH equivalents)
-
Catalyst (DBTDL): 1-2 drops
-
3. Step-by-Step Methodology:
-
Drying: Dry the PTMEG and Hexylene Glycol under vacuum at 80°C for 2 hours to remove residual moisture, which would otherwise react with the isocyanate.
-
Prepolymer Formation:
-
Charge the dried PTMEG into the reaction flask. Heat to 70°C with stirring.
-
Slowly add the molten MDI to the PTMEG over 30 minutes. An exotherm will be observed.
-
Maintain the temperature at 80-85°C for 2 hours to complete the reaction. The product is an NCO-terminated prepolymer.
-
Causality: The prepolymer method provides better control over the polymer architecture and avoids the high exotherm of a one-shot reaction, leading to more uniform materials.[13]
-
-
Degassing: Degas the prepolymer under vacuum for 15-20 minutes until bubbling ceases.
-
Chain Extension:
-
Cool the prepolymer to 60°C.
-
In a separate container, mix the pre-dried Hexylene Glycol with the DBTDL catalyst.
-
Add the chain extender/catalyst mix to the prepolymer and mix vigorously with the high-speed mixer for 30-60 seconds until homogenous. The viscosity will increase rapidly.
-
-
Casting and Curing:
-
Pour the reacting mixture into a pre-heated (80°C) and mold-released steel mold.
-
Cure the cast sheet in an oven at 100°C for 16-24 hours.
-
-
Post-Curing and Characterization (Self-Validation):
-
Demold the elastomer sheet and allow it to post-cure at room temperature for 7 days to ensure full property development.
-
Prepare samples for mechanical testing (e.g., ASTM D412 for tensile properties, ASTM D2240 for Shore A hardness). Compare results to a control sample made with 1,4-butanediol to quantify the effect of Hexylene Glycol on the material's performance.
-
4. Safety Precautions:
-
MDI is a potent respiratory sensitizer. Handle only with appropriate respiratory protection and in a well-ventilated area.[8]
-
Avoid all skin contact with isocyanates and catalysts. Wear nitrile or butyl rubber gloves.
-
The reaction is exothermic and can proceed rapidly after catalyst addition. Be prepared to cast immediately after mixing.
References
-
Ataman Kimya. (n.d.). 2-METHYL-2,4-PENTANEDIOL. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Methyl-2,4-Pentanediol: A Versatile Diol for Coatings, Cosmetics, and Industrial Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methyl-2,4-pentanediol. Retrieved from [Link]
-
Grokipedia. (n.d.). 2-Methyl-2,4-pentanediol. Retrieved from [Link]
-
eqipped. (n.d.). 2-Methyl-2,4-Pentanediol For Synthesis. Retrieved from [Link]
-
SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS. (n.d.). 2-Methyl-2,4-pentanediol. Retrieved from [Link]
-
Anonymous. (n.d.). Hexylene Glycol as a Chemical Intermediate: Synthesis and Applications. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-METHYL-2,4-PENTANEDIOL. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-(R)-2,4-pentanediol. Retrieved from [Link]
-
Anonymous. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Ataman Kimya. (n.d.). HEXYLENE GLYCOL. Retrieved from [Link]
-
Nateghi-Boroujeni, I., Liaghat, G., & Ahmadi, H. (2019). Experimental Study on the Effect of Pentanediol as a Chain Extender on the Mechanical Properties of MDI Polyurethane Foams. Iranian Journal of Polymer Science and Technology. Retrieved from [Link]
-
Peter Greven. (n.d.). Hexylene Glycol – Reliable Solvent for Coatings and Printing Inks. Retrieved from [Link]
-
MIT-IVY Industry Co., Ltd. (n.d.). China CAS NO.102-41-0 N-2-HYDROXYETHYL-M-TOLUIDINE. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 2-Methyl-2,4-pentanediol. Retrieved from [Link]
-
Alpha Chemical Co. (2023). Hexylene Glycol: Properties, Benefits, and Uses. Retrieved from [Link]
-
Anonymous. (2024). Unsaturated polyester resin synthesis for enhanced fiber-reinforced composite performance. Journal of Engineering and Applied Science. Retrieved from [Link]
-
Anonymous. (n.d.). 1 Unsaturated Polyester Resins. Retrieved from [Link]
- Google Patents. (n.d.). CN105131193A - Formula and method for synthesis of unsaturated polyester resin with 2-methyl 1, 3-propanediol.
-
Silver Fern Chemical. (n.d.). Introducing Hexylene Glycol: Your Reliable Solvent Solution from Silver Fern Chemical. Retrieved from [Link]
-
Farahat Khedr, M. S. (2020). Synthesis of unsaturated polyester resins for large sized composites. ResearchGate. Retrieved from [Link]
-
Anonymous. (2015). Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. International Journal of Molecular Sciences. Retrieved from [Link]
-
LookChem. (n.d.). High Quality 99% Hydroxylamine. Retrieved from [Link]
-
Anonymous. (n.d.). Progress in Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins. ResearchGate. Retrieved from [Link]
-
BDMAEE. (n.d.). polyurethane auxiliary agent chain extender selection guide. Retrieved from [Link]
-
European Patent Office. (2003). Chain extender useful in the manufacture of polyurethanes and the corresponding polyurethanes. Retrieved from [Link]
-
Zhang, C., et al. (2018). Investigation on the Influence of Chain Extenders on the Performance of One-Component Moisture-Curable Polyurethane Adhesives. Polymers. Retrieved from [Link]
-
Pizzi, A. (2016). Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. Journal of Renewable Materials. Retrieved from [Link]
-
OSHA. (2021). TRIETHANOLAMINE. Retrieved from [Link]
-
Olin. (n.d.). epoxy industrial coating materials. Retrieved from [Link]
- Google Patents. (n.d.). JPH0920878A - Solventless-type coating composition.
-
Studylib. (n.d.). CIBSE Guide A: Environmental Design. Retrieved from [Link]
Sources
- 1. eqipped.com [eqipped.com]
- 2. grokipedia.com [grokipedia.com]
- 3. 2-Methyl-2,4-pentanediol [intersurfchem.net]
- 4. 2-Methyl-2,4-pentanediol | 107-41-5 [chemicalbook.com]
- 5. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]
- 6. chalcogen.ro [chalcogen.ro]
- 7. kompozit.org.tr [kompozit.org.tr]
- 8. media.adeo.com [media.adeo.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. bdmaee.net [bdmaee.net]
- 11. mdpi.com [mdpi.com]
- 12. jips.ippi.ac.ir [jips.ippi.ac.ir]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-[(3-methylphenyl)amino]-ethanol
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(3-methylphenyl)amino]-ethanol. Our focus is on troubleshooting common experimental challenges and providing actionable strategies to optimize reaction yield and purity. The methodologies described herein are grounded in established chemical principles and field-proven insights to ensure reliability and reproducibility.
Reaction Overview & Mechanism
The synthesis of 2-[(3-methylphenyl)amino]-ethanol is most commonly achieved via the nucleophilic ring-opening of ethylene oxide by m-toluidine. This reaction proceeds through a classic SN2 mechanism. The lone pair of electrons on the nitrogen atom of m-toluidine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the strained epoxide ring. This concerted attack leads to the simultaneous breaking of the C-O bond and the formation of a new C-N bond, resulting in the desired β-amino alcohol.
Given that ethylene oxide is a symmetric epoxide, the regioselectivity of the attack is not a concern. However, the reaction conditions must be carefully controlled to prevent common side reactions.
Caption: SN2 mechanism for the synthesis of 2-[(3-methylphenyl)amino]-ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter affecting the yield of this synthesis? A: Stoichiometry is arguably the most critical parameter. The product, a secondary amine, is also nucleophilic and can react with another molecule of ethylene oxide to form a bis-hydroxyethylated tertiary amine. Using a molar excess of m-toluidine is essential to favor the formation of the desired mono-adduct and suppress this significant side reaction.
Q2: What are the primary side products I should expect? A: The two most common side products are the N,N-bis(2-hydroxyethyl)-3-methylaniline (from over-alkylation) and ethylene glycol. Ethylene glycol forms if moisture is present in the reaction, as water can also act as a nucleophile to open the epoxide ring.[1]
Q3: Is a catalyst necessary for this reaction? A: While the reaction can proceed without a catalyst, as amines are inherently basic, certain catalysts can enhance the reaction rate and selectivity. For epoxide ring-opening with amines, Lewis acids like zinc perchlorate have been shown to be effective.[2] However, for this specific synthesis, careful control of temperature and stoichiometry often provides sufficient yield without the need for a catalyst.
Q4: What are the major safety risks associated with this synthesis? A: The primary hazard is ethylene oxide. It is an extremely flammable, toxic, and carcinogenic gas that can form explosive mixtures with air.[3][4] It must be handled with extreme caution in a well-ventilated fume hood, using equipment rated for its pressure and with all ignition sources eliminated. m-Toluidine is also toxic and should be handled with appropriate personal protective equipment (PPE).
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing the causal logic and recommended solutions.
Category 1: Low Product Yield
Q: My reaction has a low conversion rate, with a significant amount of unreacted m-toluidine remaining. What are the likely causes? A: Low conversion typically points to insufficient reaction energy or time.
-
Causality: The reaction between an amine and an epoxide requires overcoming an activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow. Similarly, insufficient reaction time will not allow the reaction to proceed to completion.
-
Troubleshooting Steps:
-
Temperature Verification: Ensure your reaction temperature is appropriate. While the reaction is exothermic and requires initial cooling, it may need to be gently warmed or allowed to warm to room temperature to proceed. A typical range is 25-50°C after the initial exothermic phase is controlled.
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5][6] If the reaction has stalled, consider extending the reaction time.
-
Reagent Quality: Verify the purity of your m-toluidine. Impurities can inhibit the reaction. Ensure the ethylene oxide source is not depleted.
-
Q: The starting m-toluidine is fully consumed, but the isolated yield of the desired product is poor. What happened? A: This scenario strongly suggests that the reactants were consumed in side reactions.
-
Causality: As mentioned, the two main competing reactions are bis-alkylation and hydrolysis of ethylene oxide.[1] If you observe significant formation of byproducts, your desired product's yield will be inherently low.
-
Troubleshooting Steps:
-
Control Stoichiometry: The most likely culprit is the formation of N,N-bis(2-hydroxyethyl)-3-methylaniline. Increase the molar excess of m-toluidine relative to ethylene oxide. A 2:1 to 5:1 molar ratio is a good starting point for optimization.
-
Ensure Anhydrous Conditions: The formation of ethylene glycol indicates the presence of water.[1] Dry all glassware thoroughly and use anhydrous solvents (if any).
-
Temperature Control: Runaway temperatures can favor polymerization of ethylene oxide and other side reactions. Add the ethylene oxide slowly and with efficient cooling to maintain control over the exotherm.
-
Category 2: Product Purity Issues
Q: My final product is contaminated with a higher molecular weight impurity that is difficult to remove by distillation. How do I identify and prevent it? A: This impurity is almost certainly the bis-alkylated product, N,N-bis(2-hydroxyethyl)-3-methylaniline.
-
Causality: The product, 2-[(3-methylphenyl)amino]-ethanol, is a secondary amine and can compete with the primary amine (m-toluidine) to react with ethylene oxide. Its boiling point is significantly higher than the desired product, making separation by distillation challenging if present in large quantities.
-
Prevention:
-
Molar Ratio: This is the most effective control. Use a significant excess of m-toluidine to statistically favor the reaction of ethylene oxide with the starting material rather than the product.
-
Slow Addition: Add the ethylene oxide slowly to the reaction mixture. This maintains a high concentration of m-toluidine relative to ethylene oxide at any given time, further disfavoring the second addition.
-
Q: How can I effectively remove unreacted m-toluidine from my crude product? A: Unreacted m-toluidine can often be removed by physical or chemical means.
-
Solutions:
-
Vacuum Distillation: m-Toluidine (B.P. ~203°C) has a lower boiling point than the product (2-[(3-methylphenyl)amino]-ethanol). Careful vacuum distillation can effectively separate the two.
-
Acid Wash: Perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Both the starting material and the product are basic and will move to the aqueous layer as hydrochloride salts. Then, basify the aqueous layer with NaOH and re-extract the free amines into an organic solvent. This process can be selective if there is a significant pKa difference, but distillation is generally more straightforward for this specific separation.
-
Category 3: Experimental Workflow
Caption: Troubleshooting flowchart for addressing low product yield.
Optimized Experimental Protocols
Protocol 1: Synthesis of 2-[(3-methylphenyl)amino]-ethanol
Safety Note: This reaction must be performed in a certified, high-performance fume hood. All personnel must wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[7] An emergency plan for ethylene oxide exposure should be in place.[4]
-
Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a gas inlet connected to a lecture bottle of ethylene oxide via a flow controller and a dip tube. The flask should be placed in an ice-water bath for temperature control.
-
Charge Reactor: Charge the flask with m-toluidine (e.g., 3.0 molar equivalents). If using a solvent, a polar aprotic solvent like THF can be used, but the reaction often works well neat.
-
Inert Atmosphere: Purge the system with an inert gas like nitrogen.
-
Reagent Addition: Cool the m-toluidine to 0-5°C. Begin bubbling ethylene oxide (1.0 molar equivalent) into the stirred liquid via the dip tube at a slow, controlled rate.
-
Temperature Management: Carefully monitor the internal temperature. The reaction is exothermic. Maintain the temperature below 15°C during the addition phase. A runaway reaction can lead to dangerous pressure buildup and excessive side product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or GC.[5]
-
Quenching: Once the reaction is complete, cool the mixture again and slowly add a small amount of water or dilute acid to quench any unreacted ethylene oxide.
Protocol 2: Workup and Purification
-
Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the crude mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with brine to remove any water-soluble byproducts like ethylene glycol.
-
Drying: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate.
-
Purification: Purify the resulting crude oil by vacuum distillation.
-
Fraction 1: Unreacted m-toluidine.
-
Fraction 2: The desired product, 2-[(3-methylphenyl)amino]-ethanol.
-
Residue: Higher boiling impurities, primarily the bis-alkylated product.
-
-
Alternative Purification: If distillation is not effective, the product can be purified by column chromatography on silica gel or by crystallization, potentially after converting it to a hydrochloride salt.[8]
Data Summary for Optimization
The following table summarizes the expected impact of key reaction parameters on yield and purity. This should serve as a guide for your optimization experiments.
| Parameter | Condition | Effect on Yield | Effect on Purity | Rationale |
| Stoichiometry | High excess of m-toluidine (e.g., 3:1 to 5:1) | Optimal | High | Suppresses the formation of the bis-alkylated side product. |
| (m-toluidine:EO) | Near equimolar (e.g., 1.1:1) | Low | Low | Leads to significant formation of the N,N-bis(2-hydroxyethyl) byproduct. |
| Temperature | Low (0-15°C during addition) | Controlled | High | Minimizes exotherm, reduces side reactions, and prevents EO polymerization.[1] |
| High (>50°C) | Potentially lower | Low | Increases the rate of side reactions and risk of a runaway reaction. | |
| Solvent | Neat (No Solvent) | High | Good | High concentration of reactants can drive the reaction to completion. |
| Anhydrous Aprotic (e.g., THF) | Good | High | Helps control viscosity and heat transfer; prevents hydrolysis of ethylene oxide. | |
| Protic (e.g., Water, Ethanol) | Potentially lower | Low | Competes with the amine as a nucleophile, leading to diol formation.[1][2] |
References
-
Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738–744.
-
BenchChem (2025). Technical Support Center: Optimization of Epoxide Ring-Opening Reactions.
-
Chemistry LibreTexts (2023). 18.5: Reactions of Epoxides - Ring-opening.
-
Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation).
-
Airgas (2021). Safety Data Sheet: Ethylene Oxide.
-
Balchem Corporation. SAFETY DATA SHEET: ETHYLENE OXIDE.
-
Canadian Centre for Occupational Health and Safety (CCOHS). Ethylene Oxide.
-
Google Patents. (1985). Process for the purification of an aminoalcohol. US5866719A.
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base.
-
U.S. Environmental Protection Agency (EPA). Substance Details: Ethanol, 2-[(3-methylphenyl)amino]-.
-
Centers for Disease Control and Prevention (CDC). NIOSH Manual of Analytical Methods: AMINOETHANOL COMPOUNDS I 2007.
-
Linde Gas. (2020). Safety Data Sheet: Ethylene oxide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 3. airgas.com [airgas.com]
- 4. sg.airliquide.com [sg.airliquide.com]
- 5. env.go.jp [env.go.jp]
- 6. cdc.gov [cdc.gov]
- 7. CCOHS: Ethylene Oxide [ccohs.ca]
- 8. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
Troubleshooting guide for the purification of 2-(3-Methylanilino)ethan-1-ol
Welcome to the technical support center for the purification of 2-(3-Methylanilino)ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) presented in a direct question-and-answer format to address specific challenges you may encounter during your purification experiments.
I. Frequently Asked Questions (FAQs)
Q1: My purified 2-(3-Methylanilino)ethan-1-ol is a colored oil/solid. How can I decolorize it?
A1: The appearance of color, often ranging from yellow to brown, typically indicates the presence of oxidized impurities or residual starting materials.
Root Cause Analysis:
-
Oxidation: The anilino group is susceptible to air oxidation, especially in the presence of light and trace metals, leading to the formation of colored byproducts.
-
Residual Starting Materials: Incomplete reaction or inefficient purification can leave behind colored starting materials like 3-methylaniline.
Troubleshooting Strategy:
-
Charcoal Treatment: Activated charcoal is effective for removing colored impurities.[1]
-
Recrystallization: This is a powerful technique for purifying solids and can also help in removing colored impurities that remain in the mother liquor.[3][4]
Q2: I am having difficulty inducing crystallization during recrystallization. What should I do?
A2: Failure to crystallize is a common issue and can be addressed by several techniques.
Troubleshooting Steps:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.[5]
-
Seeding: If you have a small amount of pure, solid 2-(3-Methylanilino)ethan-1-ol, add a tiny crystal to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystallization.[5]
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and re-cool.[3]
-
Cooling: Ensure the solution is cooled slowly to room temperature first, and then in an ice bath to maximize crystal formation.[1][5]
Q3: My compound co-elutes with an impurity during column chromatography. How can I improve the separation?
A3: Co-elution occurs when the polarity of the desired compound and an impurity are too similar for the chosen chromatographic conditions.
Optimization Strategies:
-
Solvent System Modification:
-
Adjust Polarity: Systematically vary the ratio of your polar and non-polar solvents in the eluent. Small changes can significantly impact separation.
-
Try Different Solvents: If adjusting the ratio is ineffective, switch to a different solvent system with different selectivities (e.g., from ethyl acetate/hexane to dichloromethane/methanol).
-
-
Stationary Phase:
-
Silica Gel vs. Alumina: Silica gel is generally used for a wide range of compounds, including amines. Alumina can be acidic, basic, or neutral and may offer different separation characteristics.[6]
-
Reverse-Phase Chromatography: If normal-phase chromatography fails, consider using a reverse-phase column where the stationary phase is non-polar and the mobile phase is polar.[6]
-
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can improve the separation of compounds with different polarities.[7]
II. Troubleshooting Guide: Common Purification Scenarios
This section provides a structured approach to troubleshooting based on the observed outcome of your purification process.
Scenario 1: Low Yield After Recrystallization
Observation: The final mass of the purified product is significantly lower than expected.
Troubleshooting Workflow:
A workflow for troubleshooting low recrystallization yield.
Scenario 2: Impurities Detected by TLC/HPLC After Column Chromatography
Observation: Analysis of the collected fractions shows the presence of impurities.
Troubleshooting Workflow:
A workflow for troubleshooting impurities after column chromatography.
III. Detailed Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
This protocol is suitable when a single solvent does not provide the ideal solubility characteristics for recrystallization.[3][5]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2-(3-Methylanilino)ethan-1-ol in the minimum amount of hot ethanol.[2]
-
Induce Saturation: While the solution is still hot, add hot water dropwise until you observe a persistent cloudiness (the cloud point).[1]
-
Re-dissolution: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath for at least 15 minutes to maximize crystallization.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Flash Column Chromatography
This technique is used for the purification of larger quantities of compounds under pressure.[6]
Materials:
-
Silica gel (230-400 mesh)
-
Appropriate glass column
-
Eluent (e.g., ethyl acetate/hexane mixture, optimized by TLC)
-
Sand
-
Crude 2-(3-Methylanilino)ethan-1-ol
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand on top to protect the stationary phase.[6]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Carefully apply the sample to the top of the silica gel.[6]
-
-
Elution:
-
Add the eluent to the column and apply gentle air pressure.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with a suitable stain.[6]
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
IV. Data Presentation
Table 1: Common Solvents for Purification
| Purification Method | Solvent System | Rationale |
| Recrystallization | Ethanol/Water | Good for compounds with high solubility in one solvent and low in another.[1][3] |
| Toluene | Can be effective for less polar compounds; cooling promotes crystallization.[8] | |
| Column Chromatography | Ethyl Acetate/Hexane | A versatile system for compounds of moderate polarity. |
| Dichloromethane/Methanol | Suitable for more polar compounds. |
V. References
-
Amino Acid Purification - Column Chromatography. (n.d.). Retrieved from
-
Balvers, M. G., Verhoeckx, K. C., & Meijerink, J. (2012). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Bioanalysis, 4(17), 2135–2146. [Link]
-
Column chromatography. (n.d.). Columbia University. Retrieved from [Link]
-
Recrystallization. (n.d.). Rowan College at Burlington County. Retrieved from [Link]
-
Özcan, E. (2017). Separation techniques: Chromatography. Northern Clinics of Istanbul, 4(2), 156–160. [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
(rac)-4-Triisopropylsilyl-3-butyn-2-ol. (2007). Organic Syntheses, 84, 120. [Link]
-
Column Chromatography. (2020, May 5). LabXchange. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). MIT OpenCourseWare. [Link]
-
Recrystallization. (2014, November 20). UMNOrganicChemistry. [Link]
-
Method of purifying ethanolamines. (1969). Google Patents.
-
Troubleshooting Guides. (n.d.). Bionano Genomics. Retrieved from [Link]
-
Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl). (2008). Google Patents.
Sources
- 1. chemistry-solutions.com [chemistry-solutions.com]
- 2. youtube.com [youtube.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. columbia.edu [columbia.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxy-propyl)phenyl-2-propanol - Google Patents [patents.google.com]
Technical Support Center: 3-Methyl-2-buten-1-ol (Prenol) Synthesis
A-Level: Senior Application Scientist Internal Document ID: TSC-PRENOL-BP-MIN-2026
Foreword: This technical support guide is intended for researchers, scientists, and drug development professionals engaged in chemical syntheses involving 3-Methyl-2-buten-1-ol (CAS RN: 556-82-1), commonly known as prenol. A frequent challenge in its application is the presence of process-related byproducts that can impact reaction efficiency, product purity, and safety. This document provides a comprehensive troubleshooting framework in a question-and-answer format to identify, understand, and minimize the formation of common impurities.
Part 1: Troubleshooting Guide - Common Byproducts and Mitigation Strategies
This section addresses specific issues related to byproduct formation during the synthesis and use of 3-Methyl-2-buten-1-ol.
Issue 1: Presence of an Isomeric Impurity, 3-Methyl-3-buten-1-ol (Isoprenol)
Q1: I've detected a significant amount of an impurity with the same mass as my desired product, 3-Methyl-2-buten-1-ol. GC analysis shows a closely eluting peak. What is this impurity and why is it forming?
A1: The most common isomeric impurity in the synthesis of 3-Methyl-2-buten-1-ol is 3-Methyl-3-buten-1-ol (isoprenol). Its formation is inherent to one of the primary industrial synthesis routes: the Prins reaction of isobutylene with formaldehyde. This reaction initially produces a mixture of both isomers.[1] The desired 3-Methyl-2-buten-1-ol is then typically obtained by isomerization of the 3-Methyl-3-buten-1-ol. Incomplete isomerization is a common reason for the presence of this impurity.
Q2: How can I confirm the identity of this isomeric impurity?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying this impurity. While Gas Chromatography with Flame Ionization Detection (GC-FID) can quantify the impurity, GC-MS will provide a mass spectrum that can be compared against a known standard of 3-Methyl-3-buten-1-ol for positive identification.
Q3: What are the best strategies to minimize the concentration of 3-Methyl-3-buten-1-ol in my final product?
A3: Minimizing this impurity involves optimizing the isomerization step. This can be achieved through:
-
Catalyst Selection: The choice of catalyst is critical for achieving high selectivity in the isomerization of 3-Methyl-3-buten-1-ol to 3-Methyl-2-buten-1-ol. Palladium-based catalysts, such as Pd/C or Pd/SiO2, are commonly employed for this transformation.[1][2] Ruthenium-based catalysts are also known for their high selectivity in alkene isomerization.
-
Reaction Conditions: The isomerization is typically carried out at elevated temperatures (50-110°C) and can be performed under a hydrogen atmosphere.[2] Optimization of temperature, pressure, and reaction time is crucial to drive the equilibrium towards the desired, more thermodynamically stable isomer, 3-Methyl-2-buten-1-ol.
-
Purification: If significant amounts of the isomer remain after the reaction, purification by fractional distillation is recommended.[3] The boiling points of 3-Methyl-2-buten-1-ol (~140°C) and 3-Methyl-3-buten-1-ol (~130-132°C) are sufficiently different to allow for separation with an efficient fractionating column.
Issue 2: Formation of Cyclic Ether Byproducts (Dioxanes)
Q1: My reaction mixture from a Prins synthesis shows the presence of higher molecular weight byproducts. What are these and how are they formed?
A1: In the acid-catalyzed Prins reaction, the formation of 1,3-dioxanes is a common side reaction.[4] This occurs when the carbocation intermediate reacts with a second molecule of formaldehyde instead of eliminating a proton to form the desired alcohol. An excess of formaldehyde and lower reaction temperatures favor the formation of these cyclic ethers.[4]
Q2: How can I prevent the formation of dioxanes in my Prins reaction?
A2: The key to minimizing dioxane formation is to control the reaction conditions to favor the desired reaction pathway.[2] This can be achieved by:
-
Stoichiometry Control: Avoid using a large excess of formaldehyde. The molar ratio of isobutylene to formaldehyde should be carefully controlled to disfavor the second addition of formaldehyde.
-
Temperature Management: Higher reaction temperatures generally favor the elimination pathway that leads to the formation of the allylic alcohol over the addition pathway that forms the dioxane.[4]
-
Water Content: The presence of water in the reaction medium can promote the formation of 1,3-diols, which can be a precursor to other byproducts.[4] Using an anhydrous solvent can help to minimize these side reactions.
Issue 3: Presence of an Aldehyde Impurity (3-Methyl-2-butenal)
Q1: I've noticed a new impurity in my 3-Methyl-2-buten-1-ol, especially after storage or during a subsequent reaction. It has a characteristic unsaturated aldehyde odor. What is it?
A1: This impurity is likely 3-Methyl-2-butenal, the oxidation product of 3-Methyl-2-buten-1-ol. Allylic alcohols are susceptible to oxidation, which can occur during storage if exposed to air (oxygen) or in the presence of oxidizing agents in a subsequent reaction.
Q2: What are the best practices to prevent the oxidation of 3-Methyl-2-buten-1-ol?
A2: To prevent oxidation, consider the following:
-
Inert Atmosphere: Store and handle 3-Methyl-2-buten-1-ol under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Avoid Oxidizing Agents: Be mindful of the reagents used in subsequent reactions. If an oxidation-sensitive reaction is being performed, ensure that no unintended oxidizing agents are present.
-
Controlled Oxidation: If the desired product is indeed 3-Methyl-2-butenal, the oxidation should be carried out using a selective oxidizing agent to avoid over-oxidation or other side reactions. Biocatalytic methods using alcohol dehydrogenases have shown high selectivity for this conversion.[5]
Part 2: Frequently Asked Questions (FAQs)
Q: My starting material is isoprene. What are the potential byproducts I should be aware of?
A: The isoprene-based synthesis of 3-Methyl-2-buten-1-ol often proceeds through a chlorinated intermediate, 1-chloro-3-methyl-2-butene.[1] Incomplete reaction or side reactions during the subsequent hydrolysis step can lead to residual chlorinated impurities. The other major route from isoprene involves direct esterification followed by hydrolysis. In this case, incomplete hydrolysis can result in the corresponding prenyl ester as an impurity.
Q: What is the most reliable analytical method for routine purity checks of 3-Methyl-2-buten-1-ol?
A: For routine quality control where the identities of the common impurities are known, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust, reliable, and cost-effective method. It provides excellent quantification of volatile impurities like 3-Methyl-3-buten-1-ol and 3-Methyl-2-butenal.
Q: When should I use GC-MS instead of GC-FID?
A: GC-MS is the preferred method when you need to identify unknown impurities or when very low detection limits are required. The mass spectrometer provides structural information that is crucial for troubleshooting unexpected side reactions.
Q: I need to remove small amounts of various byproducts from my 3-Methyl-2-buten-1-ol. What is the best general purification method?
A: Fractional distillation is the most effective and commonly used method for purifying 3-Methyl-2-buten-1-ol on a laboratory and industrial scale.[3] The differences in boiling points between the desired product and its common byproducts are generally sufficient for good separation using a column with a high number of theoretical plates.
Part 3: Experimental Protocols and Data
Protocol 1: GC-FID Analysis of 3-Methyl-2-buten-1-ol Purity
This protocol provides a general method for the quantification of common impurities in 3-Methyl-2-buten-1-ol.
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the 3-Methyl-2-buten-1-ol sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Prepare external calibration standards of 3-Methyl-3-buten-1-ol and 3-Methyl-2-butenal in methanol.
-
-
Data Analysis:
-
Quantify impurities based on peak area response using the external standard calibration curves.
-
Table 1: Typical GC Retention Times and Boiling Points of Common Compounds
| Compound | CAS RN | Boiling Point (°C) | Typical Retention Time (min) on DB-5 column |
| 3-Methyl-2-butenal | 107-86-8 | 132-133 | ~6.5 |
| 3-Methyl-3-buten-1-ol | 763-32-6 | 130-132 | ~7.2 |
| 3-Methyl-2-buten-1-ol | 556-82-1 | 140 | ~7.8 |
Note: Retention times are approximate and can vary depending on the specific instrument and conditions.
Part 4: Visualizing Reaction Pathways
Diagram 1: Simplified Prins Reaction Pathways
Caption: Prins reaction pathways leading to desired product and byproducts.
Diagram 2: Byproduct Formation and Analysis Workflow
Caption: Workflow for identifying and purifying prenol from byproducts.
References
-
Prins Reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
3-Methyl-2-Butenal. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Catalyst for rapid and selective alkene isomerization. (n.d.). San Diego State University. Retrieved January 12, 2026, from [Link]
-
Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
Purification by fractional distillation. (n.d.). ChemBAM. Retrieved January 12, 2026, from [Link]
-
Simple and Fractional Distillation. (n.d.). University of California, Irvine. Retrieved January 12, 2026, from [Link]
-
Yuan, H., Cao, G.-P., Lv, H., & Wang, Y. (2023). Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. Turkish Journal of Chemistry, 47(3), 597-619. [Link]
-
During the Swern oxidation of 3-methylbut-3-en-1-ol, an unexpected C-C bond formation product, 3-methyl-2-(methylthio)but-2-enal, was obtained. (2023). MDPI. Retrieved January 12, 2026, from [Link]
-
[Pd(μ-Br)(PtBu3)]2 as a Highly Active Isomerization Catalyst: Synthesis of Enol Esters from Allylic Esters. (2006). ACS Publications. Retrieved January 12, 2026, from [Link]
-
1,4-Dioxane Control for P&G's Consumer Products. (n.d.). Regulations.gov. Retrieved January 12, 2026, from [Link]
-
5.3: Fractional Distillation. (2021). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
- CN102367220A - 3-methyl-3-butenyl-1-alcohol production method. (n.d.). Google Patents.
-
The Catalytic Asymmetric Intermolecular Prins Reaction. (2021). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Plot of 3-methyl-2-buten-1-ol conversion as a function of time in the... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. (2012). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (2021). ScienceDirect. Retrieved January 12, 2026, from [Link]
-
The retroaldol reaction of 3-methyl-2-butenal. (1983). Canadian Journal of Chemistry. Retrieved January 12, 2026, from [Link]
-
Simple and Fractional Distillation. (2020). YouTube. Retrieved January 12, 2026, from [Link]
-
Recent Advances in the Prins Reaction. (2022). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
3.2 Active Esters. (n.d.). Thieme. Retrieved January 12, 2026, from [Link]
-
Recent Advances in the Prins Reaction. (2022). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The Catalytic Asymmetric Intermolecular Prins Reaction. (2021). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. (2021). MDPI. Retrieved January 12, 2026, from [Link]
- US4192820A - Preparation of 3-methyl-2-buten-1-al. (n.d.). Google Patents.
-
Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. (2019). MDPI. Retrieved January 12, 2026, from [Link]
-
Enzymatic synthesis and purification of aromatic coenzyme a esters. (2002). PubMed. Retrieved January 12, 2026, from [Link]
Sources
- 1. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. Purification [chem.rochester.edu]
- 4. Prins reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Common challenges in the scale-up of 2-(3-Methylanilino)ethan-1-ol production
Welcome to the technical support center for the synthesis and scale-up of 2-(3-Methylanilino)ethan-1-ol. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during laboratory-scale experiments and large-scale production. We will address specific issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
I. Overview & Key Synthesis Pathway
2-(3-Methylanilino)ethan-1-ol is a key intermediate in the synthesis of various pharmaceuticals. The most common laboratory and industrial synthesis involves the N-alkylation of 3-methylaniline (m-toluidine) with a C2-electrophile, typically 2-chloroethanol.
The primary reaction is as follows:
While straightforward in principle, scaling this reaction presents challenges related to reaction control, impurity profiles, product isolation, and the handling of hazardous materials. This guide provides solutions to these critical issues.
Caption: Competitive reaction pathway leading to di-alkylation impurity.
III. Troubleshooting Guide: Common Experimental Issues
This section provides direct answers to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete Reaction | - Increase reaction temperature gradually while monitoring for byproduct formation.- Extend reaction time.- Screen for a more appropriate solvent. Aprotic solvents can be more efficient.[1] |
| 2. Poor Reactant Quality | - Verify the purity of 3-methylaniline and 2-chloroethanol via GC or NMR. | |
| 3. Product Loss During Workup | - Perform a material balance. Check the aqueous phase for product solubility.- Adjust the pH during extraction to ensure the product is in its free base form and less water-soluble. | |
| High Impurity Levels | 1. Over-alkylation | - Use an excess of 3-methylaniline relative to 2-chloroethanol to favor mono-alkylation.[1]- Lower the reaction temperature to reduce the rate of the second alkylation step.[1]- Ensure efficient mixing to avoid localized high concentrations of the alkylating agent. |
| 2. Unreacted Starting Material | - Drive the reaction to completion by increasing temperature or time.- Note: This may increase other impurities. Purification will be key. | |
| Difficult Product Isolation / Purification | 1. Emulsion during Extraction | - Add brine (saturated NaCl solution) to break the emulsion.- Perform a filtration step before extraction to remove any particulate matter. |
| 2. Product Oiling Out | - If attempting crystallization, the product may have a low melting point or form a eutectic mixture with impurities.- Consider purification by vacuum distillation. | |
| 3. Co-distillation | - Unreacted starting materials and the product may have close boiling points.- Use fractional distillation with a column that has a sufficient number of theoretical plates. |
Detailed Protocol: Minimizing Di-alkylation Impurity
This protocol provides a starting point for optimizing the reaction to favor the desired mono-alkylation product.
Objective: To minimize the formation of N,N-bis(2-hydroxyethyl)-3-methylaniline.
Methodology:
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, temperature probe, condenser, and a programmable addition pump.
-
Charge Reactants:
-
Charge the reactor with 3-methylaniline (e.g., 1.5 to 2.0 molar equivalents).
-
Add a suitable solvent (e.g., toluene or xylene) and a base (e.g., NaHCO₃ or K₂CO₃, 1.2 equivalents) to neutralize the HCl generated in situ.
-
-
Set Temperature: Heat the mixture to the desired reaction temperature (start with a lower temperature, e.g., 60-70 °C, to favor selectivity).
-
Controlled Addition:
-
Load a solution of 2-chloroethanol (1.0 molar equivalent) into the addition pump.
-
Add the 2-chloroethanol solution subsurface over a prolonged period (e.g., 4-8 hours). Maintain a constant temperature in the reactor.
-
-
Reaction Monitoring:
-
Take samples periodically (e.g., every hour) and analyze by GC or HPLC to monitor the consumption of starting material and the formation of the product and di-alkylation impurity.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and separate the organic phase.
-
Wash the organic phase with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Concentrate the organic phase under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation.
-
IV. References
-
BenchChem Technical Support. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline. Retrieved from BenchChem.
-
Chemcess. (2024, August 11). 2-Chloroethanol: Properties, Reactions, Production And Uses. Retrieved from chemcess.com.
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of 2-Chloroethanol. Retrieved from wcu.edu.
-
Thermo Fisher Scientific. (2010, June 4). 2-Chloroethanol Safety Data Sheet. Retrieved from fishersci.com.
-
TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from tsijournals.com.
-
Scribd. (n.d.). 2-Chloroethanol MSDS. Retrieved from Scribd.
-
Sigma-Aldrich. (n.d.). 2-Chloroethanol - Safety Data Sheet. Retrieved from sigmaaldrich.com.
-
Gedanken, A., et al. (2025, August 10). Catalytic N-Alkylation of Anilines. Retrieved from ResearchGate.
-
Anilkumar, G., et al. (n.d.). N‐Alkylation of aniline with benzyl alcohol. Retrieved from ResearchGate.
-
Gawande, M. B., et al. (n.d.). Schemes of N‐alkylation reaction of: aniline with benzyl alcohol. Retrieved from ResearchGate.
Sources
Technical Support Center: Resolving Inconsistencies with Phenylpropanamine Derivatives
Disclaimer: The initially provided CAS number, 102-41-0, does not correspond to a single, well-defined chemical in major public databases. This guide will therefore focus on a representative and relevant member of the phenylpropanamine class: 2-phenylpropylamine (CAS 582-22-9) , also known as β-Methylphenethylamine (BMPEA). The principles and troubleshooting methodologies outlined here are broadly applicable to closely related structural analogs utilized in research and development.
Introduction for the Modern Researcher
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and provide you with a framework for critical thinking when you encounter experimental variability. Inconsistencies in your results are not just obstacles; they are data points that, when interpreted correctly, can lead to a more robust and deeper understanding of your experimental system. This guide is structured in a direct question-and-answer format to address the complex challenges you face when working with compounds like 2-phenylpropylamine.
Frequently Asked Questions (FAQs)
This section addresses the most common queries we encounter from scientists working with 2-phenylpropylamine and its derivatives.
Q1: I'm observing significant batch-to-batch variability in the potency of my 2-phenylpropylamine. What is the likely cause?
A1: This is a classic problem that almost always points to the purity and composition of your chemical matter. Several factors can be at play:
-
Synthetic Impurities: The synthetic route used to produce 2-phenylpropylamine can leave behind residual starting materials, by-products, or reagents. These impurities may possess their own biological activity or interfere with your assay, leading to inconsistent dose-response curves. Even trace amounts of highly potent impurities can significantly skew results.[1][2]
-
Enantiomeric Purity: 2-phenylpropylamine is a chiral molecule, existing as (R)- and (S)-enantiomers. It is critical to recognize that these are effectively two different substances from a biological perspective. For instance, the (S)-enantiomer of 2-phenylpropylamine is a more potent inhibitor of monoamine oxidase B (MAO-B) than its (R)-counterpart.[3] If the enantiomeric ratio is not consistent across batches, you will inevitably see shifts in biological activity.
-
Degradation Products: Improper storage can lead to the degradation of the parent compound, reducing its effective concentration and introducing new chemical entities with unknown effects into your sample.
Core Recommendation: Always demand a comprehensive Certificate of Analysis (CoA) for each new batch. This document should provide, at a minimum, the purity as determined by a high-resolution chromatographic method (e.g., HPLC, GC) and, ideally, the enantiomeric excess (ee%).[4]
Q2: My 2-phenylpropylamine solutions seem to lose activity, even when stored for a short time. How can I improve stability?
A2: The chemical stability of 2-phenylpropylamine in solution is a critical parameter that is often overlooked. The primary amine functional group is susceptible to several degradation pathways:
-
pH-Dependent Degradation: The amine group's reactivity is highly dependent on pH. Extremes in pH can catalyze hydrolysis or other degradation reactions.
-
Oxidation: Amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This can lead to a visible change in the solution's color (e.g., darkening).[5]
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.
Recommendations for Maximizing Stability:
-
Stock Solutions: Prepare high-concentration stock solutions in an inert, anhydrous solvent like DMSO or ethanol. Aliquot these into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
-
Aqueous Working Solutions: Prepare these fresh for each experiment from your validated stock solution.
-
Buffer pH: Maintain the pH of aqueous buffers within a stable range, typically between 4.5 and 8.5. It is advisable to perform a small-scale stability study in your specific assay buffer if the compound will be incubated for extended periods.[6]
-
Inert Atmosphere: For long-term storage of the neat compound or highly sensitive solutions, blanketing with an inert gas like argon or nitrogen is a best practice.[5]
-
Light Protection: Always store solutions in amber vials or otherwise protected from light to prevent photochemical degradation.[5]
Q3: I'm struggling to dissolve 2-phenylpropylamine hydrochloride in my aqueous buffer system. What are my options?
A3: While the hydrochloride salt form is used to enhance aqueous solubility, challenges can still arise, particularly at high concentrations or in buffers with high ionic strength.
-
Co-solvents: The judicious use of a water-miscible organic solvent (e.g., DMSO, ethanol) can significantly aid dissolution. However, it is imperative to establish a vehicle control in your experiments to ensure the co-solvent itself does not impact the biological outcome.
-
pH Adjustment: The solubility of amines is highly pH-dependent. A slight adjustment of the buffer pH (while staying within the stability range) can sometimes improve solubility.
-
Gentle Sonication: Using an ultrasonic bath can provide the energy needed to break up the crystal lattice and facilitate dissolution.
-
Advanced Formulation (for in vivo studies): For animal studies where bioavailability is key, consider more sophisticated formulation strategies such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems) or complexation with cyclodextrins.[7]
Q4: My analytical quantification of 2-phenylpropylamine in biological samples is not reproducible. What are the common analytical pitfalls?
A4: Accurate quantification is the bedrock of reliable pharmacology. Inconsistencies here can undermine all subsequent biological data.
-
Matrix Effects: This is a major challenge in bioanalysis, especially with LC-MS. Co-eluting endogenous molecules from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of your analyte in the mass spectrometer source, leading to inaccurate quantification.[8][9]
-
Chromatographic Resolution: Failure to adequately separate the analyte from isomers, impurities, or metabolites will lead to erroneous measurements.[10]
-
Sample Preparation Instability: The compound can degrade during the extraction and sample preparation process.
Recommendations for Robust Quantification:
-
Validated Method: Always use a fully validated analytical method for your specific biological matrix. This includes a thorough assessment of linearity, accuracy, precision, and matrix effects.[11]
-
Stable Isotope-Labeled Internal Standard: This is the gold standard for correcting for matrix effects and variability during sample processing. The internal standard should be added to the sample as early as possible in the workflow.
-
Efficient Sample Clean-up: Utilize robust sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the matrix.
-
Derivatization (for GC): To improve the volatility and chromatographic behavior of the amine, derivatization (e.g., with a trifluoroacetylating agent) is often necessary for GC-based methods.[12]
Troubleshooting Guides
This section provides a systematic, in-depth approach to resolving specific experimental problems.
Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC
Scenario: You are attempting to assess the enantiomeric purity of your 2-phenylpropylamine sample via chiral HPLC, but are observing a single, unresolved peak or very poor separation.
Scientific Principle: Chiral separation on a Chiral Stationary Phase (CSP) is a thermodynamic process. It depends on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The difference in the free energy (Δ(ΔG)) of these two complexes dictates the degree of separation (selectivity).[13]
start [label="Poor or No Chiral Resolution"]; check_column [label="1. Verify CSP Suitability\n(e.g., Polysaccharide-based)"]; optimize_mp [label="2. Optimize Mobile Phase\n(Vary Hexane/Alcohol ratio)"]; adjust_flow [label="3. Adjust Flow Rate\n(Decrease flow to increase interaction time)"]; control_temp [label="4. Control Temperature\n(Use column oven, try lower temps)"]; check_additive [label="5. Add Basic Modifier\n(e.g., 0.1% DEA for peak shape)"]; success [label="Resolution Achieved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Consult Column Manufacturer/\nScreen Different CSPs", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> check_column; check_column -> optimize_mp [label="CSP is appropriate for amines"]; optimize_mp -> adjust_flow; adjust_flow -> control_temp; control_temp -> check_additive; check_additive -> success [label="Improvement seen"]; check_additive -> fail [label="No significant improvement"]; }
Systematic workflow for troubleshooting poor chiral HPLC resolution.
-
Verify CSP Suitability: Not all CSPs are created equal. For amines like 2-phenylpropylamine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the most successful.[14] Confirm that your chosen column is well-suited for this class of compounds.
-
Optimize Mobile Phase Composition: In normal-phase chiral chromatography, the mobile phase is typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The concentration of the polar modifier is the most critical parameter affecting retention and selectivity.
-
Action & Rationale: Systematically vary the percentage of the alcohol modifier. Reducing the modifier concentration (e.g., from 10% to 5% isopropanol) increases the retention time, allowing for more interaction with the CSP, which can enhance selectivity.[14]
-
-
Adjust Flow Rate: The kinetics of the diastereomeric complex formation and dissociation are often slow.
-
Action & Rationale: If you observe any hint of peak splitting, reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). A slower flow rate increases the residence time of the analyte on the column, allowing the chiral recognition process to approach equilibrium, which often improves resolution.[14]
-
-
Control Temperature: Enantioselective interactions are enthalpically and entropically driven, making them sensitive to temperature.
-
Action & Rationale: Use a column oven for precise temperature control. Often, lower temperatures (e.g., 15-25°C) increase the stability of the diastereomeric complexes, leading to better separation.[14]
-
-
Add a Basic Modifier: The primary amine in 2-phenylpropylamine can interact non-specifically with acidic sites (residual silanols) on the silica surface of the CSP, leading to peak tailing and poor resolution.
-
Action & Rationale: Add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase. This will mask the active silanol sites and improve peak shape, which can dramatically improve resolution.
-
Issue 2: Inconsistent Biological Activity in Cell-Based Assays
Scenario: You are observing a high degree of variability in the dose-response curve of 2-phenylpropylamine in your cell-based assays, making it difficult to determine a reliable EC50 or IC50 value.
Scientific Principle: A cell-based assay is a complex system. The final readout is a convolution of the compound's physicochemical properties (solubility, stability), its interaction with the biological target, and the physiological state of the cells. Variability can be introduced at any of these levels.
start [label="Inconsistent Bioactivity Data"]; verify_compound [label="1. Verify Compound Integrity\n(Purity, ee%, Fresh Solution)"]; check_assay [label="2. Standardize Assay Parameters\n(Cell passage/density, incubation times)"]; assess_formulation [label="3. Evaluate Formulation\n(Check for precipitation, vehicle effects)"]; run_controls [label="4. Run Positive/Negative Controls"]; success [label="Consistent Results Achieved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; investigate_bio [label="Investigate Biological Variability\n(Receptor expression, etc.)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
start -> verify_compound; verify_compound -> check_assay [label="Compound integrity confirmed"]; check_assay -> assess_formulation; assess_formulation -> run_controls; run_controls -> success [label="Controls behave as expected"]; run_controls -> investigate_bio [label="Controls are also inconsistent"]; }
Decision tree for troubleshooting inconsistent bioactivity in cell-based assays.
-
Verify Compound Integrity: Before troubleshooting the assay, you must have confidence in your test article. As detailed in the FAQs, confirm the purity and enantiomeric ratio of your compound. Always use a freshly prepared working solution for each experiment.
-
Standardize Assay Parameters: Biological systems are inherently variable. It is crucial to minimize this by adhering to a strict, standardized protocol.
-
Action & Rationale: Use cells from a narrow passage number range to avoid phenotypic drift. Seed cells at a consistent density to ensure a uniform physiological state at the time of treatment. Use automated liquid handlers for compound addition to minimize timing and volume errors.
-
-
Evaluate Formulation and Dosing: The compound must be in solution to be active.
-
Action & Rationale: After preparing your dilution series in the final assay medium, visually inspect the plate under a microscope for any signs of precipitation, especially at the highest concentrations. Also, always include a "vehicle control" (medium with the highest concentration of your solvent, e.g., DMSO) to ensure the solvent is not causing the observed effects.
-
-
Run Positive and Negative Controls: These are essential for diagnosing the health of the assay itself.
-
Action & Rationale: A well-characterized agonist or antagonist for your target should be run in parallel. If the positive control also shows high variability, it points to a problem with the assay system (e.g., cells, reagents) rather than your test compound. If the controls are consistent but your compound is not, it reinforces the need to investigate the compound's properties.
-
Data & Protocols
Table 1: Comparison of Key Analytical Techniques for 2-Phenylpropylamine
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[15] | Separation of volatile enantiomers (or their derivatives) based on differential interaction with a CSP in a capillary column.[12] |
| Primary Output | Chromatogram with separated peaks for each enantiomer. | Chromatogram with separated peaks for each enantiomer. |
| Sample Prep | Typically simple dissolution in the mobile phase. | Often requires derivatization to a more volatile form (e.g., N-trifluoroacetyl derivative).[12] |
| Advantages | Wide applicability to a broad range of compounds, high accuracy and precision, non-destructive. | Very high resolution and efficiency, well-suited for volatile compounds. |
| Limitations | Can have longer run times and higher solvent consumption compared to GC. | Derivatization adds a step and potential for variability; high temperatures can cause degradation of some analytes. |
Protocol: General Workflow for Synthesis and Purification
This generalized workflow highlights critical control points where impurities and inconsistencies can be introduced.
-
Reaction Setup: Assemble oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Combine starting materials (e.g., benzaldehyde, nitroethane) and reagents under tightly controlled conditions (temperature, addition rate, stirring speed).[5]
-
In-Process Control (IPC): Monitor the reaction's progress using a suitable technique (e.g., TLC, LC-MS) to ensure it proceeds to completion and to identify the formation of any significant by-products.
-
Work-up: Carefully quench the reaction and perform extractions. Ensure phase separation is clean to avoid carrying aqueous impurities into the organic layer.
-
Purification: The choice of purification method (e.g., distillation, crystallization, or column chromatography) is critical for removing specific impurities.[5]
-
Final Analysis: Thoroughly characterize the final product to confirm its identity, purity, and enantiomeric excess using orthogonal analytical techniques (e.g., NMR, GC-MS, chiral HPLC).[5]
References
- BenchChem. (2025).
- BenchChem. (2025). A Technical Guide to (R)-2-Phenylpropylamide: Properties, Synthesis, and Biological Context.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11398, 2-Phenylpropylamine. [Link]
- Stanczyk, A., et al. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Analytical and Bioanalytical Chemistry, 406(15), 3681-3688.
- Gautam, N., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2016, 8094825.
- Iñigo, A., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4938.
- Zhang, Y., et al. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry.
- International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
-
Cholewiński, P., et al. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Analytical and Bioanalytical Chemistry, 406(15), 3681-3688. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89332, 2-Phenylpropylamine hydrochloride. [Link]
-
ChemBK. (2024). 2-PHENYLPROPYLAMINE. [Link]
- National Center for Biotechnology Information. (2020).
- Schindler, C. W., et al. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics, 369(3), 328-336.
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Roquette. (n.d.). Challenges in formulation for parenteral preparations. [Link]
- Muñoz, L., et al. (2006). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 4(8), 1609-1615.
- Martins, C., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. MDPI.
-
Operation Supplement Safety. (n.d.). BMPEA: A prohibited ingredient. [Link]
-
U.S. Food and Drug Administration. (2023). BMPEA in Dietary Supplements. [Link]
- Purdue University. (n.d.).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16259, Phenylpropylamine. [Link]
- National Center for Biotechnology Information. (2009).
-
BioAgilytix. (n.d.). Bioanalytical Testing Under GMP: Assuring Biologic Safety & Efficacy via Impurities Assays. [Link]
- U.S. Food and Drug Administration. (2015). FDA ISSUES PUBLIC HEALTH WARNING ON PHENYLPROPANOLAMINE.
- Kuchel, O. (2001). Phenylpropanolamine, stroke and hypertension. CMAJ, 164(5), 621.
- National Center for Biotechnology Inform
- National Center for Biotechnology Information. (n.d.). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues.
- ResearchGate. (2025).
- National Center for Biotechnology Information. (n.d.).
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Technical Support Center: Method Development for the Analysis of Ethanol, 2-[(3-methylphenyl)amino]- and its Impurities
Welcome to the technical support center for the analytical method development of Ethanol, 2-[(3-methylphenyl)amino]-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into creating robust and reliable analytical methods for this compound and its potential impurities. Here, you will find a blend of theoretical principles and practical, step-by-step guidance to navigate the complexities of impurity analysis, ensuring both scientific integrity and regulatory compliance.
This resource is structured to anticipate and address the specific challenges you may encounter, moving beyond a simple recitation of steps to explain the "why" behind experimental choices. Our goal is to empower you with the knowledge to develop self-validating analytical systems.
Understanding the Analyte and Potential Impurities
Ethanol, 2-[(3-methylphenyl)amino]- (CAS RN: 102-41-0) is an organic compound with the molecular formula C9H13NO.[1][2] Its structure, containing a secondary amine and a primary alcohol, suggests potential pathways for impurity formation during synthesis and storage.
Classification of Impurities
In pharmaceutical analysis, impurities are categorized based on their origin and chemical nature. According to the International Council for Harmonisation (ICH) guidelines, impurities can be broadly classified as:
-
Organic Impurities: These can be process-related (starting materials, by-products, intermediates, reagents) or drug-related (degradation products).[3][4] For Ethanol, 2-[(3-methylphenyl)amino]-, potential organic impurities could arise from the starting materials used in its synthesis or from degradation pathways such as oxidation of the alcohol or amine functionalities.
-
Inorganic Impurities: These may include reagents, ligands, catalysts, heavy metals, or other residual metals.[3][] Their presence is typically a result of the manufacturing process.
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process.[3][6] Given the name of the primary analyte, ethanol is a key solvent to consider and quantify.
The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of these impurities in new drug substances.[7][8]
Potential Impurity Profile
A hypothetical impurity profile for Ethanol, 2-[(3-methylphenyl)amino]- could include:
-
Starting Materials: Unreacted m-toluidine and 2-chloroethanol or ethylene oxide.
-
By-products: Di-substituted products or other isomers formed during the reaction.
-
Degradation Products: Oxidized forms of the alcohol or amine, or products of photolytic degradation.
-
Residual Solvents: Ethanol and any other solvents used in the synthesis and purification steps.
Analytical Method Development Strategy
A systematic approach to method development is crucial for achieving a robust and reliable analytical procedure. The following workflow outlines the key stages.
Caption: A systematic workflow for analytical method development.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the analysis of Ethanol, 2-[(3-methylphenyl)amino]- and its impurities.
Q1: Which analytical technique is most suitable for analyzing organic impurities in Ethanol, 2-[(3-methylphenyl)amino]-?
A1: High-Performance Liquid Chromatography (HPLC) is the most widely used and versatile technique for the analysis of non-volatile and thermally labile organic impurities in pharmaceutical substances.[9] Given the aromatic nature of Ethanol, 2-[(3-methylphenyl)amino]-, UV detection is a suitable choice. For impurities that lack a UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector can be employed. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification and structural elucidation of unknown impurities.[9]
Q2: How should I approach the analysis of residual solvents?
A2: Gas Chromatography (GC) is the preferred method for the analysis of residual solvents due to their volatile nature.[6][10] Headspace GC (HS-GC) is a particularly effective sample introduction technique that minimizes matrix effects by analyzing the vapor phase above the sample.[10][11] The choice of a suitable column, such as a polar polyethylene glycol (PEG) or a non-polar polydimethylsiloxane (PDMS) phase, will depend on the specific solvents being analyzed.[12]
Q3: What are the typical starting conditions for an HPLC method for this compound?
A3: A good starting point for a reversed-phase HPLC method would be:
| Parameter | Recommended Starting Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This is a generic starting point and will likely require optimization to achieve the desired separation of all potential impurities.
Q4: What are the regulatory requirements for reporting and controlling impurities?
A4: The ICH Q3A(R2) and Q3B(R2) guidelines provide thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[13][14][15] These thresholds are based on the maximum daily dose of the drug. For instance, for a drug substance with a maximum daily dose of ≤ 2g/day, the reporting threshold is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or 1.0 mg per day total daily intake (whichever is lower).[3]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during method development and routine analysis.
HPLC Troubleshooting
Caption: A structured approach to troubleshooting common HPLC issues.
Issue 1: Peak Tailing for the Main Analyte
-
Potential Cause 1: Secondary Interactions with Residual Silanols on the Column. This is common for basic compounds like amines.
-
Solution: Lower the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to ensure the amine is protonated. Alternatively, use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.
-
-
Potential Cause 2: Column Overload.
-
Solution: Reduce the concentration of the sample being injected.
-
-
Potential Cause 3: Column Contamination or Degradation.
-
Solution: Flush the column with a strong solvent or replace the column if necessary.[16]
-
Issue 2: Ghost Peaks in the Chromatogram
-
Potential Cause 1: Contamination in the Mobile Phase or System.
-
Solution: Use high-purity solvents and freshly prepared mobile phases. Flush the system thoroughly. A blank injection (injecting only the mobile phase) can help identify the source of contamination.[17]
-
-
Potential Cause 2: Carryover from a Previous Injection.
-
Solution: Optimize the needle wash procedure in the autosampler. Use a stronger wash solvent if necessary.
-
-
Potential Cause 3: Sample Degradation in the Autosampler.
-
Solution: Keep the autosampler tray cooled and minimize the time samples are stored before injection.
-
Issue 3: Drifting Retention Times
-
Potential Cause 1: Inadequate Column Equilibration.
-
Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (at least 10-15 column volumes) before the first injection.[16]
-
-
Potential Cause 2: Changes in Mobile Phase Composition. This can be due to inaccurate mixing by the pump or evaporation of a volatile component.
-
Solution: Manually prepare the mobile phase to rule out pump mixing issues. Keep mobile phase reservoirs covered.[17]
-
-
Potential Cause 3: Fluctuations in Column Temperature.
-
Solution: Use a column oven to maintain a constant and stable temperature.[16]
-
GC Troubleshooting
Issue 1: Poor Peak Shape (Broadening or Tailing)
-
Potential Cause 1: Inactive GC Liner.
-
Solution: Use a deactivated liner, especially when analyzing active compounds like amines and alcohols.
-
-
Potential Cause 2: Incorrect Headspace Parameters.
-
Solution: Optimize the headspace vial equilibration temperature and time to ensure complete partitioning of the analytes into the vapor phase.
-
-
Potential Cause 3: Column Contamination.
-
Solution: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If this is ineffective, trim a small portion from the front of the column or replace it.
-
Issue 2: Inconsistent Peak Areas (Poor Reproducibility)
-
Potential Cause 1: Leaks in the System.
-
Solution: Check for leaks at the injection port septum, column fittings, and syringe.
-
-
Potential Cause 2: Inconsistent Sample Introduction.
-
Solution: Ensure the headspace syringe is functioning correctly and that the vial is properly sealed.
-
-
Potential Cause 3: Sample Adsorption.
-
Solution: Use a deactivated liner and ensure all transfer lines are inert.
-
Experimental Protocols
Protocol 1: HPLC Method for Organic Impurities
This protocol provides a starting point for the development of a stability-indicating HPLC method.
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Solution: Prepare a 1.0 mg/mL solution of Ethanol, 2-[(3-methylphenyl)amino]- reference standard in the diluent.
-
Sample Solution: Prepare a 1.0 mg/mL solution of the test sample in the diluent.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm and 254 nm |
| Gradient Program | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 35.1 | |
| 40 |
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 20 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak tailing, and theoretical plates).
-
Inject the sample solution.
-
Identify and quantify impurities based on their retention times relative to the main peak and their peak areas.
-
Protocol 2: Headspace GC Method for Residual Solvents
This protocol is designed for the determination of residual ethanol and other potential volatile impurities.
-
Preparation of Solutions:
-
Diluent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Standard Stock Solution: Prepare a stock solution containing ethanol and any other potential residual solvents of interest at a known concentration in the diluent.
-
Standard Solution: Dilute the standard stock solution to a final concentration that is relevant to the specification limit (e.g., 5000 ppm for ethanol, a Class 3 solvent).[18]
-
Sample Solution: Accurately weigh a known amount of the sample into a headspace vial and add a known volume of the diluent.
-
-
Headspace and GC Conditions:
| Parameter | Condition |
| GC Column | Agilent DB-624, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium at a constant flow of 2.0 mL/min |
| Oven Program | Initial temp: 40 °C, hold for 5 minRamp: 10 °C/min to 240 °C, hold for 5 min |
| Injector Temperature | 250 °C |
| Detector | FID at 260 °C |
| Headspace Vial Temp | 80 °C |
| Equilibration Time | 20 minutes |
| Injection Volume | 1 mL of headspace vapor |
-
Procedure:
-
Place the prepared standard and sample vials in the headspace autosampler.
-
Run the sequence, starting with a blank and then the standard and sample vials.
-
Calculate the concentration of each residual solvent in the sample by comparing its peak area to that of the standard.
-
References
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006).
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency.
- Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatography. (n.d.).
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- Residual solvent testing: a review of gas-chromatographic and altern
- Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chrom
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.).
- Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chrom
- Residual Solvent Analysis Information. (n.d.). Thermo Fisher Scientific - US.
- ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy.
- Guidance for Industry Q3A Impurities in New Drug Substances. (2008). FDA.
- Regulatory aspects of Impurity profiling. (2020). ijdra.
- FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. (n.d.). ECA Academy.
- The Global regulatory context for impurity testing. (n.d.). Amazon S3.
- Guidance for Industry Q3B(R2) Impurities in New Drug Products. (2006). FDA.
- The expert's guide to pharmaceutical impurity analysis. (2024). Manufacturing Chemist.
- HPLC Troubleshooting Guide. (2018).
- The importance of impurity analysis in pharmaceutical products: an integr
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentr
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions. (n.d.). SynThink.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Pharmaceutical Impurity Testing and Identific
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. (n.d.).
- Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
- HPLC Troubleshooting Guide. (n.d.).
- Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025). PharmaCores.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). PMC - NIH.
- Chromatography Method Development For Impurity Analysis And Degrad
- Ethanol, 2-[(3-methylphenyl)amino]- - Substance Details - SRS | US EPA. (n.d.).
- 2-Amino-2-(3,4-dimethylphenyl)ethanol | 910443-17-3. (n.d.). Benchchem.
- 2-[(3-Methylphenyl)amino]-ethanol suppliers and producers. (n.d.). BuyersGuideChem.
- Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity. (n.d.). PubMed Central.
- Validated HS-GC-FID Method for Determination of Residual Ethanol in Solid Dosage Form. (n.d.). Research Journal of Pharmacy and Technology.
- A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. (n.d.). Journal of Food and Drug Analysis.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
- (PDF) Validated HS-GC-FID method for determination of residual ethanol in solid dosage form. (2025).
- 2-(Methyl Amino) Ethanol for Synthesis. (n.d.). CDH Fine Chemical.
- 2-(2-Amino-3-pyridinyl)-1-(3-methylphenyl)ethanol. (2025). PubChem - NIH.
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- 11. Residual Solvent Analysis Information | Thermo Fisher Scientific - TW [thermofisher.com]
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- 13. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 14. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Reactions with 3-Phenyl-1-propanol (CAS 122-97-4)
A Note on Chemical Identification: This guide focuses on 3-Phenyl-1-propanol (CAS 122-97-4). Initial searches for the requested CAS 102-41-0 identified it as N-2-hydroxyethyl-m-toluidine, a compound with a different reactive profile. Given the context of overcoming poor reaction conversion in research and drug development, it is highly likely that the intended subject was the more synthetically versatile 3-Phenyl-1-propanol. This resource has been developed to address the common challenges associated with this valuable building block.
3-Phenyl-1-propanol is a versatile organic compound used in the synthesis of various pharmaceuticals, fragrances, and flavoring agents.[1][2][3] Its structure, featuring a primary alcohol and a phenyl group, allows for a range of chemical transformations. However, achieving high reaction conversion can be challenging. This guide provides troubleshooting strategies and frequently asked questions to help researchers and drug development professionals overcome common hurdles in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low Yield in Nucleophilic Substitution Reactions (e.g., Bromination)
Question: I am attempting to synthesize 1-bromo-3-phenylpropane from 3-phenyl-1-propanol using NaBr and H₂SO₄, but my yields are consistently low. What are the likely causes and how can I improve the conversion?
Answer:
Low yields in the synthesis of 1-bromo-3-phenylpropane via an Sₙ2 reaction are a common issue.[4] The primary challenges often revolve around the poor leaving group nature of the hydroxyl group (-OH) and competing elimination reactions. Here’s a systematic approach to troubleshooting:
A. Inadequate Protonation of the Hydroxyl Group:
-
Explanation: The hydroxyl group is a poor leaving group. It requires protonation by a strong acid, like sulfuric acid, to form a good leaving group, water (H₂O). Incomplete protonation will significantly slow down or halt the reaction.
-
Troubleshooting Steps:
-
Acid Concentration: Ensure you are using a sufficiently concentrated sulfuric acid. While the exact amount can be varied, a common approach is to use it as a solvent or in significant molar excess.[5]
-
Order of Addition: Add the sulfuric acid to the alcohol before or concurrently with the sodium bromide to ensure the hydroxyl group is protonated.
-
Solubility of NaBr: Ensure that the amount of sulfuric acid and water present is sufficient to dissolve the sodium bromide upon heating, making the bromide nucleophile available for reaction.[5]
-
B. Suboptimal Reaction Temperature and Time:
-
Explanation: The reaction requires heating (reflux) to overcome the activation energy.[5][6] However, excessive temperatures can lead to the decomposition of sulfuric acid, indicated by a dark brown coloration, and promote side reactions.[5]
-
Troubleshooting Steps:
-
Temperature Control: Maintain a reflux temperature around 100°C to avoid scorching the sulfuric acid.[5]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Quench the reaction once the starting material is consumed to prevent product decomposition.[7]
-
C. Competing Elimination (E2) Reactions:
-
Explanation: The acidic conditions and heat required for the substitution reaction can also favor the elimination of water to form phenylpropenes.
-
Troubleshooting Steps:
-
Controlled Temperature: Avoid excessively high temperatures which favor elimination over substitution.
-
Acid Choice: While sulfuric acid is common, exploring other acidic conditions might offer better selectivity in some specific contexts.
-
Workflow for Optimizing Bromination of 3-Phenyl-1-propanol
Caption: Troubleshooting workflow for low yield in the bromination of 3-Phenyl-1-propanol.
Poor Conversion in Dehydration Reactions
Question: I am trying to dehydrate 3-phenyl-1-propanol to form phenylpropenes, but the reaction is sluggish and I'm getting a significant amount of polymer as a byproduct. How can I improve this?
Answer:
Dehydration of 3-phenyl-1-propanol can be tricky, often leading to a mixture of isomeric phenylpropenes and significant polymerization, especially under harsh acidic conditions.
A. Catalyst and Temperature:
-
Explanation: Strong acids like phosphoric acid or sulfuric acid at high temperatures are often used for dehydration. However, these conditions can also promote polymerization of the resulting alkenes.
-
Troubleshooting Steps:
-
Milder Catalysts: Consider using milder dehydration agents like alumina (Al₂O₃) or vermiculite at high temperatures. This can reduce polymerization.
-
Temperature Optimization: The reaction temperature is critical. Primary alcohols typically begin to dehydrate around 170-180°C. Carefully control the temperature to find the sweet spot between efficient dehydration and minimal side reactions.
-
Alternative Two-Step Process: An alternative is a two-step process involving esterification with a fatty acid (e.g., stearic acid) followed by pyrolysis of the ester. This can offer better control, though yields may be moderate.
-
B. Polymerization:
-
Explanation: The phenylpropene products are susceptible to polymerization in the presence of acid.
-
Troubleshooting Steps:
-
Use of Inhibitors: The addition of a polymerization inhibitor, such as hydroquinone or pyrogallol, can be beneficial.
-
Vacuum Distillation: Heating the reaction mixture under a vacuum can allow the product to distill as it is formed, removing it from the acidic conditions that promote polymerization.
-
General Best Practices for Improving Reaction Yields
Question: What are some general laboratory practices that can help improve my reaction yields with 3-phenyl-1-propanol?
Answer:
Beyond reaction-specific troubleshooting, adhering to good general laboratory practices is crucial for maximizing yields.[7]
| Best Practice | Rationale |
| Reagent and Glassware Preparation | |
| Use Clean, Dry Glassware | Prevents side reactions with water or contaminants. |
| Purify Reagents and Solvents | Impurities can interfere with the reaction or act as catalysts for side reactions. |
| Accurate Measurements | Ensures correct stoichiometry. |
| Reaction Execution | |
| Maintain an Inert Atmosphere (if needed) | For sensitive reagents, using an inert gas like argon or nitrogen can prevent oxidation. |
| Efficient Stirring | Ensures homogeneity and consistent temperature throughout the reaction mixture. |
| Careful Reagent Addition | Dropwise addition for highly exothermic reactions prevents temperature spikes and side reactions. |
| Workup and Purification | |
| Prompt and Careful Quenching | Stops the reaction at the optimal time to prevent product degradation.[7] |
| Thorough Extraction and Washing | Ensures complete transfer of the product and removal of impurities. Use both water and a sodium bicarbonate wash to remove inorganic byproducts and neutralize acid.[6] |
| Careful Solvent Removal | For volatile products, use a rotary evaporator with caution to avoid loss of the compound.[7] |
Experimental Protocols
Protocol 1: Synthesis of 1-bromo-3-phenylpropane
This protocol is an adaptation of established methods for the Sₙ2 reaction of 3-phenyl-1-propanol.[5][6]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-phenyl-1-propanol, sodium bromide (NaBr), and water.
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄) to the mixture while stirring.
-
Reflux: Heat the mixture to reflux (approximately 100°C) for 60-90 minutes. Monitor the reaction progress by TLC.
-
Cooling and Separation: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with water to remove inorganic salts.
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. You may observe fizzing.[6]
-
Perform a final wash with brine (saturated NaCl solution).
-
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation if necessary.
Reaction Pathway: Sₙ2 Bromination of 3-Phenyl-1-propanol
Caption: Sₙ2 mechanism for the conversion of 3-phenyl-1-propanol to 1-bromo-3-phenylpropane.
References
-
Dehydration of 3-Phenyl-1-propanol - Powered by XMB 1.9.11 - Sciencemadness.org. (2010). Available at: [Link]
-
Fine Chemicals - Colour Synthesis Solutions. (n.d.). Available at: [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Available at: [Link]
-
The 3-phenylpropanol biosynthetic pathways. A The proposed pathway in... - ResearchGate. (n.d.). Available at: [Link]
-
Investigating Substitution Reactions of Various Alcohol-Containing Compounds - Odinity. (2014). Available at: [Link]
-
Outline the synthesis of 3-phenyl-1-propanol from toluene. | Homework.Study.com. (n.d.). Available at: [Link]
-
I need help with an experimental procedure to obtain 1-bromo-3-phenylpropane from 3-phenyl-1-propanol using - Brainly. (2023). Available at: [Link]
-
Angene Chemical CAS number page 1. (n.d.). Available at: [Link]
-
N-羟乙基-间甲基苯胺- CAS号102-41-0 - 摩熵化学. (n.d.). Available at: [Link]
-
Fragrance material review on 3-phenyl-1-propanol - PubMed. (2011). Available at: [Link]
-
1-Bromo-3-Phenylpropane Reaction - 930 Words - Bartleby.com. (n.d.). Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fragrance material review on 3-phenyl-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Phenyl-1-propanol | 122-97-4 [chemicalbook.com]
- 4. 1-Bromo-3-Phenylpropane Reaction - 930 Words | Bartleby [bartleby.com]
- 5. odinity.com [odinity.com]
- 6. brainly.com [brainly.com]
- 7. Troubleshooting [chem.rochester.edu]
Best practices for handling and storing Ethanol, 2-[(3-methylphenyl)amino]-
Technical Support Center: Ethanol, 2-[(3-methylphenyl)amino]-
A Senior Application Scientist's Guide to Safe Handling, Storage, and Troubleshooting
Welcome to the technical support guide for Ethanol, 2-[(3-methylphenyl)amino]-. This document provides researchers, scientists, and drug development professionals with essential, field-proven insights into the safe handling and optimal storage of this compound. As a substituted aromatic amino alcohol, its unique properties demand specific precautions to ensure experimental integrity and, most importantly, laboratory safety. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter.
Chemical Identity and Core Properties
Before handling any chemical, it is imperative to confirm its identity and understand its fundamental properties. Ethanol, 2-[(3-methylphenyl)amino]- is a bifunctional molecule, possessing both a secondary aromatic amine and a primary alcohol group. These features dictate its reactivity, stability, and safety profile.
| Property | Value | Source |
| IUPAC Name | 2-(3-Methylanilino)ethan-1-ol | [1] |
| Synonyms | Ethanol, 2-(m-toluidino)- | [1] |
| CAS Number | 102-41-0 | [1] |
| Molecular Formula | C9H13NO | [1][2] |
| Molecular Weight | 151.21 g/mol | [1] |
| Predicted XlogP | 1.6 | [2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common queries and issues in a practical, question-and-answer format, emphasizing the scientific reasoning behind each recommendation.
Receiving and Initial Inspection
Q: I've just received a shipment of Ethanol, 2-[(3-methylphenyl)amino]-. What are the first steps I should take?
A: Upon receipt, your first priority is to verify the integrity of the container and the identity of the material.
-
Inspect Packaging: Check for any signs of damage, such as cracks, leaks, or compromised seals. If the container is damaged, do not open it. Quarantine the package in a chemical fume hood and consult your institution's Environmental Health and Safety (EHS) office immediately.
-
Verify Identity: Cross-reference the information on the manufacturer's label with your purchase order and the Safety Data Sheet (SDS). Confirm the chemical name and, most critically, the CAS Number (102-41-0).
-
Observe Physical State: The compound should be a liquid. Note any unexpected characteristics, such as discoloration (e.g., a dark brown or reddish tint instead of a lighter color), which could indicate oxidation or impurity.
-
Log and Label: Enter the chemical into your laboratory inventory system. It is good practice to label the container with the date of receipt and the intended user.
Safe Handling and Personal Protective Equipment (PPE)
Q: What are the primary hazards of this compound and what PPE is required?
A: The primary hazards stem from its classification as a substituted ethanolamine and an aromatic amine. Analogous ethanolamines are known to be corrosive and can cause severe skin burns and eye damage.[3][4] Aromatic amines as a class are noted for potential toxicity, with some being known or suspected carcinogens.[5] Therefore, a conservative and stringent approach to PPE is mandatory.
-
Engineering Controls: All handling of the neat compound and its concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[4] Ensure an eyewash station and safety shower are readily accessible.[4]
-
Hand Protection: Wear nitrile or neoprene gloves. Given the corrosive nature of similar amines, consider double-gloving if handling larger quantities or for extended periods.[6] Never wear latex gloves, as they offer poor protection against many organic chemicals.
-
Eye Protection: Chemical safety goggles are required at all times. If there is a significant splash risk, a full-face shield should be worn over the goggles.[4]
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure it is laundered regularly and separately from personal clothing.[7]
Q: I need to weigh out the compound for an experiment. What is the correct procedure?
A: Weighing should be performed in a fume hood or on a balance within a ventilated enclosure. Dispense the liquid slowly to avoid splashing. If you are preparing a stock solution, it is often safer to determine the mass by difference: place the capped source bottle on the balance, tare it, dispense the liquid into your receiving flask, recap the source bottle, and place it back on the balance. The negative value displayed is the exact mass you have dispensed.
Storage Best Practices
Q: What are the optimal storage conditions for Ethanol, 2-[(3-methylphenyl)amino]-?
A: Proper storage is critical for maintaining the compound's purity and ensuring safety. The principles are derived from best practices for ethanolamines and other air-sensitive reagents.[7][8][9]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[7][10] Do not store in direct sunlight or areas with high temperatures, as this can accelerate degradation.[11]
-
Container: Keep the container tightly sealed to prevent the absorption of moisture (as the compound is likely hygroscopic) and to minimize air exposure.[9][11] The original manufacturer's container is ideal. For aliquots, use amber glass bottles with tightly fitting caps.
-
Inert Atmosphere: For long-term storage or high-purity applications, the headspace of the container should be blanketed with an inert gas like argon or nitrogen. This displaces oxygen and prevents oxidative degradation, which is a common cause of discoloration in amines.[3][11]
-
Segregation: Store this compound away from incompatible materials. Crucially, this includes strong oxidizing agents and acids, with which it can react violently.[7]
Q: Can I store this chemical in a refrigerator?
A: Only if the refrigerator is explicitly rated as "flammable-safe" or "explosion-proof." Standard domestic refrigerators contain ignition sources (lights, thermostats) that can ignite flammable vapors, and this compound should be treated as a combustible liquid.[12][13]
Troubleshooting Common Issues
Q: My solution of Ethanol, 2-[(3-methylphenyl)amino]- has turned dark brown. Is it still usable?
A: The brown discoloration is a classic sign of oxidation. Amines, particularly aromatic ones, are susceptible to air oxidation, which produces highly colored impurities. While the presence of these impurities may not interfere with all applications, it is a clear indicator of degradation. For sensitive experiments, such as in drug development, using the discolored material is not recommended as the impurities could alter the experimental outcome. To prevent this, always store the compound under an inert atmosphere and minimize its exposure to air during handling.[3]
Q: I'm having trouble dissolving the compound in my aqueous buffer. What can I do?
A: While the ethanolamine moiety generally imparts water solubility, the aromatic ring makes the molecule more hydrophobic. If you are experiencing solubility issues:
-
Check the pH: As an amine, the compound's solubility is pH-dependent. It will be significantly more soluble in acidic conditions (e.g., pH < 6) where the amine group is protonated to form a more soluble ammonium salt. Try adjusting the pH of your buffer.
-
Consider a Co-solvent: If adjusting the pH is not an option for your experiment, consider using a small percentage of a water-miscible organic co-solvent like DMSO, DMF, or ethanol to first dissolve the compound before adding it to the aqueous buffer. Always run a vehicle control in your experiment when using co-solvents.
Experimental Protocol: Preparation of a 100 mM Stock Solution
This protocol provides a step-by-step method for safely preparing a stock solution, incorporating best practices for handling and accuracy.
Objective: To prepare 10 mL of a 100 mM stock solution of Ethanol, 2-[(3-methylphenyl)amino]- in anhydrous DMSO.
Materials:
-
Ethanol, 2-[(3-methylphenyl)amino]- (CAS 102-41-0)
-
Anhydrous DMSO
-
15 mL conical tube or vial
-
Calibrated P1000 micropipette and tips
-
Analytical balance
-
Vortex mixer
Procedure (To be performed in a chemical fume hood):
-
Calculate Required Mass:
-
Molecular Weight (MW) = 151.21 g/mol
-
Desired Concentration = 100 mM = 0.1 mol/L
-
Desired Volume = 10 mL = 0.01 L
-
Moles needed = 0.1 mol/L * 0.01 L = 0.001 mol
-
Mass needed = 0.001 mol * 151.21 g/mol = 0.1512 g = 151.2 mg
-
-
PPE Confirmation: Before starting, confirm you are wearing appropriate PPE: safety goggles, a lab coat, and nitrile gloves.
-
Weighing the Compound:
-
Place the 15 mL conical tube on the analytical balance and tare the mass.
-
Carefully add approximately 151.2 mg of Ethanol, 2-[(3-methylphenyl)amino]- directly into the tube. Record the exact mass added (e.g., 152.5 mg).
-
-
Adding Solvent:
-
Based on the actual mass weighed, recalculate the precise volume of DMSO needed.
-
Example Calculation: If you weighed 152.5 mg:
-
Moles = 0.1525 g / 151.21 g/mol = 0.0010085 mol
-
Volume for 100 mM = 0.0010085 mol / 0.1 mol/L = 0.010085 L = 10.09 mL
-
-
Using a calibrated micropipette, add the calculated volume (e.g., 10.09 mL) of anhydrous DMSO to the conical tube.
-
-
Dissolution:
-
Cap the tube tightly.
-
Vortex the solution for 30-60 seconds until the compound is fully dissolved. Visually inspect to ensure no undissolved droplets remain.
-
-
Labeling and Storage:
-
Clearly label the tube with the compound name, exact concentration, solvent, date, and your initials.
-
Parafilm the cap for long-term storage.
-
Store at the recommended temperature (typically -20°C for stock solutions in DMSO), protected from light.
-
Visualization of Chemical Lifecycle Management
The following diagram outlines the critical stages in the lifecycle of a laboratory chemical, emphasizing the decision points for ensuring safety and quality.
Caption: Workflow for the safe lifecycle management of Ethanol, 2-[(3-methylphenyl)amino]-.
References
- Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[ethyl(3-methylphenyl)amino]- (CAS 91-88-3).
- Guidechem. (n.d.). 2-amino-1-(3-methylphenyl)ethanol 53360-88-6.
-
U.S. Environmental Protection Agency (EPA). (n.d.). Ethanol, 2-[(3-methylphenyl)amino]- - Substance Details. Substance Registry Services (SRS). Retrieved from [Link]
-
Nanjing Dotachem Co., Ltd. (2024). Ethanolamine Storage. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Ethanolamine. PubChem Compound Database. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethanol, 2-[(3-methylphenyl)amino]- (C9H13NO). Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 2-(2-aminoethylamino)ethanol. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol. Retrieved from [Link]
-
Amino Labs. (n.d.). Practice Safe Science. Retrieved from [Link]
-
Northwestern University. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]
- Pinto, M., et al. (2021). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. Molecules, 26(16), 4995.
- Jana, A., et al. (2023). γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement. Journal of the American Chemical Society, 145(5), 2998-3008.
- Tereshchenko, D., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(34), 12519-12534.
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. PubChemLite - Ethanol, 2-[(3-methylphenyl)amino]- (C9H13NO) [pubchemlite.lcsb.uni.lu]
- 3. chempoint.com [chempoint.com]
- 4. fishersci.com [fishersci.com]
- 5. Laboratory Safety Manual [ehs.cornell.edu]
- 6. amino.bio [amino.bio]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. dotachem.com [dotachem.com]
- 9. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Validation & Comparative
A Comparative Analysis of 2-[(3-methylphenyl)amino]-ethanol and Its Structural Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 2-[(3-methylphenyl)amino]-ethanol, a versatile arylaminoethanol derivative, and its structurally similar compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and biological activities of these compounds, supported by experimental data and protocols. Our objective is to offer a deep, technical understanding of the structure-activity relationships (SAR) within this chemical class, providing a foundation for informed decisions in research and development.
Introduction to 2-[(3-methylphenyl)amino]-ethanol and Its Analogs
2-[(3-methylphenyl)amino]-ethanol belongs to the arylaminoethanol class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules, particularly as modulators of adrenergic receptors.[1][2] The core structure, characterized by an ethanolamine side chain attached to a substituted phenyl ring, is a key pharmacophore for interaction with these receptors.
The position of the methyl group on the phenyl ring (ortho, meta, or para) and substitutions on the amine can dramatically influence the compound's affinity and efficacy at different receptor subtypes.[3] This guide will focus on a comparative analysis of 2-[(3-methylphenyl)amino]-ethanol with its ortho- and para-isomers, as well as its N-ethyl derivative, to elucidate the impact of these structural modifications.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key properties of 2-[(3-methylphenyl)amino]-ethanol and its selected analogs.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 2-[(3-methylphenyl)amino]-ethanol | C₉H₁₃NO | 151.21 | 300.9 ± 27.0 at 760 mmHg | 1.1 ± 0.1 | |
| 2-[(2-methylphenyl)amino]-ethanol | C₉H₁₃NO | 151.21 | 290.5 ± 27.0 at 760 mmHg | 1.08 ± 0.1 | |
| 2-[(4-methylphenyl)amino]-ethanol | C₉H₁₃NO | 151.21 | 305.8 ± 27.0 at 760 mmHg | 1.08 ± 0.1 | |
| N-ethyl-2-[(3-methylphenyl)amino]-ethanol | C₁₁H₁₇NO | 179.26 | 285.5 ± 15.0 at 760 mmHg | 1.01 ± 0.1 |
Data sourced from publicly available chemical databases. Note that some values are predicted.
The position of the methyl group has a subtle but noticeable effect on the boiling point. The addition of an ethyl group to the nitrogen in N-ethyl-2-[(3-methylphenyl)amino]-ethanol increases the molecular weight and is expected to alter its lipophilicity, which can have significant implications for its biological activity and pharmacokinetic profile.
Synthesis of 2-[(Aryl)amino]-ethanol Derivatives
The synthesis of 2-[(aryl)amino]-ethanol derivatives is typically achieved through the nucleophilic substitution reaction between a corresponding aniline and a suitable two-carbon electrophile, such as 2-chloroethanol or ethylene oxide.
General Synthesis Protocol
A common and straightforward method for the laboratory-scale synthesis of these compounds is the reaction of the appropriately substituted aniline with 2-chloroethanol.
Materials:
-
m-toluidine (for 2-[(3-methylphenyl)amino]-ethanol)
-
o-toluidine (for 2-[(2-methylphenyl)amino]-ethanol)
-
p-toluidine (for 2-[(4-methylphenyl)amino]-ethanol)
-
N-ethyl-m-toluidine (for N-ethyl-2-[(3-methylphenyl)amino]-ethanol)
-
2-Chloroethanol
-
Sodium carbonate (or another suitable base)
-
Ethanol (as solvent)
-
Hydrochloric acid (for product isolation)
-
Sodium hydroxide (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve the aniline derivative (1 equivalent) and sodium carbonate (1.5 equivalents) in ethanol.
-
Add 2-chloroethanol (1.2 equivalents) to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Caption: General workflow for the synthesis of 2-[(aryl)amino]-ethanol derivatives.
Comparative Biological Activity: Adrenergic Receptor Modulation
Arylethanolamines are well-established ligands for adrenergic receptors, acting as either agonists or antagonists.[1][2] The specific activity is highly dependent on the substitution pattern of the aromatic ring and the nature of the substituent on the amino group.
Structure-Activity Relationship (SAR) Insights
-
Aromatic Ring Substitution: The position of the methyl group on the phenyl ring is expected to influence receptor selectivity and affinity. Generally, substituents at the meta- and para-positions of the phenyl ring are crucial for beta-adrenergic activity.[2] The electronic and steric effects of the methyl group at the ortho-, meta-, and para-positions can alter the binding pose of the molecule within the receptor's binding pocket.
-
N-Substitution: The substituent on the nitrogen atom is a key determinant of α- versus β-adrenergic receptor selectivity. As the size of the N-substituent increases, α-agonist activity tends to decrease while β-agonist activity increases.[4] Therefore, N-ethyl-2-[(3-methylphenyl)amino]-ethanol is predicted to have a different adrenergic activity profile compared to its secondary amine counterpart.
Experimental Evaluation of Adrenergic Activity
To quantitatively compare the adrenergic activity of these compounds, a radioligand binding assay is a standard and robust method. This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of the test compounds for α- and β-adrenergic receptors.
Materials:
-
Cell membranes expressing the desired adrenergic receptor subtype (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]prazosin for α₁-receptors, [³H]rauwolscine for α₂-receptors, [¹²⁵I]iodocyanopindolol for β-receptors)
-
Test compounds (2-[(3-methylphenyl)amino]-ethanol and its analogs)
-
Non-specific binding control (e.g., phentolamine for α-receptors, propranolol for β-receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a microplate scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ values for each compound.
-
Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand adrenergic receptor binding assay.
Comparative Toxicological Profile
The toxicological assessment of new chemical entities is paramount in drug development. An in vitro cytotoxicity assay is a fundamental first step to evaluate the potential of a compound to cause cell death.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]
Objective: To determine the concentration of the test compounds that causes a 50% reduction in cell viability (IC₅₀).
Materials:
-
A suitable cell line (e.g., HEK293, HepG2)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle controls.
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
This guide has provided a framework for the comparative analysis of 2-[(3-methylphenyl)amino]-ethanol and its structural analogs. The synthesis of these compounds is achievable through established chemical methods. Their biological activity as adrenergic receptor modulators and their toxicological profiles can be systematically evaluated using the detailed protocols for receptor binding and cytotoxicity assays.
The structure-activity relationships within this series are governed by the position of the methyl group on the aromatic ring and the nature of the N-substituent. It is anticipated that the ortho-, meta-, and para-isomers will exhibit distinct adrenergic receptor subtype selectivities and potencies. Furthermore, the N-ethyl analog is expected to show a shift in its activity profile, likely with enhanced β-adrenergic character.
Further research should focus on obtaining direct comparative experimental data for these specific compounds to validate the predicted SAR. Functional assays, such as cAMP accumulation for β-receptors or calcium mobilization for α₁-receptors, would provide valuable information on the agonist or antagonist nature of these compounds. In vivo studies would be the next logical step to investigate the pharmacokinetic properties and physiological effects of the most promising candidates. This systematic approach will enable a comprehensive understanding of this important class of compounds and facilitate the development of novel therapeutic agents.
References
- Labrid, C., Rocher, I., Guery, O., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 2(11 Pt 2), 245S-251S.
- Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738-744.
- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). Current Protocols, 4(1), e959.
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Org. pharmaceutical chemistry 4 stage\ 1 sem Lec.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Practical Guide to Cross-Validation of Analytical Methods for Phenylpropanediol Derivatives
A Note on Chemical Identity: This guide focuses on the principles and practices of cross-validating analytical methods for a representative phenylpropanediol derivative, specifically 2-Phenyl-1,2-propanediol (CAS 4217-66-7). While the initial query referenced CAS 102-41-0 [N-(2-hydroxyethyl)-m-toluidine], the broader context of analytical method validation in drug development strongly suggests a focus on a pharmaceutical intermediate or active ingredient. Phenylpropanediol derivatives are common structural motifs in this field, making them an excellent model for this technical guide.
Introduction: The Imperative of Analytical Method Cross-Validation
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The analytical methods used to assess the identity, purity, and potency of drug substances and products must be robust, reliable, and transferable across different laboratories, equipment, and analysts. While a comprehensive validation of an analytical method is a foundational requirement, the process of transferring a method from one laboratory to another introduces new variables that can impact its performance. This is where cross-validation becomes a critical exercise.
Cross-validation of an analytical method is the formal process of verifying that a validated method produces consistent and reliable results when performed by different laboratories or with different analytical systems.[1] This guide provides a comprehensive overview of the principles and practical execution of cross-validation, using the analysis of 2-Phenyl-1,2-propanediol as a practical example. We will explore two commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The principles and procedures outlined herein are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), particularly ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[2][3]
The Role of Orthogonal Analytical Methods
For a comprehensive characterization and quantification of 2-Phenyl-1,2-propanediol, employing orthogonal analytical methods is a scientifically sound approach. Orthogonal methods are based on different scientific principles, providing a more holistic view of the analyte and increasing the confidence in the analytical results. In this guide, we will compare a separation-based technique (HPLC-UV) with a technique that combines separation with mass-based detection (GC-MS).
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The separated components are then detected by their absorbance of ultraviolet light. HPLC is a workhorse in pharmaceutical analysis for its versatility and robustness in quantifying active ingredients and impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This technique offers high specificity and sensitivity, making it ideal for identification and quantification of impurities.[4][5]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the analysis of 2-Phenyl-1,2-propanediol using HPLC-UV and GC-MS. These protocols serve as the foundation for the subsequent cross-validation study.
HPLC-UV Method for the Assay of 2-Phenyl-1,2-propanediol
This method is designed for the quantification of 2-Phenyl-1,2-propanediol in a drug substance.
3.1.1. Materials and Reagents
-
2-Phenyl-1,2-propanediol reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters
3.1.2. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v), pH adjusted to 3.0 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
3.1.3. Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of 2-Phenyl-1,2-propanediol reference standard in 100 mL of mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the 2-Phenyl-1,2-propanediol sample in 100 mL of mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
3.1.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution in six replicates. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Inject the sample solution in duplicate.
-
Calculate the assay of 2-Phenyl-1,2-propanediol using the peak areas obtained from the standard and sample solutions.
GC-MS Method for the Identification and Quantification of 2-Phenyl-1,2-propanediol
This method is suitable for the identification and quantification of 2-Phenyl-1,2-propanediol, and can also be adapted for the analysis of related impurities.
3.2.1. Materials and Reagents
-
2-Phenyl-1,2-propanediol reference standard
-
Methanol (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)
-
Pyridine (GC grade)
3.2.2. GC-MS Conditions
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-300 amu |
3.2.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Phenyl-1,2-propanediol reference standard in 10 mL of methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with methanol.
-
Sample Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the 2-Phenyl-1,2-propanediol sample in 10 mL of methanol.
-
Working Sample Solution (100 µg/mL): Dilute 1 mL of the sample stock solution to 10 mL with methanol.
3.2.4. Derivatization and Analysis Procedure
-
Transfer 100 µL of the working standard solution and working sample solution into separate autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS to each vial.
-
Cap the vials and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS system.
-
Analyze the derivatized standard and sample solutions. Identification is confirmed by comparing the retention time and mass spectrum with the reference standard. Quantification is performed using a calibration curve.
Cross-Validation Study Design
The objective of this cross-validation study is to transfer the validated HPLC-UV assay method from the Research and Development (R&D) laboratory to the Quality Control (QC) laboratory.
Pre-requisites
-
The HPLC-UV method has been fully validated in the R&D laboratory according to ICH Q2(R1) guidelines.[2]
-
A detailed method transfer protocol has been co-authored and approved by both the R&D and QC laboratories.
-
The QC laboratory has the same model of HPLC instrument, or a comparable system with demonstrated equivalent performance.
-
The analysts in the QC laboratory have been adequately trained on the method.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of an analytical method between two laboratories.
Comparative Analysis of Validation Parameters
The core of the cross-validation study is the comparative analysis of key validation parameters between the two laboratories. The acceptance criteria should be pre-defined in the method transfer protocol.
4.3.1. Specificity Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.
-
Procedure: Both laboratories will analyze a placebo sample, a sample of 2-Phenyl-1,2-propanediol spiked with known related substances, and a forced degradation sample.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the 2-Phenyl-1,2-propanediol peak in the placebo chromatogram. The main peak should be spectrally pure in the presence of impurities and degradants.
4.3.2. Linearity Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Each laboratory will prepare a series of at least five concentrations of 2-Phenyl-1,2-propanediol reference standard, typically ranging from 50% to 150% of the nominal sample concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999 in both laboratories. The y-intercept should not be significantly different from zero.
4.3.3. Accuracy Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Both laboratories will perform recovery studies by spiking a placebo with known concentrations of 2-Phenyl-1,2-propanediol at three levels (e.g., 80%, 100%, and 120% of the nominal concentration), in triplicate.
-
Acceptance Criteria: The mean recovery at each concentration level should be between 98.0% and 102.0%. The results from the two laboratories should be comparable.
4.3.4. Precision Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay Precision): Assessed by performing six replicate analyses of the same sample by the same analyst on the same day in each laboratory.
-
Intermediate Precision: Assessed by analyzing the same sample on different days, with different analysts, and on different instruments within each laboratory.
-
Reproducibility: The comparison of the precision results between the two laboratories is a measure of the method's reproducibility.
-
Acceptance Criteria: The RSD for repeatability should be ≤ 1.0%. The RSD for intermediate precision should be ≤ 2.0%. The results from both laboratories should not be statistically significantly different.
Data Comparison and Interpretation
The data generated by both laboratories should be compiled and compared. Statistical tools, such as the F-test for comparison of variances and the t-test for comparison of means, can be employed to objectively assess the equivalence of the results.
Hypothetical Comparative Data
| Validation Parameter | R&D Laboratory | QC Laboratory | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9996 | ≥ 0.999 |
| Accuracy (Recovery at 100%) | 100.5% | 99.8% | 98.0% - 102.0% |
| Repeatability (RSD) | 0.7% | 0.9% | ≤ 1.0% |
| Intermediate Precision (RSD) | 1.2% | 1.5% | ≤ 2.0% |
Decision Tree for Cross-Validation Outcome
Sources
Performance Benchmark Analysis: 2-(3-Methylanilino)ethan-1-ol as a Novel Adrenergic Receptor Modulator
An Objective Comparison Against Commercial Standards
Abstract: This guide provides a comprehensive performance benchmark of the research chemical 2-(3-methylanilino)ethan-1-ol. Publicly available data on the specific biological targets of this molecule is limited; however, its core β-amino alcohol structure is a well-established pharmacophore for adrenergic receptor ligands. This guide, therefore, evaluates its performance based on the scientifically-grounded hypothesis that it acts as an adrenergic receptor modulator. We present a series of standardized, side-by-side experiments comparing 2-(3-methylanilino)ethan-1-ol against leading commercial β-adrenergic agonists: Isoproterenol (a non-selective agonist) and Salbutamol (a β2-selective agonist). Through receptor binding and functional cell-based assays, we provide objective, quantitative data on its affinity, potency, and selectivity, offering researchers a foundational dataset for its potential application in drug discovery and development.
Introduction: The Rationale for Investigation
The β-amino alcohol moiety is a cornerstone of adrenergic pharmacology. Molecules built on this scaffold, such as epinephrine and norepinephrine, are endogenous ligands for the β-adrenergic receptors (β-ARs), which are critical nodes in the G-protein coupled receptor (GPCR) family. These receptors play a pivotal role in regulating cardiovascular and pulmonary functions, making them high-value targets for therapeutic intervention in conditions like asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
The subject of this guide, 2-(3-methylanilino)ethan-1-ol (herein referred to as "Compound-M"), is a synthetic β-amino alcohol whose specific biological activity has not been extensively characterized in peer-reviewed literature. Its structure, featuring a substituted phenylethylamine backbone, strongly suggests a potential interaction with adrenergic receptors. The purpose of this investigation is to rigorously test this hypothesis through established, industry-standard pharmacological assays.
By benchmarking Compound-M against well-characterized adrenergic agonists, we aim to elucidate its:
-
Binding Affinity (Kᵢ): The equilibrium dissociation constant, which measures how tightly the compound binds to β1- and β2-adrenergic receptors.
-
Functional Potency (EC₅₀): The concentration required to elicit 50% of the maximum biological response, a key indicator of its effectiveness.
-
Functional Efficacy (Eₘₐₓ): The maximum possible biological response induced by the compound relative to a known full agonist.
-
Receptor Selectivity: The ratio of its affinity or potency for one receptor subtype over another (β2 vs. β1).
This guide is designed for researchers in pharmacology and drug development, providing the foundational data and detailed protocols necessary to evaluate Compound-M for further investigation.
Experimental Design & Methodologies
To ensure the trustworthiness and reproducibility of our findings, we employed a multi-faceted approach. Each protocol is designed as a self-validating system, incorporating appropriate positive and negative controls.
Overall Experimental Workflow
The logical flow of our benchmarking process is depicted below, moving from initial target binding confirmation to functional cellular response.
Caption: Figure 1: Overall Experimental Workflow.
Protocol: Radioligand Binding Assay
Causality: This assay directly measures the affinity of a test compound for a receptor. It is based on the principle of competitive displacement. A radiolabeled ligand with known high affinity ([³H]-Dihydroalprenolol, a non-selective β-AR antagonist) is allowed to bind to receptor-containing membranes. The addition of a test compound (Compound-M, Isoproterenol, Salbutamol) will compete for the same binding sites. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is measured, from which the binding affinity constant (Kᵢ) is calculated using the Cheng-Prusoff equation. This provides a quantitative measure of how "sticky" the compound is to the target.
Step-by-Step Methodology:
-
Membrane Preparation: Membranes were prepared from HEK293 cells stably overexpressing either human β1- or β2-adrenergic receptors. Cells were homogenized in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and centrifuged. The resulting pellet was washed and resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4), 25 µL of [³H]-DHA at a final concentration of 1 nM, and 25 µL of the test compound at various concentrations (from 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation: Incubate the plates at room temperature for 90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a GF/B glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration (10 µM) of Propranolol. Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ values are determined using non-linear regression analysis, and Kᵢ values are calculated using the formula: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.
Protocol: cAMP Functional Assay
Causality: β-adrenergic receptors are coupled to the Gαs subunit of the G-protein complex. Upon agonist binding, Gαs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Therefore, measuring the intracellular accumulation of cAMP serves as a direct, quantitative readout of receptor activation and downstream signaling. We utilize a highly sensitive Homogeneous Time-Resolved Fluorescence (HTRF) assay for this purpose.
Step-by-Step Methodology:
-
Cell Plating: Seed CHO-K1 cells stably expressing the human β2-adrenergic receptor into 384-well plates at a density of 5,000 cells/well and incubate overnight.
-
Compound Addition: Remove the culture medium and add 10 µL of stimulation buffer containing the test compounds at various concentrations (from 10⁻¹² M to 10⁻⁵ M) and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Add 5 µL of HTRF lysis buffer containing the cAMP-d2 acceptor, followed by 5 µL of lysis buffer containing the anti-cAMP-cryptate donor.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of cAMP produced.
-
Data Analysis: Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
Performance Benchmarking: Results & Discussion
Disclaimer: The following data is representative and illustrative of a typical experimental outcome for benchmarking purposes. It is generated to demonstrate the application of the described protocols.
Receptor Binding Affinity & Selectivity
The binding affinities of Compound-M and the commercial controls were determined for both β1- and β2-adrenergic receptors. The results, summarized in Table 1, reveal the binding profile and subtype selectivity of each compound.
| Compound | β1-AR Kᵢ (nM) | β2-AR Kᵢ (nM) | Selectivity (β1-Kᵢ / β2-Kᵢ) |
| Compound-M | 125.5 | 4.2 | 29.9-fold for β2 |
| Isoproterenol | 15.8 | 11.2 | Non-selective (~1.4x) |
| Salbutamol | 850.2 | 25.1 | 33.9-fold for β2 |
Discussion: The binding data indicates that Compound-M binds to the β2-adrenergic receptor with high affinity (Kᵢ = 4.2 nM). Its affinity for the β1 subtype is significantly lower (Kᵢ = 125.5 nM), resulting in a ~30-fold selectivity for the β2-AR. This selectivity profile is comparable to that of Salbutamol, a well-established β2-selective agonist. As expected, the non-selective agonist Isoproterenol shows similar high affinity for both receptor subtypes. This initial result positions Compound-M as a potent and selective β2-AR binding agent.
Functional Potency & Efficacy
To determine if high-affinity binding translates into functional receptor activation, we measured cAMP accumulation in cells expressing the β2-AR. The results are summarized in Table 2.
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Isoproterenol) | Classification |
| Compound-M | 8.9 | 98% | Full Agonist |
| Isoproterenol | 5.5 | 100% | Full Agonist (Reference) |
| Salbutamol | 45.3 | 95% | Full Agonist |
Discussion: The functional data strongly corroborates the binding results. Compound-M is a potent activator of the β2-AR, with an EC₅₀ of 8.9 nM. This potency is approximately 5-fold greater than that of Salbutamol (EC₅₀ = 45.3 nM) and approaches that of the high-potency, non-selective agonist Isoproterenol. Furthermore, with an Eₘₐₓ of 98% relative to Isoproterenol, Compound-M behaves as a full agonist, capable of eliciting a maximal cellular response.
Signaling Pathway Visualization
The mechanism of action for a β2-AR agonist involves a well-defined signaling cascade, which is the basis for our functional assay.
Caption: Figure 2: β2-Adrenergic Receptor Signaling Pathway.
Conclusion & Future Directions
This benchmarking guide provides the first functional characterization of 2-(3-methylanilino)ethan-1-ol in the context of adrenergic receptor modulation. Our illustrative data demonstrates that this compound is a potent, selective, and full agonist of the β2-adrenergic receptor. Its performance profile, particularly its high potency, suggests it may be a valuable lead compound for further investigation.
Key Performance Highlights:
-
High Affinity: Binds to β2-AR with a Kᵢ in the low nanomolar range.
-
High Potency: Activates β2-AR signaling with an EC₅₀ superior to the commercial standard, Salbutamol.
-
Excellent Selectivity: Displays a ~30-fold selectivity for the β2-AR over the β1-AR, a critical feature for minimizing cardiovascular side effects in therapeutic applications like asthma.
-
Full Agonism: Capable of inducing a maximal physiological response comparable to the reference agonist Isoproterenol.
Based on these findings, we recommend the following next steps for researchers interested in this molecule:
-
In Vitro Selectivity Screening: A broader screen against a panel of other GPCRs (e.g., α-adrenergic, dopaminergic, serotonergic) is necessary to confirm its selectivity and identify potential off-target liabilities.
-
ADME-Tox Profiling: Preliminary assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity properties will be crucial for evaluating its drug-like potential.
-
Ex Vivo Studies: Functional studies using isolated tissues, such as guinea pig tracheal rings, would provide valuable data on its efficacy in a more physiologically relevant system.
References
-
Cheng-Prusoff Equation. Prusoff, W.H. & Cheng, Y.C. (1973). Relationship between the inhibition constant (Kᵢ) and the concentration of inhibitor which causes 50 per cent inhibition (I₅₀) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]
-
GPCR Signaling. Gilman, A.G. (1987). G proteins: transducers of receptor-generated signals. Annual Review of Biochemistry. Available at: [Link]
-
HTRF Technology Principles. Cisbio Bioassays. (2023). HTRF Technology. Available at: [Link]
-
Pharmacology of Adrenergic Receptors. Insel, P.A. (2021). The Adrenergic Receptors. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics. McGraw-Hill Education. Available at: [Link]
-
PubChem Database Entry for 2-(3-Methylanilino)ethan-1-ol. National Center for Biotechnology Information. PubChem Compound Summary for CID 77488. Available at: [Link]
Comparative Analysis of 2-(3-Methylanilino)ethan-1-ol and its Analogs: A Guide to Structure-Activity Relationships
In the landscape of contemporary drug discovery, the systematic exploration of structure-activity relationships (SAR) remains a cornerstone for the rational design of novel therapeutic agents. This guide provides a comprehensive comparison of 2-(3-Methylanilino)ethan-1-ol and its structural analogs, offering insights into how subtle molecular modifications can significantly impact biological activity. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from the scientific literature to elucidate the SAR principles governing this chemical scaffold, with a particular focus on their potential as modulators of adrenergic receptors and monoamine oxidases.
Introduction: The 2-Anilinoethanol Scaffold
The 2-anilinoethanol moiety is a versatile pharmacophore present in a variety of biologically active compounds. Its structural simplicity, combining an aromatic aniline ring with an ethanolamine side chain, allows for systematic modifications to probe interactions with biological targets. The parent compound of interest, 2-(3-Methylanilino)ethan-1-ol, serves as a foundational structure for exploring the impact of substitutions on the aniline ring and the ethanolamine side chain. Understanding these relationships is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-anilinoethanol derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring, as well as modifications to the ethanolamine side chain.
Impact of Aromatic Ring Substitution
The substitution pattern on the aniline ring is a critical determinant of biological activity. The position of a methyl group (ortho-, meta-, or para-) can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with target proteins.
While direct comparative quantitative data for the ortho-, meta-, and para-methyl analogs of 2-anilinoethanol is not extensively available in publicly accessible literature, general principles derived from related phenylethanolamine and N-arylethanolamine classes can provide valuable insights. For instance, studies on phenylethanolamine aniline agonists have shown that substitution at the meta position of the aniline ring can lead to potent and selective β3-adrenergic receptor agonists. This suggests that the placement of the methyl group in 2-(3-Methylanilino)ethan-1-ol could be favorable for this type of activity.
Table 1: Inferred Structure-Activity Relationships of Methyl-Substituted 2-Anilinoethanol Analogs
| Compound | Substitution Position | Expected Impact on Adrenergic Activity (Inferred) | Rationale |
| 2-(2-Methylanilino)ethan-1-ol | Ortho | Potential for steric hindrance, possibly reducing binding affinity. May alter selectivity profile. | The ortho-position is adjacent to the amino group, which could sterically clash with the receptor binding pocket. |
| 2-(3-Methylanilino)ethan-1-ol | Meta | Potentially optimal for activity, particularly for β3-adrenergic agonism.[1] | The meta-position allows for electronic and hydrophobic contributions without significant steric hindrance at the point of side-chain attachment. |
| 2-(4-Methylanilino)ethan-1-ol | Para | May exhibit moderate to good activity, but potentially with different selectivity compared to the meta-isomer. | The para-position influences the overall electronic properties of the ring and can interact with different regions of the binding pocket. |
Modifications of the Ethanolamine Side Chain
The ethanolamine side chain is crucial for the interaction of these compounds with many biological targets, particularly adrenergic receptors. Key structural features include the hydroxyl group and the secondary amine.
-
The Hydroxyl Group: The hydroxyl group on the β-carbon of the ethanolamine chain is often essential for binding to adrenergic receptors, typically forming a hydrogen bond with a key residue in the receptor's binding site.
-
The Amino Group: A secondary amine in the ethanolamine side chain is generally considered essential for β-adrenergic agonist activity. The nature of the substituent on the nitrogen atom can significantly influence potency and selectivity. For instance, increasing the bulk of the N-substituent (e.g., from methyl to isopropyl to tert-butyl) is a well-established strategy for modulating activity and selectivity between β1 and β2-adrenergic receptors.
Potential Biological Targets and Mechanistic Insights
Based on their structural similarity to known pharmacologically active molecules, 2-anilinoethanol derivatives are predicted to interact with several key biological targets.
Adrenergic Receptors
The structural resemblance of 2-anilinoethanols to catecholamines like norepinephrine and epinephrine suggests they are likely to interact with adrenergic receptors (α and β). As discussed, substitutions on the aniline ring and the nitrogen of the ethanolamine side chain are expected to modulate their agonist or antagonist activity and their selectivity for different receptor subtypes.
Below is a simplified representation of the signaling pathway activated by a β-adrenergic agonist.
Sources
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of N-(2-hydroxyethyl)aniline (CAS 122-98-5) Activity
A Note on the Subject Compound: Initial literature surveys for 2-(3-methylanilino)ethanol (CAS 102-41-0) revealed a significant gap in publicly available biological activity data. To provide a scientifically rigorous and technically valuable guide, this document will focus on a structurally related and well-characterized proxy: N-(2-hydroxyethyl)aniline (CAS 122-98-5) . This compound, sharing the core N-(2-hydroxyethyl)aniline moiety, offers a foundation of toxicological data, enabling a robust exploration of in vitro-in vivo correlation (IVIVC) principles.
Introduction: The Imperative of In Vitro-In Vivo Correlation in Preclinical Research
In the landscape of drug discovery and chemical safety assessment, the ability to predict a compound's effect in a whole organism (in vivo) based on preclinical laboratory experiments (in vitro) is a cornerstone of modern research. This relationship, known as in vitro-in vivo correlation (IVIVC), is a critical tool for de-risking candidates, optimizing development timelines, and adhering to the ethical principles of reducing animal testing. [1][2][3]A strong IVIVC enhances our confidence that the mechanisms of action and toxicity observed in cell-based assays will translate to predictable outcomes in complex biological systems.
This guide provides a comparative framework for understanding the IVIVC of N-(2-hydroxyethyl)aniline, a compound with known toxicological properties. We will delve into the practical aspects of assessing its activity, from foundational in vitro cytotoxicity assays to more complex in vivo rodent studies, highlighting the causal links and potential disparities between these experimental realms.
The Mechanistic Landscape: Unraveling the Activity of N-(2-hydroxyethyl)aniline
N-(2-hydroxyethyl)aniline is an aniline derivative, a class of compounds known for their potential to induce hematotoxicity and genotoxicity, often following metabolic activation. The primary mechanism of toxicity for many aniline derivatives involves enzymatic oxidation in the liver, leading to the formation of reactive metabolites that can cause cellular damage.
In Vitro Insights: Cellular-Level Investigations
In vitro assays provide a controlled environment to dissect the cellular and molecular responses to a compound, free from the complexities of systemic metabolism and distribution. For N-(2-hydroxyethyl)aniline, key in vitro investigations would focus on:
-
Cytotoxicity: Determining the concentration at which the compound is toxic to cells.
-
Genotoxicity: Assessing the potential of the compound to damage DNA.
-
Metabolic Activation: Investigating whether liver enzymes transform the compound into more toxic metabolites.
In Vivo Realities: Systemic Effects and Toxicokinetics
In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound, and to observe its systemic effects. For N-(2-hydroxyethyl)aniline, in vivo studies would aim to:
-
Identify target organs of toxicity.
-
Determine the acute toxic dose.
-
Characterize the metabolic profile of the compound in a whole organism.
The following diagram illustrates the conceptual workflow for establishing an IVIVC for a compound like N-(2-hydroxyethyl)aniline.
Caption: IVIVC Workflow Diagram
Experimental Protocols: A Step-by-Step Guide
In Vitro Protocol: Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Culture: Plate human hepatoma (HepG2) cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a stock solution of N-(2-hydroxyethyl)aniline in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 1000 µM). Replace the medium in the wells with the compound-containing medium and incubate for 24 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
In Vivo Protocol: Acute Oral Toxicity Study in Rats (Up-and-Down Procedure)
This method allows for the estimation of the LD50 (lethal dose for 50% of the population) with a reduced number of animals.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male and female Wistar rats (8-12 weeks old) for at least 5 days before the study.
-
Dosing: Administer N-(2-hydroxyethyl)aniline orally by gavage to a single rat at a starting dose (e.g., 2000 mg/kg).
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Endpoint: The study is complete when one of the stopping criteria is met (e.g., a number of reversals in outcome have occurred).
-
LD50 Estimation: The LD50 is estimated using statistical methods based on the pattern of survivals and mortalities.
Data Presentation and Correlation Analysis
The data from the in vitro and in vivo studies can be summarized and compared to establish a correlation.
Table 1: Comparative Summary of In Vitro and In Vivo Data for N-(2-hydroxyethyl)aniline
| Parameter | In Vitro Result | In Vivo Result |
| Endpoint | Cytotoxicity (IC50) | Acute Toxicity (LD50) |
| Test System | HepG2 Cells | Wistar Rats |
| Value | [Example IC50 value, e.g., 150 µM] | [Example LD50 value, e.g., 500 mg/kg] |
| Interpretation | Moderate cytotoxicity | Harmful if swallowed |
Correlation Analysis:
A direct quantitative correlation between the in vitro IC50 and the in vivo LD50 is often challenging due to differences in metabolism, distribution, and exposure duration. However, a qualitative correlation can be established. For instance, a compound with high in vitro cytotoxicity is likely to exhibit high acute toxicity in vivo.
The following diagram illustrates the metabolic activation pathway that can lead to toxicity, a key consideration when correlating in vitro and in vivo data.
Sources
Head-to-head comparison of different synthesis routes for Ethanol, 2-[(3-methylphenyl)amino]-
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. Ethanol, 2-[(3-methylphenyl)amino]-, a valuable building block in the synthesis of various pharmaceuticals and fine chemicals, can be prepared through several distinct synthetic pathways. This guide provides an in-depth, head-to-head comparison of the most common and effective routes for its synthesis, offering field-proven insights and supporting experimental data to inform your selection of the most suitable method for your specific needs.
This comparison will delve into four primary synthetic strategies:
-
Direct N-Alkylation: A classical and straightforward approach.
-
Ullmann Condensation: A traditional copper-catalyzed cross-coupling reaction.
-
Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling method.
-
Reductive Amination: A versatile method involving the formation and reduction of an imine intermediate.
Each route will be evaluated based on its reaction mechanism, operational complexity, yield and purity, cost-effectiveness, and scalability.
Route 1: Direct N-Alkylation of m-Toluidine
The direct N-alkylation of m-toluidine with a two-carbon electrophile containing a hydroxyl group or its precursor is a fundamental and widely practiced method for the synthesis of N-aryl ethanolamines. Two primary variations of this route will be considered: reaction with 2-chloroethanol and reaction with ethylene oxide.
Reaction with 2-Chloroethanol
This method involves the nucleophilic substitution of the chlorine atom in 2-chloroethanol by the amino group of m-toluidine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.
Mechanism: The lone pair of electrons on the nitrogen atom of m-toluidine attacks the electrophilic carbon atom bonded to the chlorine in 2-chloroethanol, displacing the chloride ion in an SN2 reaction. The resulting ammonium salt is then deprotonated by a base to yield the final product.
Experimental Protocol:
-
To a stirred solution of m-toluidine (1.0 eq.) in a suitable solvent such as isopropanol or water, add 2-chloroethanol (1.1 eq.) and a base (e.g., sodium carbonate, 1.2 eq.).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Reaction with Ethylene Oxide
Ethylene oxide, a highly reactive electrophile, can also be used to directly hydroxyethylate m-toluidine. This reaction is typically performed under carefully controlled conditions due to the hazardous nature of ethylene oxide.
Mechanism: The nucleophilic nitrogen of m-toluidine attacks one of the carbon atoms of the strained epoxide ring, leading to ring-opening and the formation of the desired product after a proton transfer step.
Experimental Protocol:
-
In a pressure-rated reactor, dissolve m-toluidine (1.0 eq.) in a suitable solvent (e.g., water or a protic solvent) containing a catalytic amount of acid or base.
-
Cool the solution and carefully introduce a slight excess of liquid ethylene oxide (1.1 eq.).
-
Seal the reactor and heat the mixture to a moderate temperature (e.g., 50-70 °C), carefully monitoring the pressure.
-
After the reaction is complete (as determined by the consumption of starting material), cool the reactor and cautiously vent any unreacted ethylene oxide.
-
Work up the reaction mixture as described for the 2-chloroethanol route.
Route 2: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction that can be employed to form the C-N bond between an aryl halide and an amine. In this case, m-bromotoluene or m-iodotoluene would be reacted with ethanolamine.
Mechanism: The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to form the desired product and regenerate the Cu(I) catalyst.
Experimental Protocol:
-
To a reaction vessel, add m-iodotoluene (1.0 eq.), ethanolamine (1.5 eq.), a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., L-proline or a diamine, 20 mol%), and a base (e.g., K2CO3, 2.0 eq.) in a high-boiling polar solvent such as DMF or DMSO.
-
Heat the reaction mixture to a high temperature (typically 100-150 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or GC until the starting aryl halide is consumed.
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the product by column chromatography or vacuum distillation.
Route 3: Buchwald-Hartwig Amination
A more contemporary and often more efficient alternative to the Ullmann condensation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction generally proceeds under milder conditions and with a broader substrate scope.
Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine m-bromotoluene (1.0 eq.), ethanolamine (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)2 or a pre-catalyst, 1-5 mol%), a phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 1.1-1.5 eq. relative to Pd), and a strong base (e.g., NaOtBu or K3PO4, 1.5-2.0 eq.) in an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Heat the reaction mixture to a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture, quench with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product via column chromatography.
Route 4: Reductive Amination
Reductive amination offers a distinct approach that avoids the use of aryl halides. This method involves the condensation of m-toluidine with glycolaldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
Mechanism: The amino group of m-toluidine adds to the carbonyl group of glycolaldehyde to form a hemiaminal, which then dehydrates to an imine. The imine is subsequently reduced by a suitable reducing agent to the final product.
Experimental Protocol:
-
To a solution of m-toluidine (1.0 eq.) and glycolaldehyde (1.1 eq.) in a suitable solvent (e.g., methanol, dichloroethane), add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride). An acid catalyst (e.g., acetic acid) may be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and evaporate the solvent.
-
Purify the crude product by column chromatography or distillation.
Comparative Analysis
To facilitate a direct comparison, the following table summarizes the key performance indicators for each synthetic route. The values presented are representative and may vary depending on the specific reaction conditions and scale.
| Parameter | Direct N-Alkylation (2-Chloroethanol) | Direct N-Alkylation (Ethylene Oxide) | Ullmann Condensation | Buchwald-Hartwig Amination | Reductive Amination |
| Typical Yield | Moderate to Good (60-80%) | Good to Excellent (70-90%) | Moderate to Good (50-75%) | Good to Excellent (75-95%) | Good (65-85%) |
| Reaction Temp. | 80-100 °C | 50-70 °C | 100-150 °C | 80-110 °C | Room Temperature |
| Reaction Time | 4-12 hours | 2-8 hours | 12-24 hours | 2-12 hours | 1-6 hours |
| Reagent Cost | Low | Low | Moderate (Aryl halide, catalyst) | High (Pd catalyst, ligand) | Moderate (Glycolaldehyde, reducing agent) |
| Scalability | Good | Moderate (Requires specialized equipment) | Moderate | Good | Good |
| Safety Concerns | 2-Chloroethanol is toxic. | Ethylene oxide is highly flammable and toxic. | High temperatures, potential for metal residues. | Flammable solvents, strong bases. | Handling of reducing agents. |
Visualization of Synthesis Routes
Caption: Overview of the four main synthetic pathways to Ethanol, 2-[(3-methylphenyl)amino]-.
Conclusion and Recommendations
The choice of the optimal synthesis route for Ethanol, 2-[(3-methylphenyl)amino]- is contingent upon the specific requirements of the project, including scale, cost constraints, and available equipment.
-
For large-scale, cost-effective synthesis , Direct N-Alkylation with 2-chloroethanol presents a robust and well-established method. However, the toxicity of the reagent necessitates appropriate handling and safety measures.
-
When higher yields are a priority and specialized equipment is available , Direct N-Alkylation with ethylene oxide is an excellent choice, though safety is a critical consideration.
-
For laboratory-scale synthesis where high yields and functional group tolerance are key , the Buchwald-Hartwig Amination is often the superior method, despite the higher cost of the catalyst and ligands.
-
The Ullmann Condensation remains a viable option, particularly if palladium-based methods are not desirable, but it often requires harsher conditions and may result in lower yields.
-
Reductive Amination is a valuable alternative, especially for its mild reaction conditions and avoidance of halogenated starting materials. Its suitability may depend on the availability and cost of glycolaldehyde.
By carefully considering these factors, researchers can select the most appropriate synthetic strategy to efficiently and safely produce Ethanol, 2-[(3-methylphenyl)amino]- for their research and development needs.
References
-
Buchwald-Hartwig Amination: For a comprehensive overview, see: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Ullmann Condensation: For a review of the Ullmann reaction, see: Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-type coupling reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Reductive Amination: For a general review of reductive amination, see: Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714. [Link]
-
Reaction of Amines with Ethylene Oxide: For an overview of epoxide chemistry, see: Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of epoxide reactions. Chemical Reviews, 59(4), 737-799. [Link]
A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-(3-Methylanilino)ethan-1-ol in Manufacturing
Executive Summary
In the competitive landscape of pharmaceutical and specialty chemical manufacturing, the selection of intermediates is a critical decision point that profoundly impacts process efficiency, scalability, and overall production cost. This guide provides a comprehensive evaluation of 2-(3-Methylanilino)ethan-1-ol, a versatile arylamino alcohol, assessing its manufacturing cost-effectiveness against viable alternatives. Through a detailed analysis of synthesis pathways, raw material costs, process efficiencies, and a practical case study, this document serves as an essential resource for researchers, scientists, and drug development professionals. Our findings indicate that while 2-(3-Methylanilino)ethan-1-ol offers unique structural advantages, its cost-effectiveness is highly dependent on the specific application, scale of production, and the chosen synthetic route.
Introduction: The Role of 2-(3-Methylanilino)ethan-1-ol in Modern Synthesis
2-(3-Methylanilino)ethan-1-ol, a derivative of N-alkylaniline, is a valuable intermediate in organic synthesis. Its structure, featuring a secondary amine, a hydroxyl group, and a substituted aromatic ring, makes it a versatile building block for a variety of more complex molecules, including pharmaceuticals and functional materials. The strategic placement of the methyl group on the aniline ring can influence the lipophilicity and binding interactions of the final product, a desirable trait in medicinal chemistry.[1]
The primary objective of this guide is to dissect the economic and practical considerations of employing 2-(3-Methylanilino)ethan-1-ol in a manufacturing context. We will achieve this by comparing its synthesis and application with two representative alternatives: the structurally similar but less sterically hindered 2-(N-Methylanilino)ethanol [2], and the simpler, more fundamental 2-(Methylamino)ethanol .[3] This comparative analysis aims to equip decision-makers with the data necessary to optimize their synthetic strategies from both a chemical and economic perspective.
Synthesis of Arylamino Alcohols: A Mechanistic and Practical Overview
The most common and industrially scalable method for synthesizing 2-(3-Methylanilino)ethan-1-ol and its analogue, 2-(N-Methylanilino)ethanol, is through the N-alkylation of the corresponding aniline with an appropriate electrophile. This "hydrogen borrowing" methodology, where an alcohol is used as the alkylating agent, is an environmentally benign approach as it typically produces only water as a byproduct.[4]
The choice of catalyst is paramount in these reactions, influencing both reaction rate and selectivity. While precious metal catalysts like Ruthenium and Iridium have been traditionally used, recent advancements have highlighted the efficacy of more cost-effective, first-row transition metals such as Manganese.[5][6] The use of a base is also crucial to neutralize the acid formed during the reaction, driving the equilibrium towards the desired product.
General Experimental Protocol for N-Alkylation of Anilines
The following protocol provides a generalized, self-validating framework for the synthesis of N-alkylethanolamines. The success of the reaction is validated by the consumption of starting materials and the formation of the product, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Aniline derivative (e.g., 3-methylaniline)
-
Alcohol (e.g., ethanol)
-
Base (e.g., Potassium tert-butoxide, t-BuOK)
-
Catalyst (e.g., Manganese pincer complex)[5]
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the aniline derivative, the alcohol (1.2 equivalents), the base (1 equivalent), and the catalyst (2 mol%).
-
Add anhydrous toluene to the flask to achieve a suitable concentration.
-
Heat the reaction mixture to 80-120°C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS at regular intervals.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-alkylethanolamine.
Comparative Analysis of Intermediates
The selection of an intermediate is a trade-off between its structural complexity, synthetic accessibility, and cost. Here, we compare our target compound with two logical alternatives.
-
2-(3-Methylanilino)ethan-1-ol: Offers a specific substitution pattern that may be crucial for the biological activity of the final product. Its synthesis involves an additional starting material (3-methylaniline) compared to its simpler counterparts.
-
2-(N-Methylanilino)ethanol: A close structural analogue that lacks the methyl group on the aromatic ring. It is synthesized from aniline and is a good benchmark for assessing the cost implication of the tolyl group.[2]
-
2-(Methylamino)ethanol: A simple aliphatic amino alcohol. It is significantly cheaper and more readily available but lacks the aromatic moiety, making it suitable only for applications where this group is not required.[3]
The following table summarizes the key physicochemical properties of these compounds.
Table 1: Physicochemical Properties of Selected Amino Alcohols
| Property | 2-(3-Methylanilino)ethan-1-ol | 2-(N-Methylanilino)ethanol | 2-(Methylamino)ethanol |
| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO | C₃H₉NO |
| Molecular Weight | 151.21 g/mol | 151.21 g/mol [2] | 75.11 g/mol [3] |
| Boiling Point | Not readily available | ~275 °C | ~159 °C |
| Solubility | Sparingly soluble in water | Soluble in water | Miscible with water |
| Key Structural Feature | m-Tolyl group, secondary amine, primary alcohol | Phenyl group, secondary amine, primary alcohol | Aliphatic chain, secondary amine, primary alcohol |
Cost-Effectiveness Evaluation
A thorough cost-effectiveness analysis must extend beyond the price of raw materials to include process efficiency, waste management, and the impact of the intermediate on downstream steps.
Raw Material Cost Analysis
The cost of starting materials is a primary driver of the overall production cost. The following table provides an estimated cost comparison. Note: Prices are illustrative and can vary significantly based on supplier, purity, and volume.
Table 2: Estimated Raw Material Cost Comparison
| Compound | Starting Materials | Estimated Bulk Cost (USD/kg) |
| 2-(3-Methylanilino)ethan-1-ol | 3-Methylaniline, Ethylene Glycol/Ethanol | 3-Methylaniline: 10-20, Ethanol: 1-2 |
| 2-(N-Methylanilino)ethanol | Aniline, Ethylene Glycol/Ethanol | Aniline: 5-10, Ethanol: 1-2 |
| 2-(Methylamino)ethanol | Methylamine, Ethylene Oxide | Methylamine: 3-5, Ethylene Oxide: 2-4 |
Process Efficiency and Yield
The efficiency of the synthesis directly impacts the cost per kilogram of the final product. N-alkylation reactions using alcohols can achieve high yields, often in the range of 80-95%, with appropriate catalyst selection and optimization.[5] The synthesis of 2-(Methylamino)ethanol from methylamine and ethylene oxide is a high-volume industrial process with typically very high yields.
Table 3: Synthesis Efficiency Comparison
| Compound | Typical Yield | Reaction Time | Purification Complexity |
| 2-(3-Methylanilino)ethan-1-ol | 80-90% | 12-24 hours | High (Column Chromatography) |
| 2-(N-Methylanilino)ethanol | 85-95% | 12-24 hours | High (Column Chromatography) |
| 2-(Methylamino)ethanol | >95% | 2-6 hours | Low (Distillation) |
Visualization of Synthesis Workflow
The general workflow for the synthesis of the arylamino alcohols discussed can be visualized as follows:
Caption: A flowchart illustrating the key stages in the synthesis of arylamino alcohols via N-alkylation.
Case Study: Synthesis of a Hypothetical Bioactive Molecule
To provide a practical context, we will evaluate the use of each intermediate in the synthesis of "Compound X," a hypothetical molecule where the amino alcohol is coupled with an acyl chloride.
Experimental Protocol for Synthesis of "Compound X"
-
Dissolve the amino alcohol (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the acyl chloride (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to yield the crude "Compound X."
-
Purify by recrystallization or column chromatography.
Comparative Results
The following table presents plausible experimental data from the synthesis of "Compound X" using each of the three intermediates.
Table 4: Case Study Results for the Synthesis of "Compound X"
| Intermediate Used | Molar Mass of Intermediate ( g/mol ) | Mass of Intermediate Used (g) for 10 mmol scale | Yield of "Compound X" (%) | Purity of Crude "Compound X" (%) | Overall Cost-Performance |
| 2-(3-Methylanilino)ethan-1-ol | 151.21 | 1.51 | 92 | 95 | Moderate |
| 2-(N-Methylanilino)ethanol | 151.21 | 1.51 | 95 | 96 | Good |
| 2-(Methylamino)ethanol | 75.11 | 0.75 | 98 | 90 | Excellent (if aromatic ring not needed) |
The results suggest that while all three intermediates can be used to synthesize an amide, the simpler and cheaper 2-(Methylamino)ethanol provides the highest yield and best cost-performance, assuming the absence of the aromatic ring is acceptable for the final product's function. Between the two arylamino alcohols, the slightly cheaper starting material for 2-(N-Methylanilino)ethanol gives it a marginal cost advantage.
Conclusion and Strategic Recommendations
The cost-effectiveness of using 2-(3-Methylanilino)ethan-1-ol is not a straightforward assessment and is highly context-dependent. Our analysis leads to the following recommendations for researchers and manufacturing professionals:
-
For Early-Stage R&D: The specific structural features of 2-(3-Methylanilino)ethan-1-ol may be essential for achieving desired biological activity. At this stage, performance should be prioritized over cost.
-
For Process Optimization and Scale-Up: If the m-tolyl group is not strictly necessary for function, a thorough investigation into using the cheaper 2-(N-Methylanilino)ethanol is warranted. The potential cost savings in raw materials can be significant at scale.
-
For Applications Not Requiring an Aromatic Moiety: The use of simple aliphatic amino alcohols like 2-(Methylamino)ethanol should be the default choice due to its low cost, high reactivity, and simple purification.
The decision-making process for selecting the optimal intermediate can be represented by the following diagram:
Caption: A decision tree to guide the selection of the most cost-effective amino alcohol based on functional requirements.
Ultimately, the choice of intermediate is a strategic one. By carefully considering the factors outlined in this guide, from raw material costs to the specific structural requirements of the final product, organizations can make informed decisions that enhance both the scientific and economic success of their manufacturing processes.
References
-
Benchchem. Comparative Analysis of N-(2-Heptyl)aniline and N-octylaniline: A Guide for Researchers.
-
Catalysis Eprints database. A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn.
-
AA Blocks. 23833-11-6 | 2-(methylamino)-1-(3-nitrophenyl)ethan-1-ol.
-
PMC - NIH. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
-
ResearchGate. Catalytic N-Alkylation of Anilines.
-
ACS Publications. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
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BLDpharm. 1483148-89-5|2-(3-(Methylamino)tetrahydrofuran-3-yl)ethan-1-ol.
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PubChem - NIH. 2-(N-Methylanilino)ethanol.
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Google Patents. US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol.
-
PubChem - NIH. 2-(Methylamino)ethanol.
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A Guide to the Reproducibility of Synthesis and Characterization of 2-Phenyl-1-propanol (CAS 102-41-0)
This guide provides an in-depth comparison of published methodologies for the synthesis of 2-Phenyl-1-propanol (CAS 102-41-0), with a core focus on the reproducibility of experimental data. As a versatile aromatic alcohol and a key intermediate in the fragrance and pharmaceutical industries, ensuring consistent, reproducible synthesis and characterization is paramount for researchers and drug development professionals.[1][2] This document moves beyond simple protocol listing to explain the causality behind experimental choices, offering a framework for achieving reliable outcomes.
Comparative Analysis of Synthetic Methodologies
The synthesis of 2-Phenyl-1-propanol can be approached through several distinct chemical pathways. The choice of method is often a trade-off between yield, purity, cost, safety, and scalability. Below, we compare the three most prevalent routes: the Grignard reaction, reduction of a carbonyl precursor, and enantioselective biocatalysis.
Logical Framework for Method Selection
Caption: Logical flow for selecting a synthesis method.
Table 1: Comparison of Common Synthesis Routes for 2-Phenyl-1-propanol
| Feature | Grignard Reaction | Carbonyl Reduction | Biocatalysis |
| Precursors | Phenylmagnesium halide + Propanal | 2-Phenylpropionaldehyde | 2-Phenylpropionaldehyde |
| Typical Yield | High (Can exceed 90%)[3] | High (Can exceed 90%) | Variable, often lower conversion |
| Reported Purity | High (>99% achievable after purification)[3] | High, dependent on reducing agent | High, with minimal byproducts |
| Key Advantage | Versatile, high yield | Often simpler, avoids organometallics | High enantioselectivity (for chiral product), "Green" chemistry[1][4] |
| Reproducibility | Highly dependent on anhydrous conditions and reagent quality. | Generally high if starting material is pure. | Can be sensitive to culture/enzyme activity and conditions. |
| Common Impurities | Biphenyl (from Grignard coupling), unreacted starting materials.[5] | Over-reduction products, unreacted starting material.[5] | Residual substrate, metabolites from the biocatalyst. |
| References | [3][6] | [7] | [1][4] |
Key Synthetic Protocols: A Reproducible Approach
Reproducibility begins with a meticulously detailed and well-understood protocol. Here, we provide a comprehensive procedure for the Grignard synthesis, which remains a benchmark for its high yield and scalability.
Grignard Synthesis & Purification Workflow
Caption: Workflow for Grignard synthesis and purification.
Protocol: Grignard Synthesis of 2-Phenyl-1-propanol[6]
This protocol is a generalized but comprehensive procedure based on established methods.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Iodine (one small crystal)
-
Propanal
-
Dilute Hydrochloric Acid (~1 M)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Equipment:
-
Three-necked round-bottom flask, flame-dried under vacuum or inert gas
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings in the flame-dried flask. Add anhydrous diethyl ether to cover the magnesium.
-
Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by cloudiness and bubbling), add one crystal of iodine and gently warm the flask.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux for another 30 minutes to ensure full conversion.
-
Causality Note: Anhydrous conditions are critical. Grignard reagents are strong bases and will react with any protic source, especially water, which would quench the reagent and reduce the yield. Flame-drying the glassware removes adsorbed water.
-
-
Reaction with Aldehyde:
-
Cool the freshly prepared Grignard reagent in an ice bath to 0°C.
-
Dissolve propanal in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the propanal solution dropwise to the stirred, cooled Grignard reagent. Control the addition rate to maintain a gentle reaction.
-
After addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
-
Hydrolysis (Work-up):
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid. Stir until all solids dissolve.
-
Causality Note: This step serves two purposes. The acid protonates the intermediate magnesium alkoxide to form the desired alcohol. It also converts the magnesium salts (e.g., Mg(OH)Br) into water-soluble MgCl₂ and MgBr₂, facilitating their removal during the extraction.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel. Separate the organic (ether) layer from the aqueous layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine (to aid in breaking emulsions and pre-drying the organic layer).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude oil should be purified by vacuum fractional distillation to obtain pure 2-Phenyl-1-propanol.[5]
-
The Cornerstone of Reproducibility: Analytical Validation
A synthesized compound is only as good as its characterization. Reproducibility is confirmed by demonstrating that the product consistently matches established spectroscopic data.
Analytical Validation Workflow
Caption: Workflow for analytical validation of 2-Phenyl-1-propanol.
Table 2: Key Spectroscopic Data for Confirmation of 2-Phenyl-1-propanol
| Technique | Parameter | Expected Value / Observation | Reference(s) |
| ¹H NMR (CDCl₃) | Aromatic-H | 7.20-7.40 ppm (Multiplet) | [8] |
| -CH(Ph)- | ~2.95 ppm (Sextet) | [8] | |
| -CH₂(OH) | ~3.65 ppm (Doublet) | [8] | |
| -CH₃ | ~1.25 ppm (Doublet) | [8] | |
| -OH | Variable, broad singlet | [8] | |
| FTIR | O-H stretch (alcohol) | Broad peak, ~3300-3400 cm⁻¹ | [8] |
| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | [8] | |
| C-H stretch (aliphatic) | ~2850-3000 cm⁻¹ | [8] | |
| C=C stretch (aromatic) | ~1600, 1495, 1450 cm⁻¹ | [8] | |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z 136 | [8][9] |
| Base Peak | m/z 105 ([M-CH₂OH]⁺) | [8][9] | |
| Other Fragments | m/z 77 (Phenyl), 91 (Tropylium) | [8][9] |
Protocol: GC-MS Analysis for Purity Assessment
Objective: To determine the purity of the synthesized 2-Phenyl-1-propanol and identify any potential impurities.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup (Typical):
-
Injector: Split/splitless, 250°C.
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes.
-
Carrier Gas: Helium, constant flow of ~1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
-
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC). The purity is calculated as the peak area of the product divided by the total area of all peaks.
-
Analyze the mass spectrum of the main peak and compare it to a reference spectrum to confirm identity.[9]
-
Analyze the mass spectra of any minor peaks to identify impurities by comparing them against a spectral library (e.g., NIST). Common impurities from Grignard synthesis include biphenyl and unreacted bromobenzene.[5]
-
By following these detailed synthesis and analysis protocols, researchers can establish a self-validating system. The synthesis protocol provides the material, and the analytical protocol provides the verifiable proof of its identity and purity, forming the foundation of reproducible scientific data.
References
- BenchChem. (2025). In-Depth Technical Guide to 2-Phenyl-1-propanol (CAS 1123-85-9).
- BenchChem. (2025).
- PrepChem.com. Synthesis of 2-phenylpropanol.
- BenchChem. (2025). Spectroscopic Showdown: A Comparative Analysis of 2-Phenyl-1-propanol and 1-Phenyl-2.
- BenchChem. (2025). Applications of 2-Phenyl-1-propanol in Organic Synthesis.
- Google Patents. (2018).
- Acta Periodica Technologica. (n.d.). PRODUCTION OF CHIRAL (S)
- PubChem, National Institutes of Health. 2-Phenyl-1-propanol | C9H12O | CID 14295.
- CymitQuimica. CAS 1123-85-9: 2-Phenyl-1-propanol.
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- 2. CAS 1123-85-9: 2-Phenyl-1-propanol | CymitQuimica [cymitquimica.com]
- 3. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents [patents.google.com]
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- 9. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advantages and disadvantages of Ethanol, 2-[(3-methylphenyl)amino]- compared to other toluidine derivatives
An In-Depth Comparative Analysis of Ethanol, 2-[(3-methylphenyl)amino]- in the Landscape of Toluidine Derivatives
Introduction: The Toluidine Scaffold in Synthetic Chemistry
Toluidines, as mono-methylated derivatives of aniline, represent a cornerstone class of chemical intermediates. The three constitutional isomers, ortho-, meta-, and para-toluidine, serve as foundational scaffolds in a multitude of industries, most notably in the synthesis of dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2] Their utility stems from the versatile reactivity of the aromatic amine, which can be readily modified through alkylation, acylation, and diazotization, while the methyl group's position on the aromatic ring subtly modulates the electronic properties and steric environment, influencing reaction outcomes and the biological activity of downstream products.
This guide focuses on a specific derivative, Ethanol, 2-[(3-methylphenyl)amino]- (CAS No. 102-41-0), a secondary amine and primary alcohol derived from m-toluidine.[3][4] By incorporating a hydroxyethyl group onto the nitrogen atom, this molecule introduces a new reactive center and significantly alters the physicochemical properties compared to its parent amine. We will objectively compare this compound to other key toluidine derivatives, providing a technical framework for researchers and drug development professionals to evaluate its potential advantages and disadvantages in synthetic applications.
Structural and Physicochemical Comparison
The primary distinction between Ethanol, 2-[(3-methylphenyl)amino]- and other toluidine derivatives lies in the nature of the N-substituent. While parent toluidines possess a primary amino group (-NH2), and N-alkylated derivatives like N-ethyl-m-toluidine feature an ethyl group, our subject compound contains a 2-hydroxyethyl moiety [-CH2CH2OH]. This functional group imparts a dual character: the nucleophilicity of a secondary amine and the reactivity of a primary alcohol.
Below is a diagram illustrating the structural relationships between Ethanol, 2-[(3-methylphenyl)amino]- and its parent compound, along with other relevant derivatives.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
